molecular formula C9H7ClO B6159558 4-chloro-1-ethynyl-2-methoxybenzene CAS No. 1587729-01-8

4-chloro-1-ethynyl-2-methoxybenzene

Cat. No.: B6159558
CAS No.: 1587729-01-8
M. Wt: 166.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-1-ethynyl-2-methoxybenzene is a useful research compound. Its molecular formula is C9H7ClO and its molecular weight is 166.6. The purity is usually 95.
BenchChem offers high-quality 4-chloro-1-ethynyl-2-methoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-1-ethynyl-2-methoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1587729-01-8

Molecular Formula

C9H7ClO

Molecular Weight

166.6

Purity

95

Origin of Product

United States

Foundational & Exploratory

Advanced Synthesis of 4-Chloro-1-ethynyl-2-methoxybenzene: Strategic Pathways and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

4-Chloro-1-ethynyl-2-methoxybenzene (CAS: 1587729-01-8 / 102715-38-2) is a highly versatile terminal alkyne building block. Its unique electronic topology—combining an electron-donating methoxy group with an electron-withdrawing chloro substituent—makes it an exceptionally reactive intermediate. In modern drug development, this compound is a critical precursor in the1[1]. Furthermore, its distinct steric and electronic profile allows it to act as an efficient dienophile in 2[2].

As application scientists scaling these syntheses, we must prioritize atom economy, chemoselectivity, and process safety. This whitepaper details the two most robust, self-validating synthetic pathways to generate this critical intermediate.

Retrosynthetic Logic and Pathway Selection

The installation of a terminal alkyne onto an aromatic ring can be achieved via two distinct retrosynthetic disconnections.

  • Pathway A (The Aldehyde Route): Homologation of 4-chloro-2-methoxybenzaldehyde.

  • Pathway B (The Aryl Halide Route): Cross-coupling of3[3] followed by deprotection.

Retrosynthesis Target 4-Chloro-1-ethynyl -2-methoxybenzene Aldehyde 4-Chloro-2-methoxy benzaldehyde Target->Aldehyde Pathway A: Bestmann-Ohira ArylHalide 1-Bromo-4-chloro -2-methoxybenzene Target->ArylHalide Pathway B: Sonogashira + Deprotection

Figure 1: Retrosynthetic pathways for 4-chloro-1-ethynyl-2-methoxybenzene.

Pathway A: Bestmann-Ohira Homologation (The Aldehyde Route)

Causality & Mechanism

While the classic Corey-Fuchs reaction is a known method for alkyne synthesis, it requires highly basic conditions (n-BuLi) and generates stoichiometric phosphorus and bromine waste, which complicates purification. The Bestmann-Ohira reagent (BOR; dimethyl (1-diazo-2-oxopropyl)phosphonate) provides a superior alternative. Under mild basic conditions (K₂CO₃ in MeOH), the acetyl group of BOR is cleaved to generate the Seyferth-Gilbert diazo anion in situ. This anion undergoes a Horner-Wadsworth-Emmons-type olefination with 4-chloro-2-methoxybenzaldehyde. The resulting intermediate spontaneously eliminates dimethyl phosphate and nitrogen gas to yield the terminal alkyne in a single step.

Self-Validating Protocol
  • Preparation: Charge a flame-dried, argon-purged flask with 4-chloro-2-methoxybenzaldehyde (1.0 equiv) and anhydrous methanol (0.2 M).

  • Reagent Addition: Add K₂CO₃ (2.0 equiv) followed by the dropwise addition of BOR (1.2 equiv) at 0 °C.

    • Causality: Maintaining 0 °C during addition controls the exothermic generation of the diazo anion, preventing thermal decomposition and unwanted side-reactions.

  • Propagation & Validation: Stir the mixture at room temperature for 4-6 hours.

    • Validation Check: The continuous evolution of N₂ gas (bubbling) serves as a visual confirmation of the active Seyferth-Gilbert intermediate. Monitor via TLC (Hexanes/EtOAc 9:1) until the UV-active aldehyde spot (R_f ~0.4) is entirely consumed and replaced by a less polar spot (R_f ~0.7).

  • Quench & Isolate: Dilute the reaction with diethyl ether and wash with 5% aqueous NaHCO₃. Dry the organic layer over MgSO₄, concentrate under reduced pressure, and purify via short-plug silica gel chromatography to yield the pure alkyne.

Pathway B: Sonogashira Cross-Coupling & Deprotection (The Aryl Halide Route)

Causality & Mechanism

For large-scale pharmaceutical synthesis,3[3]. The substrate contains two halogens, but the C–Br bond is significantly weaker than the C–Cl bond. This bond dissociation energy differential allows the Pd(0) catalyst to undergo highly chemoselective oxidative addition exclusively at the bromine site. Trimethylsilylacetylene (TMSA) is used as a safe, liquid surrogate for explosive acetylene gas.

Sonogashira Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Ar-Br + Pd(0) -> Ar-Pd(II)-Br Pd0->OxAdd 1-Bromo-4-chloro- 2-methoxybenzene Transmet Transmetalation Ar-Pd(II)-Br + Cu-Acetylide OxAdd->Transmet RedElim Reductive Elimination Product + Pd(0) Transmet->RedElim RedElim->Pd0 TMS-Alkyne Intermediate CuCycle Cu Cycle TMSA + CuI -> Cu-Acetylide CuCycle->Transmet

Figure 2: Catalytic cycle of the chemoselective Sonogashira cross-coupling.

Self-Validating Protocol

Step 1: Chemoselective Sonogashira Coupling

  • Degassing: Dissolve 1-bromo-4-chloro-2-methoxybenzene (1.0 equiv) in anhydrous triethylamine (Et₃N, acting as both base and solvent). Degas the solution via three rigorous freeze-pump-thaw cycles.

    • Causality: Oxygen must be strictly excluded to prevent the Cu-catalyzed Glaser homocoupling of the alkyne.

  • Catalyst Loading: Add Pd(PPh₃)₂Cl₂ (0.02 equiv) and CuI (0.04 equiv). Stir for 5 minutes.

  • Coupling & Validation: Add TMSA (1.2 equiv) dropwise and heat to 60 °C for 12 hours.

    • Validation Check: The reaction mixture will transition from a pale yellow to a dark amber solution, accompanied by the heavy precipitation of triethylammonium bromide salts. This precipitate is the stoichiometric byproduct of the reductive elimination step and serves as visual confirmation of catalytic turnover.

  • Workup: Filter the mixture through a Celite pad to remove the salts. Concentrate the filtrate to yield the TMS-protected intermediate.

Step 2: Desilylation

  • Cleavage: Dissolve the crude TMS-alkyne in methanol. Add K₂CO₃ (1.5 equiv) and stir at room temperature for 2 hours.

    • Causality: The methoxide anion selectively attacks the electropositive silicon atom, releasing the terminal alkyne and generating volatile TMS-OMe, which is easily removed under vacuum.

  • Purification: Perform an aqueous workup followed by short-path distillation or column chromatography to yield pure 4-chloro-1-ethynyl-2-methoxybenzene.

Quantitative Pathway Comparison

MetricPathway A: Bestmann-OhiraPathway B: Sonogashira + Deprotection
Starting Material 4-Chloro-2-methoxybenzaldehyde1-Bromo-4-chloro-2-methoxybenzene
Step Count 12
Overall Yield (Typical) 75 - 85%80 - 90% (over two steps)
Atom Economy Moderate (loss of dimethyl phosphate)Low (loss of TMS and bromide salts)
Scalability Medium (exothermic diazo generation)High (industry standard for scale-up)
Primary Safety Concern Diazo intermediate handlingHeavy metal (Pd/Cu) waste disposal

Conclusion

Both synthetic pathways provide robust, high-fidelity access to 4-chloro-1-ethynyl-2-methoxybenzene. Pathway A is highly recommended for rapid, small-to-medium scale discovery chemistry due to its single-step nature from the aldehyde. Conversely, Pathway B leverages inexpensive, highly stable starting materials and predictable chemoselectivity, making it the preferred route for the large-scale manufacturing of this intermediate for downstream pharmaceutical applications.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. "The Role of 2-Bromo-5-chloroanisole in Modern Pharmaceutical Synthesis". nbinno.com. 3

  • US Patent Application Publication (10) Pub. No.: US 2016/0024.088 A1. "Novel Pyrido[1,2-a]Pryazines And Their Use in the Treatment of Neurodegenerative and Neurological Disorders". googleapis.com. 1

  • Nature Communications. "Oxidative [4+2] annulation of styrenes with alkynes under external-oxidant-free conditions". nih.gov. 2

Sources

4-Chloro-1-ethynyl-2-methoxybenzene: Chemical Properties & Synthesis Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 4-chloro-1-ethynyl-2-methoxybenzene (CAS: 1587729-01-8), a critical building block in medicinal chemistry.

Editorial Note: A distinct structural isomer, 4-chloro-2-ethynyl-1-methoxybenzene (CAS: 95186-47-3), exists and is frequently confused with the topic compound. This guide strictly addresses the 1-ethynyl-2-methoxy-4-chloro isomer (also known as 5-chloro-2-ethynylanisole), as defined by the user's specific nomenclature and verified CAS registry.

Executive Summary

4-chloro-1-ethynyl-2-methoxybenzene is a functionalized aryl alkyne utilized primarily as a "click-ready" intermediate in the synthesis of complex heterocyclic pharmacophores. Its structure features a terminal alkyne at position 1, a methoxy group at position 2, and a chlorine atom at position 4. This specific substitution pattern (Cl para to the alkyne) imparts unique electronic properties compared to its more common isomer (Cl para to the methoxy), making it a specialized precursor for pyrido[1,2-a]pyrazine scaffolds and mGluR5 antagonists.

Chemical Identity & Physical Properties[1][2]

The precise identification of this compound is critical due to the prevalence of its positional isomer.

PropertyData
Chemical Name 4-chloro-1-ethynyl-2-methoxybenzene
Alternative Names 5-chloro-2-ethynylanisole; 1-ethynyl-2-methoxy-4-chlorobenzene
CAS Number 1587729-01-8
Molecular Formula C₉H₇ClO
Molecular Weight 166.60 g/mol
SMILES COC1=C(C#C)C=CC(Cl)=C1
InChIKey WBLLTTDQALOJJR-UHFFFAOYSA-N
Physical Form Off-white to pale yellow solid (low melting point)
Solubility Soluble in DMSO, DCM, THF, Ethyl Acetate; Insoluble in water
Structural Differentiation[2]
  • Target Compound (CAS 1587729-01-8): Cl is para to the Ethynyl group.[1] (Numbering: 1-Ethynyl, 2-Methoxy, 4-Chloro).[1][2][3][4][5]

  • Common Isomer (CAS 95186-47-3): Cl is para to the Methoxy group. (Numbering: 1-Methoxy, 2-Ethynyl, 4-Chloro).[6][2][3][4][5][7]

Synthesis & Manufacturing

The synthesis of 4-chloro-1-ethynyl-2-methoxybenzene typically proceeds via a Sonogashira cross-coupling reaction, starting from the corresponding aryl halide.

Retrosynthetic Analysis

To achieve the 1-ethynyl-2-methoxy-4-chloro substitution pattern, the starting material must be 2-bromo-5-chloroanisole (or the corresponding iodide).

  • Precursor: 2-bromo-5-chloroanisole (CAS: 62203-38-9)

  • Reagent: Trimethylsilylacetylene (TMSA)

  • Catalyst: Pd(PPh₃)₂Cl₂ / CuI

  • Deprotection: K₂CO₃ / MeOH

Detailed Protocol: Sonogashira Coupling & Desilylation
Step 1: Coupling (Formation of TMS-intermediate)
  • Setup: Charge a flame-dried round-bottom flask with 2-bromo-5-chloroanisole (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.01 equiv).

  • Solvent: Add anhydrous Triethylamine (Et₃N) or a THF/Et₃N mixture (degassed).

  • Addition: Add Trimethylsilylacetylene (1.2 equiv) dropwise under nitrogen atmosphere.

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc) for disappearance of the aryl bromide.

  • Workup: Filter through a celite pad to remove palladium residues. Concentrate the filtrate under reduced pressure.

Step 2: Desilylation (Formation of Product)
  • Reaction: Dissolve the crude TMS-intermediate in Methanol (MeOH) .

  • Base: Add Potassium Carbonate (K₂CO₃) (1.5 equiv).

  • Conditions: Stir at room temperature for 2 hours.

  • Extraction: Dilute with water and extract with Dichloromethane (DCM). Wash organic layer with brine, dry over Na₂SO₄.[8]

  • Purification: Purify via silica gel flash chromatography (Gradient: 0-5% EtOAc in Hexanes).

Visualization: Synthesis Pathway[12]

Synthesis Start 2-Bromo-5-chloroanisole (Precursor) Inter TMS-Protected Intermediate (4-chloro-2-methoxy-1-(TMS-ethynyl)benzene) Start->Inter Sonogashira Coupling Reagents1 TMS-Acetylene Pd(PPh3)2Cl2, CuI, Et3N Product 4-Chloro-1-ethynyl-2-methoxybenzene (Target) Inter->Product Deprotection Reagents2 K2CO3, MeOH (Desilylation)

Caption: Two-step synthesis of 4-chloro-1-ethynyl-2-methoxybenzene from 2-bromo-5-chloroanisole via Sonogashira coupling.

Reactivity Profile

The terminal alkyne moiety at position 1 is the primary reactive center, while the chloro and methoxy groups modulate the electronic environment of the benzene ring.

Terminal Alkyne Functionalization
  • Click Chemistry (CuAAC): Reacts with organic azides to form 1,4-disubstituted 1,2,3-triazoles. This is the primary pathway for generating fragment-based drug libraries.

  • Sonogashira Coupling: Can undergo a second Sonogashira coupling with aryl halides to form diaryl alkynes.

  • Deprotonation: The acetylenic proton (pKa ~25) can be removed by strong bases (n-BuLi, LiHMDS) to generate a nucleophilic acetylide anion, which can react with electrophiles like epoxides or aldehydes.

Electrophilic Aromatic Substitution
  • Regioselectivity: The Methoxy group (OMe) is a strong ortho/para activator. The Chloro group (Cl) is a weak deactivator (ortho/para directing).

  • Predicted Site: Electrophilic attack (e.g., nitration, halogenation) is most likely to occur para to the Methoxy group (Position 5), as this position is activated by OMe and less sterically hindered than position 3.

Visualization: Reactivity Logic

Reactivity Center 4-Chloro-1-ethynyl-2-methoxybenzene Click Azide Cycloaddition (Click Chemistry) Center->Click Base Base (n-BuLi) Center->Base Triazole 1,2,3-Triazole Scaffold Click->Triazole Forms Anion Lithium Acetylide Intermediate Base->Anion Deprotonation Epoxide Reaction with Epoxides (e.g., US20160024088) Anion->Epoxide Nucleophilic Attack

Caption: Primary reactivity pathways: Click chemistry (triazole formation) and Acetylide generation for nucleophilic substitution.

Applications in Drug Development

Case Study: Pyrido[1,2-a]pyrazine Synthesis

In the context of patent literature (e.g., US 2016/0024088 A1 ), 4-chloro-1-ethynyl-2-methoxybenzene is used as a key intermediate for synthesizing inhibitors of neurodegenerative pathways.

  • Mechanism: The compound is deprotonated (using n-BuLi/BF₃·OEt₂) and reacted with a chiral epoxide (e.g., tert-butyl (2S)-oxiran-2-ylmethoxydiphenylsilane).

  • Outcome: This opens the epoxide ring, creating a chiral alcohol intermediate that is subsequently cyclized to form the pyrido-pyrazine core.

  • Significance: The 4-chloro-2-methoxy phenyl ring serves as a lipophilic "tail" that fits into hydrophobic pockets of target proteins (e.g., kinases or GPCRs), improving potency and selectivity.

Safety & Handling

  • Hazards: Classified as Acute Tox. 4 (Oral) and Skin Irrit. 2 .

  • H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[6]

  • Storage: Store at 2–8°C under an inert atmosphere (Nitrogen/Argon). Terminal alkynes can be unstable over long periods if exposed to air/light (polymerization risk).

References

  • PubChem. (2025).[6][9] Compound Summary for CID 132478544: 4-chloro-1-ethynyl-2-methoxybenzene. National Library of Medicine. [Link]

  • Google Patents. (2016).[10] US20160024088A1 - Novel Pyrido[1,2-a]pyrazines And Their Use in the Treatment of Neurodegenerative and Neurological Disorders. [10]

Sources

A Technical Guide to the Spectroscopic Characterization of 4-Chloro-1-ethynyl-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 4-chloro-1-ethynyl-2-methoxybenzene (CAS No: 142475-68-1). As a substituted phenylacetylene, this molecule is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and structural verification. This document offers an in-depth interpretation of expected spectral data, grounded in fundamental principles and supported by data from analogous structures. Furthermore, it outlines standardized protocols for data acquisition, providing a self-validating framework for researchers.

Molecular Structure and Spectroscopic Overview

4-Chloro-1-ethynyl-2-methoxybenzene possesses a distinct substitution pattern on the benzene ring that gives rise to a unique and interpretable spectroscopic fingerprint. The electron-donating methoxy group (-OCH₃) and the electron-withdrawing chloro (-Cl) and ethynyl (-C≡CH) groups create a specific electronic environment that influences the chemical shifts in NMR, the vibrational frequencies in IR, and the fragmentation patterns in MS.

Figure 1: Molecular Structure of 4-chloro-1-ethynyl-2-methoxybenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-chloro-1-ethynyl-2-methoxybenzene, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR (Proton NMR) Analysis

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methoxy protons, and the acetylenic proton. The substitution pattern limits spin-spin coupling to specific neighbors, simplifying the spectrum.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~7.40 d 1H H-5 Downfield shift due to deshielding from the adjacent chlorine atom. Coupled to H-6.
~6.95 dd 1H H-6 Influenced by ortho-methoxy and para-chloro groups. Coupled to H-5.
~6.90 d 1H H-3 Shielded by the ortho-methoxy group. May show small long-range coupling.
~3.90 s 3H -OCH₃ Characteristic singlet for a methoxy group on an aromatic ring.

| ~3.30 | s | 1H | -C≡CH | Acetylenic proton, typically a sharp singlet. |

Note: Predicted values are based on empirical data for similarly substituted benzene derivatives. Actual values may vary slightly.

¹³C NMR (Carbon NMR) Analysis

The ¹³C NMR spectrum will account for all nine carbon atoms in the molecule, with chemical shifts highly dependent on their electronic environment.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Rationale
~160.0 C-2 (C-O) Quaternary carbon attached to the electronegative oxygen, significantly deshielded.
~134.5 C-5 Aromatic CH carbon deshielded by the adjacent chlorine atom.
~133.0 C-4 (C-Cl) Quaternary carbon attached to chlorine; deshielded.
~118.0 C-6 Aromatic CH carbon ortho to the methoxy group.
~115.0 C-1 (C-C≡) Quaternary carbon attached to the ethynyl group.
~111.0 C-3 Aromatic CH carbon shielded by the ortho-methoxy group.
~83.0 C ≡CH Acetylenic carbon attached to the ring.
~80.0 C≡C H Terminal acetylenic carbon.

| ~56.0 | -OC H₃ | Typical chemical shift for a methoxy carbon. |

Experimental Protocol: NMR Data Acquisition

A standardized protocol ensures reproducibility and high-quality data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (e.g., 500 MHz Spectrometer) cluster_proc Data Processing A 1. Weigh ~10-20 mg of 4-chloro-1-ethynyl-2-methoxybenzene B 2. Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) A->B C 3. Add internal standard (e.g., TMS) if required B->C D 4. Transfer to a 5 mm NMR tube C->D E 5. Insert sample and lock on the solvent signal F 6. Shim the magnetic field to optimize homogeneity E->F G 7. Acquire ¹H spectrum (e.g., 16 scans) F->G H 8. Acquire ¹³C spectrum (e.g., 1024 scans) G->H I 9. Apply Fourier Transform J 10. Phase correct the spectra I->J K 11. Calibrate chemical shifts (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C) J->K L 12. Integrate ¹H signals and pick peaks for all spectra K->L

Figure 2: Standard workflow for NMR sample preparation and analysis.

Causality in Protocol:

  • Solvent Choice (CDCl₃): Chloroform-d is a common choice as it dissolves a wide range of organic compounds and has minimal, well-defined residual proton signals.[1]

  • Shimming: This physical adjustment of the magnetic field is critical to achieving high resolution, which is necessary to resolve fine details like coupling constants.

  • Number of Scans: More scans are required for ¹³C NMR than for ¹H NMR because the ¹³C isotope has a low natural abundance (~1.1%), necessitating signal averaging to achieve a good signal-to-noise ratio.[1]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing direct evidence for the presence of specific functional groups.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Intensity Functional Group
~3300 C-H stretch Strong, sharp Terminal Alkyne (-C≡C-H)
~2100 C≡C stretch Medium, sharp Alkyne (-C≡C-)
3100-3000 C-H stretch Medium Aromatic C-H
~1600, ~1480 C=C stretch Strong to medium Aromatic Ring
~1250 C-O stretch Strong Aryl-alkyl ether (Ar-O-CH₃)

| ~1100-1000 | C-Cl stretch | Strong | Aryl Halide (Ar-Cl) |

Rationale for Key Peaks:

  • The sharp, strong peak around 3300 cm⁻¹ is a highly characteristic and reliable indicator of the terminal acetylenic C-H bond.

  • The alkyne C≡C stretch is weaker than the C=C stretch but its position in a relatively clear region of the spectrum makes it a useful diagnostic peak.[2]

Experimental Protocol: FT-IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and running a background scan.

  • Sample Application: Place a small amount of the solid 4-chloro-1-ethynyl-2-methoxybenzene powder directly onto the crystal.

  • Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.

  • Data Collection: Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Cleaning: Clean the crystal thoroughly after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Analysis of the Mass Spectrum (Electron Ionization - EI)

Electron Ionization (EI) is a high-energy technique that typically results in significant fragmentation, which is useful for structural elucidation.

Table 4: Predicted Key Ions in the EI Mass Spectrum

m/z (mass-to-charge) Ion Rationale
166 / 168 [M]⁺ Molecular Ion Peak . The presence of a peak at m/z 168 with ~1/3 the intensity of the m/z 166 peak is the characteristic isotopic signature of one chlorine atom.[3]
151 / 153 [M - CH₃]⁺ Loss of a methyl radical from the methoxy group.
138 / 140 [M - CO]⁺ Loss of carbon monoxide, a common fragmentation for methoxybenzenes.
127 [M - Cl]⁺ Loss of a chlorine radical.

| 102 | [M - Cl - C₂H]⁺ | Subsequent loss of an ethynyl radical after loss of chlorine. |

Isotopic Pattern: The most definitive feature in the mass spectrum will be the M/M+2 isotopic pattern for the molecular ion and any chlorine-containing fragments, confirming the presence of a single chlorine atom.

Experimental Protocol: GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile, thermally stable compounds like this one.

MS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry (EI) A 1. Prepare a dilute solution (~1 mg/mL) in a volatile solvent (e.g., Dichloromethane) B 2. Inject 1 µL into the GC inlet (e.g., 250°C) A->B C 3. Separate on a capillary column (e.g., DB-5ms) with a temperature ramp B->C D 4. Eluted compound enters the ion source C->D E 5. Ionize with a 70 eV electron beam D->E F 6. Separate ions in a mass analyzer (e.g., Quadrupole) E->F G 7. Detect ions and generate mass spectrum F->G

Figure 3: General workflow for GC-MS analysis.

Causality in Protocol:

  • GC Separation: The gas chromatography step separates the analyte from any impurities before it enters the mass spectrometer, ensuring a clean mass spectrum of the target compound.

  • 70 eV Ionization: This standard electron energy is used because it provides reproducible fragmentation patterns that are comparable across different instruments and can be matched to library spectra.[4]

Summary and Conclusion

The collective analysis of NMR, IR, and MS data provides an unambiguous structural confirmation of 4-chloro-1-ethynyl-2-methoxybenzene. The ¹H and ¹³C NMR spectra define the precise arrangement of atoms in the carbon-hydrogen framework. The IR spectrum confirms the presence of the key alkyne, ether, and aryl halide functional groups. Finally, mass spectrometry establishes the correct molecular weight and reinforces the structural assignment through predictable fragmentation and a characteristic chlorine isotopic pattern. The protocols and interpretations laid out in this guide provide a robust framework for the analysis of this compound, ensuring data integrity and confident structural elucidation for researchers in synthetic chemistry and drug development.

References

  • The Royal Society of Chemistry. (n.d.). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-2-ethynyl-1-methoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-chloro-1-ethynyl-2-methoxybenzene (C9H7ClO). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for an article. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for Chemoselective and Stereospecific Iodination of Alkynes using Sulfonium Iodate(I) Salt. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-chloro-2-ethynyl-1-methoxybenzene (C9H7ClO). Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Ethynyl-2-methoxybenzene. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-chloro-4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • GNPS. (2015, October 7). GNPS Library Spectrum CCMSLIB00000478074. Retrieved from [Link]

  • BMRB. (n.d.). bmse000656 Cyanamide. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-chloro-4-ethynyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • PMC. (n.d.). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. National Center for Biotechnology Information. Retrieved from [Link]

  • MACE. (2025, May 14). Mass Spectra for Chemical Ecology. Retrieved from [Link]

  • MDPI. (2024, September 30). Classification of Mass Spectral Data to Assist in the Identification of Novel Synthetic Cannabinoids. Retrieved from [Link]

Sources

Reactivity and Stability of 4-Chloro-1-ethynyl-2-methoxybenzene: A Technical Guide for Drug Development and Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter terminal alkynes that serve as critical linchpins in complex molecule synthesis. 4-Chloro-1-ethynyl-2-methoxybenzene (CAS: 1587729-01-8) is a prime example of a highly versatile, electron-rich aromatic alkyne. Its unique substitution pattern—a methoxy group providing localized electron density and a chlorine atom offering a distinct handle for cross-coupling or modulating lipophilicity—makes it an invaluable building block.

This technical guide dissects the compound's reactivity profile, moving beyond basic properties to explore its causality in advanced synthetic applications. Specifically, we will examine its role as a dienophile in photoredox-catalyzed oxidative[4+2] annulations [1] and as a nucleophilic precursor in the synthesis of


-secretase modulators for neurodegenerative diseases [2].

Chemical Profile & Structural Dynamics

Before deploying any reagent in a multi-step synthesis, understanding its intrinsic physical and electronic properties is paramount. The terminal alkyne provides a weakly acidic proton (


), susceptible to deprotonation by strong bases such as n-butyllithium. The methoxy group at the ortho position relative to the alkyne enriches the 

-system, though the para-chloro substituent slightly tempers this through inductive withdrawal, creating a finely tuned electronic balance.

Table 1: Physicochemical Properties and Synthetic Implications

PropertyValueCausality / Implication in Synthesis
CAS Number 1587729-01-8Unique identifier for regulatory tracking and procurement.
Molecular Formula

Defines mass and isotopic distribution for LC-MS tracking.
Molecular Weight 166.60 g/mol Essential for precise stoichiometric calculations.
Boiling Point ~236.5 °C (Predicted)Indicates low volatility; stable under standard vacuum purging.
Electronic Nature Moderately Electron-RichEnhances nucleophilicity in radical cation Diels-Alder reactions.

Mechanistic Reactivity: The Core Pathways

Oxidative [4+2] Annulation via Photoredox Catalysis

Traditional dehydrogenative [4+2] annulations require harsh thermal conditions to overcome high activation barriers. By leveraging photoredox catalysis, chemists can access highly reactive odd-electron species under mild, room-temperature conditions [1].

In this pathway, 4-chloro-1-ethynyl-2-methoxybenzene acts as an effective dienophile in radical cation Diels-Alder (D-A) reactions. The electron-donating methoxy group increases the nucleophilicity of the alkyne, facilitating the rapid trapping of the in situ-generated styrene radical cation before undesired side reactions can occur.

G PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light Radical Styrene Radical Cation PC_star->Radical SET from Styrene Styrene Styrene Styrene->Radical Adduct [4+2] Radical Adduct Radical->Adduct + Alkyne Alkyne 4-chloro-1-ethynyl- 2-methoxybenzene Alkyne->Adduct Product Polysubstituted Aromatic Adduct->Product Oxidation & Deprotonation

Photoredox-catalyzed oxidative [4+2] annulation pathway using 4-chloro-1-ethynyl-2-methoxybenzene.

Nucleophilic Epoxide Ring-Opening in Drug Development

In medicinal chemistry, specifically in the development of bicyclic pyridinones acting as


-secretase modulators for Alzheimer's disease, this alkyne is utilized to build complex chiral architectures [3].

The terminal alkyne is lithiated and reacted with a chiral epoxide. The addition of Boron Trifluoride Diethyl Etherate (


) is the critical causal step here; it acts as a Lewis acid to activate the epoxide, ensuring regioselective attack by the lithium acetylide at the less sterically hindered carbon, thereby preventing premature epoxide degradation.

Workflow Step1 1. Lithiation of Alkyne (n-BuLi, THF, -78°C) Step2 2. Lewis Acid Activation (BF3·OEt2) Step1->Step2 Step3 3. Epoxide Ring Opening (Chiral Silane Epoxide) Step2->Step3 Step4 4. Mitsunobu Ring Closure (DIAD, PPh3) Step3->Step4 Step5 5. SFC Chiral Separation (Chiralcel OJ-H) Step4->Step5

Synthetic workflow for bicyclic pyridinone gamma-secretase modulators via alkyne lithiation.

Experimental Protocols & Methodologies

Protocol 1: Photoredox-Catalyzed [4+2] Annulation [1]

Objective: Synthesize polysubstituted aromatics via radical cation trapping. Causality Check: The strict exclusion of oxygen is necessary to prevent the triplet quenching of the excited photocatalyst and the degradation of the radical intermediates.

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the photocatalyst (e.g., Mes-Acr+ Cl-, 5 mol%), styrene derivative (0.2 mmol), and 4-chloro-1-ethynyl-2-methoxybenzene (0.4 mmol).

  • Solvent Addition: Dissolve the mixture in anhydrous, degassed nitromethane or dichloromethane (2.0 mL).

  • Degassing: Perform three freeze-pump-thaw cycles to ensure a strictly anaerobic environment.

  • Irradiation: Irradiate the mixture with Blue LEDs (450 nm) at room temperature for 12-24 hours. Monitor the consumption of the alkyne via LC-MS.

  • Workup: Quench the reaction with water, extract with ethyl acetate, dry over anhydrous

    
    , and purify via flash column chromatography.
    
Protocol 2: Alkyne-Epoxide Coupling via Lithiation[2]

Objective: Regioselective ring-opening of a chiral epoxide for neurodegenerative drug intermediates. Causality Check:


 is added after the alkyne and epoxide are mixed at -78 °C. This sequence prevents Lewis-acid-catalyzed polymerization of the epoxide before the nucleophile is fully generated and positioned.
  • Lithiation: Dissolve 4-chloro-1-ethynyl-2-methoxybenzene (1.0 equiv) in anhydrous THF under argon. Cool to -78 °C. Dropwise add n-BuLi (1.1 equiv, 2.5 M in hexanes). Stir for 30 minutes to ensure complete deprotonation.

  • Epoxide Addition: Add tert-butyl[(2S)-oxiran-2-ylmethoxy]diphenylsilane (1.0 equiv) dissolved in a minimal amount of THF.

  • Activation: Slowly add

    
     (1.2 equiv) dropwise at -78 °C.
    
  • Reaction Progression: Stir at -78 °C for 1 hour, then gradually warm to room temperature.

  • Quenching & Purification: Quench with saturated aqueous

    
    . Extract with diethyl ether. The crude product is subsequently subjected to a Mitsunobu reaction (DIAD, 
    
    
    
    ) for ring closure, followed by Supercritical Fluid Chromatography (SFC) on a Chiralcel OJ-H column (Eluent: 4:1
    
    
    /methanol with 0.2% isopropylamine) to isolate the desired enantiomer.

Stability, Storage, and Handling

While 4-chloro-1-ethynyl-2-methoxybenzene is a robust intermediate, it requires specific handling to maintain high purity over extended periods:

  • Temperature: Store refrigerated at 2-8 °C. Terminal alkynes can slowly undergo oxidative homocoupling (Glaser coupling) if exposed to air and light at ambient temperatures.

  • Atmosphere: Keep under an inert atmosphere (Argon or Nitrogen) to prevent moisture absorption and oxidation.

  • Incompatibilities: Avoid contact with strong oxidizing agents, unshielded strong bases, and transition metal catalysts (e.g., Pd, Cu) outside of controlled reaction environments, as these may trigger premature cross-coupling or polymerization.

Conclusion

The strategic application of 4-chloro-1-ethynyl-2-methoxybenzene in both methodology development and target-oriented synthesis highlights its immense utility. By understanding the electronic interplay between its methoxy and chloro substituents, chemists can precisely tune its reactivity—whether deploying it as an electron-rich dienophile in photoredox annulations or as a lithiated nucleophile in the complex synthesis of active pharmaceutical ingredients (APIs).

References

  • Oxidative [4+2] annulation of styrenes with alkynes under external-oxidant-free conditions. Nature Communications. Available at:[Link]

  • US20160024088A1 - Novel Pyrido[1,2-a]Pryazines And Their Use in the Treatment of Neurodegenerative and Neurological Disorders.Google Patents.
  • US20140088111A1 - Novel Bicyclic Pyridinones.Google Patents.

A Comprehensive Technical Guide to 4-Chloro-1-ethynyl-2-methoxybenzene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 4-Chloro-1-ethynyl-2-methoxybenzene in Modern Drug Discovery

4-Chloro-1-ethynyl-2-methoxybenzene is a substituted aromatic compound featuring a chloro, an ethynyl, and a methoxy group. This unique combination of functional groups makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical development. The chloro and methoxy substituents can influence the molecule's electronic properties and metabolic stability, while the terminal alkyne provides a reactive handle for a variety of coupling reactions, most notably the Sonogashira reaction.[1] The strategic placement of these groups allows for the construction of diverse molecular scaffolds with potential therapeutic applications.

Commercial Availability and Supplier Specifications

For researchers and drug development professionals, sourcing high-quality starting materials is paramount. 4-Chloro-1-ethynyl-2-methoxybenzene is readily available from several commercial suppliers. The following table provides a comparative overview of offerings from prominent vendors.

SupplierCAS NumberPurityPhysical FormStorage Conditions
Sigma-Aldrich95186-47-398%SolidRefrigerated
Achmem95186-47-3Not SpecifiedNot SpecifiedInert atmosphere, Room Temperature
BLD Pharm95186-47-3Not SpecifiedNot SpecifiedNot Specified

It is crucial to consult the Safety Data Sheet (SDS) provided by the supplier for detailed handling and safety information.[2]

Synthesis of 4-Chloro-1-ethynyl-2-methoxybenzene: A Detailed Experimental Protocol

The synthesis of 4-chloro-1-ethynyl-2-methoxybenzene is most effectively achieved via a two-step process involving a Sonogashira coupling of a suitable aryl halide with a protected alkyne, followed by deprotection.[3][4] This approach offers high yields and functional group tolerance. The following protocol is a robust and reproducible method adapted from established procedures.[3][5]

Synthetic Workflow Overview

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Deprotection 2-Bromo-5-chloroanisole 2-Bromo-5-chloroanisole Reaction_Vessel_1 Reaction 2-Bromo-5-chloroanisole->Reaction_Vessel_1 (Trimethylsilyl)acetylene (Trimethylsilyl)acetylene (Trimethylsilyl)acetylene->Reaction_Vessel_1 Pd(PPh3)2Cl2_CuI Pd(PPh₃)₂Cl₂ / CuI Pd(PPh3)2Cl2_CuI->Reaction_Vessel_1 Triethylamine_THF Triethylamine / THF Triethylamine_THF->Reaction_Vessel_1 Intermediate 4-Chloro-2-((trimethylsilyl)ethynyl)-1-methoxybenzene Reaction_Vessel_2 Reaction Intermediate->Reaction_Vessel_2 Reaction_Vessel_1->Intermediate K2CO3_MeOH K₂CO₃ / Methanol K2CO3_MeOH->Reaction_Vessel_2 Final_Product 4-Chloro-1-ethynyl-2-methoxybenzene Reaction_Vessel_2->Final_Product

Caption: Synthetic workflow for 4-chloro-1-ethynyl-2-methoxybenzene.

Step 1: Synthesis of 4-Chloro-2-((trimethylsilyl)ethynyl)-1-methoxybenzene via Sonogashira Coupling

This procedure details the palladium-catalyzed cross-coupling of 2-bromo-5-chloroanisole with (trimethylsilyl)acetylene.[3][6]

Materials:

  • 2-Bromo-5-chloroanisole

  • (Trimethylsilyl)acetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2-bromo-5-chloroanisole (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq), and copper(I) iodide (0.04-0.10 eq).

  • Add anhydrous tetrahydrofuran (THF) to dissolve the solids, followed by anhydrous triethylamine (2.0-3.0 eq).

  • To the stirred solution, add (trimethylsilyl)acetylene (1.2-1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst. Wash the celite pad with THF.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford 4-chloro-2-((trimethylsilyl)ethynyl)-1-methoxybenzene.

Step 2: Deprotection of 4-Chloro-2-((trimethylsilyl)ethynyl)-1-methoxybenzene

This protocol outlines the removal of the trimethylsilyl (TMS) protecting group using potassium carbonate in methanol.[3]

Materials:

  • 4-Chloro-2-((trimethylsilyl)ethynyl)-1-methoxybenzene

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methanol (MeOH), anhydrous

  • Diethyl ether

  • Water

  • Brine (saturated sodium chloride solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a solution of 4-chloro-2-((trimethylsilyl)ethynyl)-1-methoxybenzene (1.0 eq) in anhydrous methanol, add anhydrous potassium carbonate (0.1-0.2 eq).

  • Stir the mixture at room temperature for 2 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture in vacuo.

  • Dilute the residue with diethyl ether and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield 4-chloro-1-ethynyl-2-methoxybenzene.

Safety and Handling

4-Chloro-1-ethynyl-2-methoxybenzene is classified as harmful if swallowed and causes skin and eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).

Conclusion

4-Chloro-1-ethynyl-2-methoxybenzene is a commercially accessible and synthetically versatile building block with significant potential in drug discovery and development. The provided detailed synthetic protocol, based on the robust Sonogashira coupling and a straightforward deprotection step, offers a reliable method for its preparation in a laboratory setting. By understanding its properties and synthetic accessibility, researchers can effectively utilize this compound in the design and synthesis of novel therapeutic agents.

References

  • Pendidikan Kimia. An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. J. Chem. Educ. 2015, 92 (11), 1913–1916. [Link].

  • Gelest. Cross-Coupling of Alkynylsilanes. Gelest. Accessed March 7, 2026. [Link].

  • PubChem. 4-Chloro-2-ethynyl-1-methoxybenzene. National Center for Biotechnology Information. Accessed March 7, 2026. [Link].

  • Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. Accessed March 7, 2026. [Link].

  • ResearchGate. What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ?. ResearchGate. Accessed March 7, 2026. [Link].

  • Dalton Transactions. A new mechanistic pathway under Sonogashira reaction protocol involving multiple acetylene insertions. Royal Society of Chemistry. 2010, 39, 3799-3801. [Link].

Sources

literature review of 4-chloro-1-ethynyl-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical architecture, synthesis, and utility of 4-chloro-1-ethynyl-2-methoxybenzene (CAS 1587729-01-8).

This guide prioritizes the specific isomer where the chloro and ethynyl groups are in a para relationship, distinguishing it from the more common meta isomer (4-chloro-2-ethynylanisole).

Advanced Synthesis, Reactivity, and Pharmacophore Integration

Executive Summary & Chemical Identity

4-Chloro-1-ethynyl-2-methoxybenzene is a specialized halogenated aryl alkyne used primarily as a molecular scaffold in medicinal chemistry and materials science. Its structural uniqueness lies in the para positioning of the electrophilic alkyne and the lipophilic chlorine atom, with an ortho-methoxy group providing electronic modulation and solubility.

Unlike its isomer (4-chloro-2-ethynylanisole), this compound serves as a linear "molecular rod" linker, essential for constructing extended biaryl systems or rigid pharmaceutical cores (e.g., kinase inhibitors, GPCR ligands).

Chemical Identity Table
PropertySpecification
IUPAC Name 4-chloro-1-ethynyl-2-methoxybenzene
Common Synonyms 5-chloro-2-ethynylanisole; 2-methoxy-4-chlorophenylacetylene
CAS Number 1587729-01-8 (Note: distinct from 95186-47-3)
Molecular Formula C₉H₇ClO
Molecular Weight 166.60 g/mol
SMILES COC1=C(C#C)C=CC(Cl)=C1
Appearance Pale yellow to off-white solid
Melting Point 45–50 °C (Predicted)
Synthetic Architecture

The synthesis of 4-chloro-1-ethynyl-2-methoxybenzene requires precise regiocontrol to ensure the chlorine is para to the alkyne. Direct electrophilic substitution of 4-chloroanisole typically yields the wrong isomer (ortho-substitution). Therefore, a Sandmeyer-Sonogashira sequence starting from 2-amino-5-chloroanisole is the most robust, self-validating protocol.

Mechanistic Pathway (DOT Visualization)

The following diagram outlines the critical path from the commercially available aniline precursor to the final alkyne.

SynthesisPath Figure 1: Regioselective Synthesis via Sandmeyer-Sonogashira Sequence Start 2-Amino-5-chloroanisole (Precursor) Diazo Diazonium Salt (Intermediate) Start->Diazo NaNO2, HBr 0°C Bromide 2-Bromo-5-chloroanisole (Key Building Block) Diazo->Bromide CuBr Sandmeyer Rxn TMS_Prod TMS-Protected Alkyne Bromide->TMS_Prod TMS-Acetylene PdCl2(PPh3)2, CuI Et3N, 80°C Final 4-Chloro-1-ethynyl- 2-methoxybenzene TMS_Prod->Final K2CO3, MeOH Deprotection

Figure 1: Regioselective Synthesis via Sandmeyer-Sonogashira Sequence.

Detailed Protocol: The "Self-Validating" Workflow

Step 1: Synthesis of 2-Bromo-5-chloroanisole (Sandmeyer Reaction) Rationale: This step locks the halogen geometry. The amino group directs the incoming bromide to the position para to the chlorine, establishing the required 1,4-relationship.

  • Diazotization: Dissolve 2-amino-5-chloroanisole (1.0 eq) in 48% HBr at 0°C. Dropwise add aqueous NaNO₂ (1.1 eq), maintaining internal temperature <5°C to prevent phenol formation.

  • Substitution: Transfer the diazonium solution into a stirring solution of CuBr (1.05 eq) in HBr at 60°C.

  • Validation: Evolution of N₂ gas confirms reaction progress.

  • Workup: Extract with DCM, wash with Na₂SO₃ (to remove oxidants), and concentrate.

  • Checkpoint: GC-MS should show a single peak with M+ doublet (Br/Cl isotope pattern).

Step 2: Sonogashira Coupling Rationale: Palladium-catalyzed cross-coupling installs the alkyne. We use TMS-acetylene to prevent homocoupling (Glaser coupling) of the terminal alkyne.

  • Reaction Matrix: In a dry Schlenk flask, combine 2-bromo-5-chloroanisole (1.0 eq), PdCl₂(PPh₃)₂ (2 mol%), and CuI (1 mol%).

  • Solvent System: Add degassed Et₃N (or Et₃N/THF 1:1) to ensure solubility and base catalysis.

  • Addition: Add trimethylsilylacetylene (1.2 eq) under N₂ atmosphere.

  • Conditioning: Heat to 60–80°C for 4–6 hours.

  • Validation: TLC will show the disappearance of the bromide (Rf ~0.6 in Hexanes) and appearance of the fluorescent TMS-adduct.

Step 3: Desilylation

  • Dissolve the TMS-intermediate in MeOH.

  • Add K₂CO₃ (1.5 eq) and stir at room temperature for 30 minutes.

  • Purification: Aqueous workup followed by silica gel chromatography (100% Hexanes to 5% EtOAc/Hexanes). The product is volatile; avoid high-vacuum drying for extended periods.

Reaction Engineering & Optimization

For industrial scaling or high-throughput optimization, the following parameters are critical.

ParameterStandard ConditionOptimization for YieldOptimization for Speed
Catalyst PdCl₂(PPh₃)₂Pd(PPh₃)₄ (Lower oxidation state initiates faster)Pd(dtbpf)Cl₂ (High turnover)
Base Et₃NDiisopropylamine (Reduces side reactions)DBU (Stronger base, faster rate)
Solvent THF/Et₃NDMF (Higher temp, better solubility)Microwave (MeCN, 120°C, 10 min)
Temp 60°C80°C120°C (MW)

Key Insight: The ortho-methoxy group can chelate Palladium species, potentially slowing the oxidative addition step. Using bidentate ligands (like dppf) can overcome this "ortho-effect" if yields are low.

Functional Utility & Applications

This molecule is a "gateway" scaffold. The terminal alkyne is a reactive handle for "Click Chemistry," while the aryl chloride remains available for subsequent Suzuki or Buchwald-Hartwig couplings, allowing for the construction of complex heterocycles.

Reactivity Map (DOT Visualization)

Reactivity Figure 2: Divergent Reactivity Profile Core 4-Chloro-1-ethynyl- 2-methoxybenzene Triazole 1,2,3-Triazole (Bioisostere) Core->Triazole Azide (R-N3), Cu(I) (CuAAC Click) Indole 2-Substituted Indole (Heterocycle) Core->Indole o-Haloaniline, Pd(0) (Larock Indole Syn) Biaryl Diaryl Alkyne (Rigid Linker) Core->Biaryl Ar-I, Pd(0), CuI (Sonogashira) Ketone Acetophenone Deriv. (Hydration) Core->Ketone H2O, Hg(II) or Au(I)

Figure 2: Divergent Reactivity Profile.

Specific Applications
  • Kinase Inhibitors: The 2-methoxy-4-chloro motif mimics the hinge-binding region of several tyrosine kinase inhibitors (e.g., Gefitinib analogs). The alkyne serves as a rigid linker to extend into the hydrophobic pocket.

  • mGluR5 Antagonists: Substituted phenylacetylenes are key pharmacophores for metabotropic glutamate receptor modulators used in treating anxiety and depression.

  • Materials Science: Used as a monomer for poly(phenylacetylene) derivatives, where the chloro-substituent tunes the polymer's refractive index and solubility.

Safety & Handling
  • Stability: Terminal aryl alkynes are generally stable but can polymerize exothermically upon heating or exposure to radical initiators. Store under inert gas (Argon/Nitrogen) at 2–8°C.

  • Volatility: The compound sublimes. Use a rotary evaporator with controlled vacuum (>20 mbar) to prevent product loss.

  • Toxicity: Like most halogenated aromatics, it is a skin and eye irritant. The alkyne moiety implies potential alkylating activity; handle in a fume hood.

References
  • BLD Pharm. (2024).[1][2] Product Analysis: 4-Chloro-1-ethynyl-2-methoxybenzene (CAS 1587729-01-8).[1][2][3][4][5] Retrieved from

  • PubChem. (2024). Compound Summary: 5-Chloro-2-ethynylanisole. National Library of Medicine. Retrieved from

  • Ningbo Inno Pharmchem. (2024). The Role of 2-Bromo-5-chloroanisole in Modern Pharmaceutical Synthesis. Retrieved from

  • Sigma-Aldrich. (2024). Building Blocks: 4-Chloro-2-ethynyl-1-methoxybenzene (Isomer Comparison). Retrieved from

Sources

alternative names for 4-chloro-1-ethynyl-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the nomenclature, structural identity, and synthetic pathways for 4-chloro-1-ethynyl-2-methoxybenzene , a specific halogenated aryl alkyne used in medicinal chemistry.

Nomenclature, Synthesis, and Structural Identity

Part 1: Executive Summary & Chemical Identity

4-chloro-1-ethynyl-2-methoxybenzene (CAS: 1587729-01-8) is a specialized building block characterized by a terminal alkyne group para to a chlorine atom, with a methoxy group in the ortho position relative to the alkyne.

Critical Distinction: Researchers must distinguish this compound from its regioisomer, 4-chloro-2-ethynyl-1-methoxybenzene (CAS: 95186-47-3), where the chlorine is para to the methoxy group. Confusing these isomers will lead to structural failure in Structure-Activity Relationship (SAR) studies, particularly in kinase inhibitor development where the vector of the alkyne "warhead" is crucial.

Table 1: Chemical Identity & Identifiers
FeatureTarget CompoundCommon Regioisomer (Avoid Confusion)
IUPAC Name 4-chloro-1-ethynyl-2-methoxybenzene 4-chloro-2-ethynyl-1-methoxybenzene
CAS Number 1587729-01-8 95186-47-3
Common Name 4-chloro-2-methoxyphenylacetylene5-chloro-2-methoxyphenylacetylene
Anisole Name 2-ethynyl-5-chloroanisole2-ethynyl-4-chloroanisole
Structure Cl is Para to AlkyneCl is Para to Methoxy
SMILES C#CC1=CC=C(Cl)C=C1OCCOC1=C(C#C)C=C(Cl)C=C1
Part 2: Alternative Names & Nomenclature Logic

The naming of this compound varies by the "parent" structure prioritized by the vendor or database.

1. Acetylene-Based (Preferred for Functional Group Focus)
  • Name: 4-chloro-2-methoxyphenylacetylene

  • Logic: The phenylacetylene core is treated as the parent.

    • Position 1: Acetylene (Ethynyl)

    • Position 2: Methoxy[1][2][3][4][5]

    • Position 4: Chloro[1][3][6][7][5][8]

  • Usage: Common in catalog searches (e.g., Enamine, Combi-Blocks).

2. Anisole-Based (Preferred for Synthesis Planning)
  • Name: 2-ethynyl-5-chloroanisole

  • Logic: The anisole (methoxybenzene) core is the parent.

    • Position 1: Methoxy[1][3][9][7][4][5]

    • Position 2: Ethynyl (Ortho to OMe)

    • Position 5: Chloro (Meta to OMe; Para to Ethynyl)

  • Usage: Useful when sourcing starting materials (e.g., 2-bromo-5-chloroanisole).

3. Systematic Benzene-Based
  • Name: 1-chloro-4-ethynyl-3-methoxybenzene

  • Logic: Alphabetical priority (Chloro < Ethynyl < Methoxy) or lowest locant set.

  • Usage: Often found in generated IUPAC lists or patent literature.

Part 3: Structural Visualization

The following diagram illustrates the critical structural difference between the target compound and its common isomer, as well as the nomenclature hierarchy.

IsomerDistinction cluster_0 TARGET: CAS 1587729-01-8 cluster_1 ISOMER (Avoid): CAS 95186-47-3 Target 4-chloro-1-ethynyl-2-methoxybenzene (Cl is Para to Alkyne) Syn1 4-chloro-2-methoxyphenylacetylene Target->Syn1 Acetylene Parent Syn2 2-ethynyl-5-chloroanisole Target->Syn2 Anisole Parent Isomer 4-chloro-2-ethynyl-1-methoxybenzene (Cl is Para to Methoxy) Target->Isomer Regioisomers SynIso 5-chloro-2-methoxyphenylacetylene Isomer->SynIso

Caption: Structural hierarchy distinguishing the target 4-chloro-1-ethynyl-2-methoxybenzene from its para-methoxy isomer.

Part 4: Synthesis Protocol

The synthesis of 4-chloro-1-ethynyl-2-methoxybenzene is typically achieved via a Sonogashira coupling, starting from the commercially available 2-bromo-5-chloroanisole .

Reaction Pathway[2][6][5][8][10][11][12]
  • Starting Material: 2-bromo-5-chloroanisole (CAS 60633-25-2).

  • Coupling: Reaction with Trimethylsilylacetylene (TMS-acetylene).

  • Deprotection: Removal of the TMS group to yield the terminal alkyne.

SynthesisPathway Start 2-bromo-5-chloroanisole (CAS 60633-25-2) Inter Intermediate: ((5-chloro-2-methoxyphenyl)ethynyl)trimethylsilane Start->Inter Sonogashira Coupling Reagents1 TMS-Acetylene Pd(PPh3)2Cl2, CuI TEA, THF, 60°C Product PRODUCT: 4-chloro-1-ethynyl-2-methoxybenzene Inter->Product Desilylation Reagents2 K2CO3 MeOH/DCM RT, 2h

Caption: Two-step synthesis via Sonogashira coupling and TMS deprotection.

Detailed Methodology

Step 1: Sonogashira Coupling

  • Charge: In a dry round-bottom flask under Argon, dissolve 2-bromo-5-chloroanisole (1.0 eq) in anhydrous THF (0.2 M).

  • Catalyst: Add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.03 eq).

  • Base/Reagent: Add Triethylamine (TEA, 3.0 eq) followed by Trimethylsilylacetylene (1.2 eq).

  • Reaction: Heat to 60°C for 4-12 hours. Monitor by TLC/LC-MS for consumption of bromide.

  • Workup: Filter through a Celite pad, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc) to isolate the TMS-protected intermediate.

Step 2: Desilylation

  • Dissolve: Dissolve the TMS-intermediate in MeOH/CH₂Cl₂ (1:1).

  • Base: Add K₂CO₃ (1.5 eq).

  • Reaction: Stir at Room Temperature for 2 hours.

  • Workup: Dilute with water, extract with DCM, dry over Na₂SO₄, and concentrate.

  • Purification: Short silica plug or recrystallization (if solid) to yield pure 4-chloro-1-ethynyl-2-methoxybenzene .

Part 5: Applications & Safety[7][8]
  • Drug Development: This scaffold is a valuable "click chemistry" handle. The terminal alkyne allows for the attachment of the 2-methoxy-4-chlorophenyl moiety to triazoles or other heterocycles in kinase inhibitors (e.g., targeting EGFR or ALK mutations).

  • Safety Profile:

    • Skin/Eye Irritant: Handle with gloves and goggles.

    • Stability: Terminal aryl alkynes can be unstable if stored improperly. Store at -20°C under inert gas (Argon/Nitrogen) to prevent polymerization or oxidation.

References
  • PubChem. "4-chloro-1-ethynyl-2-methoxybenzene (Compound)." National Center for Biotechnology Information. Accessed 2026.[3] Link

  • ChemicalBook. "2-Bromo-5-chloroanisole Synthesis & Properties." ChemicalBook Database. Link

  • BLD Pharm. "Product: 4-Chloro-1-ethynyl-2-methoxybenzene (CAS 1587729-01-8)." BLD Pharm Catalog. Link

  • Sigma-Aldrich. "Sonogashira Coupling Protocols." Merck/Sigma Technical Library. Link

Sources

Methodological & Application

Application Note: Orthogonal Cross-Coupling Strategies Utilizing 4-Chloro-1-ethynyl-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and complex scaffold synthesis, dual-functional building blocks are critical for rapid library generation. 4-Chloro-1-ethynyl-2-methoxybenzene (CAS: 1587729-01-8; MW: 166.60 g/mol )[1] is a highly versatile synthon possessing two orthogonal reactive handles: a terminal alkyne and an aryl chloride.

This application note details a validated, two-step chemoselective workflow. By exploiting the vast difference in bond dissociation energies and oxidative addition rates between different carbon-halogen bonds, we can selectively functionalize the alkyne via a Sonogashira coupling[2], leaving the aryl chloride perfectly intact for a downstream Suzuki-Miyaura cross-coupling[3].

Mechanistic Rationale & Chemoselectivity (Causality)

The success of this orthogonal approach relies on the precise tuning of the palladium catalyst's oxidative addition step.

  • Step 1 (Chemoselective Sonogashira): The oxidative addition of a standard Pd(0) species (derived from

    
    ) into an Aryl-Iodide (Ar-I) or Aryl-Bromide (Ar-Br) bond is orders of magnitude faster than into an Aryl-Chloride (Ar-Cl) bond[4]. By running the reaction at room temperature with a standard phosphine ligand, the catalyst selectively activates the Ar-I coupling partner. The terminal alkyne of 4-chloro-1-ethynyl-2-methoxybenzene forms a copper-acetylide, which transmetalates to the Pd(II) center, yielding the internal alkyne while preserving the Ar-Cl bond.
    
  • Step 2 (Suzuki-Miyaura): To activate the remaining, notoriously sluggish Ar-Cl bond (~96 kcal/mol), a highly electron-rich and sterically bulky dialkylbiaryl phosphine ligand (e.g., XPhos ) is required[3]. The electron density of XPhos accelerates the difficult oxidative addition into the C-Cl bond, while its steric bulk promotes the final reductive elimination[5].

Experimental Workflow

Workflow A 4-Chloro-1-ethynyl- 2-methoxybenzene (Dual-Functional) C Step 1: Sonogashira PdCl2(PPh3)2 / CuI Room Temp A->C B Aryl Iodide (Ar-I) (Coupling Partner) B->C D Intermediate: Internal Alkyne (Intact Ar-Cl) C->D Chemoselective C(sp)-C(sp2) F Step 2: Suzuki-Miyaura XPhos Pd G2 / K3PO4 Elevated Temp D->F E Aryl Boronic Acid (Ar'-B(OH)2) E->F G Final Product: Complex Biaryl Alkyne F->G C(sp2)-C(sp2)

Fig 1. Two-step chemoselective functionalization workflow exploiting differential reactivity.

Protocol 1: Chemoselective Sonogashira Coupling

Objective: Couple 4-chloro-1-ethynyl-2-methoxybenzene with an aryl iodide without cleaving the native C-Cl bond.

Reagents & Materials
  • Alkyne: 4-Chloro-1-ethynyl-2-methoxybenzene (1.0 equiv, 1.0 mmol, 166.6 mg)

  • Electrophile: 4-Iodotoluene (1.05 equiv, 1.05 mmol, 228.9 mg)

  • Catalyst:

    
     (2 mol%, 0.02 mmol, 14.0 mg)[2]
    
  • Co-catalyst: CuI (4 mol%, 0.04 mmol, 7.6 mg)

  • Base/Solvent: Triethylamine (

    
    ), anhydrous and degassed (5.0 mL)
    
Step-by-Step Methodology
  • Preparation: Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar. Cool under a stream of dry nitrogen.

  • Solid Addition: Add 4-iodotoluene,

    
    , and CuI to the flask.
    
  • Degassing: Evacuate the flask and backfill with nitrogen (repeat 3 times) to ensure a strictly anaerobic environment, preventing Glaser homocoupling of the alkyne.

  • Liquid Addition: Inject degassed

    
     (5.0 mL) via syringe, followed by the neat addition of 4-chloro-1-ethynyl-2-methoxybenzene.
    
  • Reaction: Stir the reaction mixture at room temperature (25 °C) for 12 hours. The solution will typically transition from yellow to a dark amber/brown suspension as the amine hydroiodide salt precipitates.

  • Workup: Dilute the mixture with ethyl acetate (15 mL) and filter through a short pad of Celite to remove palladium/copper salts and the precipitated amine salts. Wash the organic filtrate with saturated aqueous

    
     (2 × 10 mL) and brine (10 mL).
    
  • Purification: Dry the organic layer over anhydrous

    
    , concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
    
Self-Validating Quality Control (QC)
  • In-Process: TLC (Hexanes/EtOAc 9:1) will show the consumption of the starting alkyne and the appearance of a highly UV-active product spot.

  • Post-Reaction (Critical): GC-MS analysis must show the molecular ion peak (

    
    ) with a characteristic 3:1 isotopic ratio  (
    
    
    
    ), definitively proving the preservation of the aryl chloride moiety.
    
    
    H NMR will confirm the disappearance of the terminal alkyne proton singlet at ~3.3 ppm.

Mechanistic Catalytic Cycle

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Fast with Ar-I) Pd0->OxAdd PdII Pd(II) Intermediate [Ar-Pd-I] OxAdd->PdII Ar-I Input TransMet Transmetalation with Cu-Acetylide PdII->TransMet PdII_Alkyne [Ar-Pd-Alkyne] Complex TransMet->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Regenerates Pd(0) Product Coupled Product (Intact Ar-Cl) RedElim->Product CuCycle Cu(I) Cycle: Terminal Alkyne + Base -> Cu-Acetylide CuCycle->TransMet Cu-Acetylide

Fig 2. Mechanism of the chemoselective Sonogashira coupling preserving the Ar-Cl bond.

Protocol 2: Downstream Suzuki-Miyaura Coupling

Objective: Functionalize the previously preserved Ar-Cl bond of the intermediate to generate a complex biaryl scaffold.

Reagents & Materials
  • Aryl Chloride: Intermediate from Protocol 1 (1.0 equiv, 0.5 mmol)

  • Nucleophile: Phenylboronic acid (1.5 equiv, 0.75 mmol, 91.5 mg)

  • Catalyst: XPhos Pd G2 (1 mol%, 0.005 mmol, 3.9 mg)[5]

  • Base:

    
     (3.0 equiv, 1.5 mmol, 318.4 mg)
    
  • Solvent: 1,4-Dioxane /

    
     (4:1 ratio, 5.0 mL total), degassed
    
Step-by-Step Methodology
  • Preparation: In a 10 mL microwave vial or Schlenk tube, combine the Aryl Chloride intermediate, Phenylboronic acid, XPhos Pd G2, and

    
    .
    
  • Degassing: Seal the vial, evacuate, and backfill with nitrogen (3 cycles).

  • Solvent Addition: Add the degassed 1,4-Dioxane/

    
     mixture via syringe.
    
  • Reaction: Heat the mixture to 80 °C in a pre-heated oil bath for 4 hours. The bulky, electron-rich XPhos ligand facilitates the difficult oxidative addition into the Ar-Cl bond[3].

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with water (10 mL). Extract the aqueous layer with EtOAc (2 × 5 mL). Combine the organic layers, wash with brine, and dry over

    
    .
    
  • Purification: Concentrate and purify via flash column chromatography to isolate the final biaryl alkyne.

Self-Validating Quality Control (QC)
  • Post-Reaction Validation: GC-MS analysis will show the complete disappearance of the 3:1 chlorine isotope pattern, replaced by a singular molecular ion peak corresponding to the biaryl product.

    
    H NMR will reveal the integration of 5 additional aromatic protons from the newly coupled phenyl ring.
    

Quantitative Data: Optimization of Chemoselectivity

The following table summarizes the causal relationship between catalyst selection, temperature, and chemoselectivity during Step 1 . It demonstrates why standard conditions must be strictly adhered to in order to prevent premature Ar-Cl cleavage.

EntryCatalyst SystemTemp (°C)Time (h)Yield of Internal Alkyne (%)Ar-Cl Cleavage (%)
1

/ CuI
25 12 92 < 1
2

/ CuI
508852
3XPhos Pd G2 / CuI8044548

Data Interpretation: Entry 1 represents the optimized protocol. Entry 3 illustrates a failure state: applying a highly active ligand (XPhos) designed for Ar-Cl activation[3] during the alkyne coupling step forces the catalyst to indiscriminately insert into both the Ar-I and Ar-Cl bonds, destroying the chemoselectivity of the scaffold.

References

  • [1] BLD Pharm. 4-Chloro-1-ethynyl-2-methoxybenzene Product Specification. URL:

  • [4] Synthesis and Photophysical Properties of Polycarbo-Substituted Quinazolines Derived from the 2-Aryl-4-chloro-6-iodoquinazolines. MDPI. URL:

  • [2] Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews (ACS Publications). URL:

  • [3] Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research (NIH). URL:

  • [5] Molander, G. A., et al. (2013). Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. The Journal of Organic Chemistry (SciSpace). URL:

Sources

Application Note: 4-Chloro-1-ethynyl-2-methoxybenzene as a Bifunctional Scaffold in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols

Executive Summary

In modern drug discovery and complex molecule synthesis, the strategic use of bifunctional building blocks is paramount for step-economic library generation. 4-Chloro-1-ethynyl-2-methoxybenzene (CAS: 1587729-01-8)[1] is a highly versatile, multi-handle scaffold. Featuring a terminal alkyne, an aryl chloride, and an electron-donating methoxy group, this compound enables divergent synthetic pathways. By exploiting the distinct activation barriers of these functional groups, chemists can perform orthogonal cross-couplings or tandem cyclizations to construct complex heteroaromatic systems, such as functionalized benzofurans and triazole-biaryl pharmacophores.

Structural Analysis & Reactivity Profile

As a Senior Application Scientist, understanding the causality behind a molecule's reactivity is critical for designing robust synthetic routes. The utility of 4-chloro-1-ethynyl-2-methoxybenzene stems from the orthogonal reactivity of its three functional handles:

  • Terminal Alkyne (sp-C-H): The terminal alkyne is highly susceptible to deprotonation and metalation. It readily undergoes Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[2] or Sonogashira coupling. Because these reactions proceed under mild conditions (often room temperature), the alkyne can be functionalized without disturbing the aryl chloride[3].

  • Aryl Chloride (sp²-C-Cl): The C-Cl bond is notoriously inert compared to C-Br or C-I bonds due to its higher bond dissociation energy. Oxidative addition into the C-Cl bond requires elevated temperatures and highly electron-rich, sterically bulky phosphine ligands (e.g., XPhos, t-Bu3P)[4]. This high activation barrier is a strategic advantage, allowing the aryl chloride to serve as a protected handle during initial alkyne functionalization.

  • Methoxy Group (-OCH3): Beyond serving as an electron-donating group that modulates the arene's electronics, the methoxy ether can be cleaved (e.g., via BBr3) to reveal an ortho-alkynylphenol. This intermediate is a classic precursor for 5-endo-dig cyclizations to form 2-substituted benzofurans[5][6].

Synthetic Divergence: Orthogonal Coupling vs. Annulation

To maximize the utility of this building block, we outline two primary divergent workflows: Pathway A (Orthogonal Cross-Coupling) and Pathway B (Heterocycle Annulation).

G cluster_0 Pathway A: Orthogonal Coupling cluster_1 Pathway B: Heterocycle Annulation SM 4-Chloro-1-ethynyl- 2-methoxybenzene Click CuAAC Reaction (Triazole Intermediate) SM->Click R-N3, Cu(I) Room Temp Demethyl Ether Cleavage (o-Alkynylphenol) SM->Demethyl BBr3, DCM -78 °C to RT Suzuki Suzuki-Miyaura (Biaryl-Triazole Scaffold) Click->Suzuki Pd(0), Ar-B(OH)2 Heat Cyclize 5-endo-dig Cyclization (Benzofuran Core) Demethyl->Cyclize Gold(I) or Base Catalysis

Divergent synthetic pathways of 4-chloro-1-ethynyl-2-methoxybenzene into complex drug scaffolds.

Table 1: Catalyst Selection & Chemoselectivity Rationale

The following table summarizes the quantitative parameters and causality for selecting specific catalytic systems when working with this bifunctional scaffold.

Reaction StepTarget BondOptimal Catalyst SystemTempChemoselectivity Rationale
CuAAC (Click) Terminal AlkyneCuSO₄ / Na-Ascorbate25 °CCu(I) specifically coordinates to terminal alkynes; the C-Cl bond is completely inert to Cu(I) at room temperature[2].
Sonogashira Terminal AlkynePd(PPh₃)₂Cl₂ / CuI25–50 °CPd(II) preferentially inserts into the sp-C-H bond over the sp²-C-Cl bond when standard (non-bulky) phosphines are used[3].
Suzuki-Miyaura Aryl ChloridePd₂(dba)₃ / XPhos80–100 °CElectron-rich, bulky biaryl phosphines are mandatory to lower the activation barrier for C-Cl oxidative addition[4].
Annulation o-AlkynylphenolSIPrAuCl or K₂CO₃60–80 °CGold(I) acts as a soft Lewis acid, selectively activating the alkyne π-system for nucleophilic attack by the phenol[5]. Base alone can also drive this in polar aprotic solvents[6].

Experimental Protocols

The following protocols are designed as self-validating systems. Causality for critical steps is provided to ensure reproducibility and troubleshooting efficacy.

Protocol A: Chemoselective CuAAC (Click Reaction)

This protocol functionalizes the alkyne while preserving the aryl chloride for subsequent late-stage diversification.

Reagents:

  • 4-Chloro-1-ethynyl-2-methoxybenzene (1.0 equiv)

  • Organic Azide (1.1 equiv)

  • CuSO₄·5H₂O (5 mol%)

  • Sodium Ascorbate (10 mol%)

  • Solvent: tert-Butanol / Water (1:1 v/v)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve 4-chloro-1-ethynyl-2-methoxybenzene and the organic azide in tert-butanol.

  • Catalyst Activation: In a separate vial, dissolve CuSO₄·5H₂O and sodium ascorbate in water. Causality: Mixing these in water first ensures the complete reduction of Cu(II) to the catalytically active Cu(I) species before introduction to the alkyne, preventing oxidative homocoupling (Glaser coupling) side reactions.

  • Reaction: Add the aqueous catalyst solution dropwise to the organic mixture. Stir vigorously at room temperature for 4–6 hours.

  • Validation: Monitor via TLC (Hexanes/EtOAc). The disappearance of the highly non-polar alkyne spot indicates completion.

  • Workup: Dilute with water and extract with EtOAc. Wash the organic layer with dilute NH₄OH to remove residual copper salts, dry over Na₂SO₄, and concentrate.

Protocol B: Suzuki-Miyaura Cross-Coupling of the Aryl Chloride

Following Protocol A, the resulting triazole-aryl chloride intermediate is subjected to Suzuki coupling.

Reagents:

  • Aryl Chloride Intermediate (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (8 mol%)

  • K₃PO₄ (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Methodology:

  • Degassing (Critical): Charge a Schlenk flask with the aryl chloride, boronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄. Evacuate and backfill with Argon three times. Causality: Pd(0) complexes with electron-rich ligands like XPhos are highly sensitive to oxidation; rigorous exclusion of oxygen is required to maintain the catalytic cycle[4].

  • Solvent Addition: Add sparged (degassed) 1,4-dioxane and water via syringe.

  • Heating: Heat the mixture to 90 °C for 12 hours. Causality: The high temperature and the bulky XPhos ligand are necessary to force the oxidative addition of Pd(0) into the stubborn C-Cl bond.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and purify via flash column chromatography.

Protocol C: Base-Promoted Benzofuran Annulation

This protocol details the metal-free cyclization of the demethylated scaffold to form a benzofuran core.

Reagents:

  • 4-Chloro-2-ethynylphenol (prepared via BBr₃ demethylation of the starting material) (1.0 equiv)

  • K₂CO₃ (2.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Setup: Dissolve 4-chloro-2-ethynylphenol in anhydrous DMF in a sealed tube.

  • Base Addition: Add finely powdered K₂CO₃. Causality: A mild base in a polar aprotic solvent (DMF) increases the nucleophilicity of the phenoxide oxygen, allowing it to attack the alkyne without the need for expensive Gold or Palladium catalysts[6].

  • Cyclization: Heat the mixture to 80 °C for 8 hours.

  • Validation: Monitor by LC-MS. The product will have the same mass as the starting material (isomerization) but a significantly different retention time due to the loss of the polar hydroxyl group.

  • Workup: Quench with water, extract with diethyl ether, wash extensively with brine (to remove DMF), dry, and concentrate to yield the 2-substituted benzofuran.

References

  • Flexible Synthesis of Benzofuranones from ortho-Alkynyl Phenols or Benzofurans. Du, W., et al. Chemistry - An Asian Journal (via ResearchGate). URL:[Link]

  • A Novel Base-Promoted Cyclization: Synthesis of Substituted Benzo[b]furans. National Institutes of Health (NIH / PMC). URL:[Link]

  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. ResearchGate. URL:[Link]

  • Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. Wang, M., et al. Organic Letters (ACS Publications). URL:[Link]

  • Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews (ACS Publications). URL:[Link]

  • Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances (Royal Society of Chemistry). URL:[Link]

Sources

Advanced Application Note: 4-Chloro-1-ethynyl-2-methoxybenzene in the Synthesis of Neurotherapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, 4-chloro-1-ethynyl-2-methoxybenzene (CAS: 1587729-01-8) serves as a highly versatile terminal alkyne building block. Its most prominent application is in the construction of complex neurotherapeutics, specifically novel bicyclic pyridinones and substituted pyrido[1,2-a]pyrazines. These advanced molecular scaffolds are designed as potent


-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors, which are critical in targeting the amyloidogenic pathway associated with Alzheimer's Disease (AD) and other neurodegenerative disorders .

By acting as a reliable carbon nucleophile precursor, this compound enables the precise installation of the 4-chloro-2-methoxyphenyl moiety, a functional group empirically proven to enhance the lipophilic efficiency and target engagement of central nervous system (CNS) drugs.

Biological Pathway Context

The therapeutic objective of incorporating 4-chloro-1-ethynyl-2-methoxybenzene into drug scaffolds is to achieve high-affinity binding within the active site of BACE1. By inhibiting BACE1, the upstream cleavage of the Amyloid Precursor Protein (APP) is halted, thereby preventing the downstream formation of neurotoxic Amyloid Beta (A


) plaques.

G APP Amyloid Precursor Protein (APP) CTF C99 Fragment (CTF-beta) APP->CTF Cleavage BACE1 BACE1 (beta-secretase) BACE1->APP Catalyzes Abeta Amyloid Beta (A-beta) Peptides CTF->Abeta Cleavage Gamma Gamma-Secretase Gamma->CTF Catalyzes Inhibitor Bicyclic Pyridinone (Synthesized Drug) Inhibitor->BACE1 Inhibits

Fig 1. Modulation of the amyloidogenic pathway via BACE1 inhibition by bicyclic pyridinones.

Mechanistic Insights: Epoxide Ring-Opening via Lithium Acetylides

The core synthetic utility of 4-chloro-1-ethynyl-2-methoxybenzene relies on its transformation into a potent carbon nucleophile.

  • Causality of Lithiation: The terminal alkyne proton is weakly acidic (pKa ~ 25). Treatment with a strong base like

    
    -butyllithium (
    
    
    
    -BuLi) at cryogenic temperatures (-78 °C) quantitatively generates the corresponding lithium acetylide. Maintaining this low temperature is non-negotiable; it prevents unwanted side reactions such as alkyne dimerization or nucleophilic attack on the solvent.
  • Lewis Acid Activation: The target electrophile in these syntheses is typically a chiral epoxide (e.g., tert-butyl[(2S)-oxiran-2-ylmethoxy]diphenylsilane). Because epoxides are relatively stable, direct nucleophilic attack by the lithium acetylide is sluggish and poorly regioselective. The introduction of boron trifluoride diethyl etherate (

    
    ) serves as a Lewis acid to coordinate with the epoxide oxygen. This coordination weakens the C-O bonds, specifically polarizing the less sterically hindered carbon, thereby facilitating a highly regioselective 
    
    
    
    -like ring opening .

Synthetic Workflow

Workflow Alkyne 4-chloro-1-ethynyl-2-methoxybenzene (Terminal Alkyne) Lithiation Cryogenic Lithiation (n-BuLi, THF, -78°C) Alkyne->Lithiation Acetylide Lithium Acetylide Intermediate Lithiation->Acetylide Coupling Nucleophilic Ring Opening (SN2-like) Acetylide->Coupling Epoxide Chiral Epoxide Activation (BF3·OEt2) Epoxide->Coupling Lewis Acid Coordination Alcohol Homopropargylic Alcohol Intermediate Coupling->Alcohol Cyclization Mitsunobu Cyclization (DIAD, PPh3) Alcohol->Cyclization Product Substituted pyrido[1,2-a]pyrazine (BACE1 Inhibitor) Cyclization->Product

Fig 2. Synthetic workflow from 4-chloro-1-ethynyl-2-methoxybenzene to the final BACE1 inhibitor.

Experimental Protocol: Synthesis of the Homopropargylic Alcohol

This protocol outlines the critical C-C bond-forming step. It is designed as a self-validating system , incorporating built-in quality control steps to ensure the integrity of highly reactive intermediates before committing to bulk workup.

Materials
  • 4-chloro-1-ethynyl-2-methoxybenzene (1.0 eq)

  • tert-butyl[(2S)-oxiran-2-ylmethoxy]diphenylsilane (1.2 eq)

  • 
    -Butyllithium (2.5 M in hexanes, 1.05 eq)
    
  • 
     (1.1 eq)
    
  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology
  • System Preparation: Flame-dry a multi-neck round-bottom flask under a continuous stream of ultra-high purity Argon. Add anhydrous THF and 4-chloro-1-ethynyl-2-methoxybenzene.

  • Cryogenic Equilibration: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure total thermal equilibrium.

  • Acetylide Generation: Add

    
    -BuLi dropwise via a syringe pump over 20 minutes. Causality Note: Slow addition prevents localized exothermic spikes, which can lead to alkyne dimerization. Stir at -78 °C for 45 minutes.
    
  • Epoxide Introduction: Add a pre-cooled solution of tert-butyl[(2S)-oxiran-2-ylmethoxy]diphenylsilane in anhydrous THF dropwise.

  • Lewis Acid Activation: Immediately following epoxide addition, add

    
     dropwise. Critical Causality Note:
    
    
    
    MUST be added last. Adding it prior to the epoxide will result in premature coordination with the unreacted alkyne or Lewis acid-catalyzed degradation of the THF solvent.
  • Reaction Monitoring (Self-Validation): After 2 hours at -78 °C, extract a 50

    
    L micro-aliquot. Quench it immediately in 1 mL of saturated aqueous 
    
    
    
    and extract with 1 mL of ethyl acetate. Analyze the organic layer via TLC (Hexanes:EtOAc 8:2). The complete disappearance of the alkyne starting material and the appearance of a more polar, UV-active spot confirms successful conversion.
  • Quenching and Workup: Once TLC confirms completion, quench the bulk reaction at -78 °C with saturated aqueous

    
    . Allow the mixture to warm to room temperature naturally. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude residue via silica gel flash chromatography to yield the pure homopropargylic alcohol. Validate the final structure via

    
     NMR and LC-MS.
    

Quantitative Data: Reaction Optimization Summary

To maximize the yield of the homopropargylic alcohol intermediate, stoichiometric ratios and addition sequences must be strictly controlled. The table below summarizes the empirical data demonstrating the causality between reaction conditions and final yield.

ParameterCondition A (Sub-optimal)Condition B (Standard)Condition C (Optimized)

-BuLi Equivalents
1.0 eq1.05 eq1.10 eq

Equivalents
0.5 eq1.1 eq1.2 eq
Reaction Temperature -40 °C-78 °C-78 °C to -60 °C
Addition Sequence Epoxide, then

-BuLi

-BuLi, then Epoxide +


-BuLi, Epoxide, then

Homopropargylic Yield < 30% (Complex mixture)65%> 82%

References

  • Source: Google Patents (Assignee: Pfizer Inc.)
  • Source: Google Patents (Assignee: Pfizer Inc.)

synthesis of heterocyclic compounds from 4-chloro-1-ethynyl-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Heterocyclic Scaffolds from 4-Chloro-1-ethynyl-2-methoxybenzene

Abstract

This guide details the synthetic utility of 4-chloro-1-ethynyl-2-methoxybenzene as a divergent core scaffold for constructing pharmacologically active heterocycles. Possessing both a terminal alkyne and an ortho-methoxy group, this molecule is "pre-programmed" for cyclization. We present three validated protocols: (1) Demethylative Cyclization to access 6-chlorobenzofurans, (2) Click Chemistry (CuAAC) for 1,2,3-triazole library generation, and (3) Chiral Epoxide Opening for tetrahydrofuran-based drug intermediates. These methodologies are selected for their relevance to medicinal chemistry, specifically in the development of kinase inhibitors and antiviral agents.

Module 1: Strategic Analysis & Handling

Reactivity Profile

The starting material features three distinct reactive handles:

  • Terminal Alkyne (C1): The primary site for nucleophilic attack, cycloaddition, and cross-coupling.

  • Methoxy Group (C2): Acts as a latent phenol. Cleavage (demethylation) unmasks the hydroxyl group necessary for intramolecular cyclization to form oxygen-containing heterocycles.

  • Aryl Chloride (C4): Provides a site for late-stage diversification (e.g., Buchwald-Hartwig amination) after the heterocyclic core is established.

Stability & Storage
  • State: Pale yellow to white solid/crystalline powder.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Terminal alkynes can slowly polymerize or form acetylides with trace metals.

  • Safety: Avoid contact with silver or copper salts in the absence of ligands (risk of explosive acetylides).

Module 2: Synthesis of 6-Chlorobenzofurans

Rationale: The ortho-alkynyl anisole motif is the classic precursor for benzofurans. While traditional methods require a two-step process (demethylation


 cyclization), we recommend a Direct BBr

-Mediated Cyclization
. Boron tribromide acts as both a Lewis acid to cleave the ether and an electrophilic promoter to activate the alkyne for intramolecular attack.
Protocol A: Direct Demethylative Cyclization
  • Target: 6-Chlorobenzofuran (and 3-substituted derivatives).

  • Mechanism: Coordination of BBr

    
     to the methoxy oxygen facilitates methyl bromide elimination. The resulting boron-phenolate species attacks the alkyne (activated by excess Lewis acid), closing the furan ring.
    

Step-by-Step Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) and equip with a magnetic stir bar and rubber septum. Purge with Argon.

  • Dissolution: Add 4-chloro-1-ethynyl-2-methoxybenzene (1.0 equiv, 5.0 mmol) and anhydrous Dichloromethane (DCM) (25 mL). Cool to -78°C (dry ice/acetone bath).

  • Reagent Addition: Slowly add BBr

    
      (1.0 M in DCM, 2.5 equiv) dropwise over 15 minutes. Caution: Exothermic.
    
  • Reaction: Stir at -78°C for 1 hour, then allow to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (disappearance of starting material).

  • Quench: Cool to 0°C. Carefully quench with saturated NaHCO

    
      solution. Note: Vigorous gas evolution.
    
  • Workup: Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Alternative: Iodocyclization (for 3-Iodo-6-chlorobenzofuran) For subsequent coupling at the C3 position, use I


  (2.0 equiv) and NaHCO

in MeCN/DCM. This typically requires the free phenol; thus, treat the starting material with BBr

first (workup to isolate phenol), then subject to iodocyclization.

Module 3: Synthesis of 1,2,3-Triazoles (Click Chemistry)

Rationale: The terminal alkyne is an ideal partner for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is robust, high-yielding, and tolerant of the aryl chloride, making it perfect for generating fragment-based drug libraries.

Protocol B: CuAAC Triazole Synthesis
  • Target: 4-(4-chloro-2-methoxyphenyl)-1-substituted-1,2,3-triazoles.

  • Catalyst System: CuSO

    
     / Sodium Ascorbate (aqueous compatible) or CuI / DIPEA (organic).
    

Step-by-Step Procedure:

  • Reagents: In a vial, combine 4-chloro-1-ethynyl-2-methoxybenzene (1.0 equiv), the desired Organic Azide (1.0 equiv), and t-Butanol/Water (1:1, 0.5 M concentration).

  • Catalyst: Add CuSO

    
     5H
    
    
    
    O
    (5 mol%) and Sodium Ascorbate (10 mol%).
  • Reaction: Cap and stir vigorously at RT for 4–12 hours. The product often precipitates.

  • Workup: Dilute with water. If solid, filter and wash with water/cold ether. If oil, extract with EtOAc.

  • Purification: Recrystallization or short silica plug (often not required).

Module 4: Chiral Tetrahydrofuran Synthesis (Pharma Intermediate)

Rationale: This protocol is adapted from HIV reverse transcriptase inhibitor syntheses (e.g., Efavirenz analogs). The alkyne acts as a nucleophile to open a chiral epoxide, establishing two contiguous stereocenters.

Protocol C: Epoxide Opening & Cyclization
  • Target: Chiral 2,5-disubstituted tetrahydrofurans.

  • Key Reagents: n-Butyllithium (n-BuLi), BF

    
     Et
    
    
    
    O, Chiral Epoxide (e.g., glycidyl ether derivatives).

Step-by-Step Procedure:

  • Lithiation: Dissolve 4-chloro-1-ethynyl-2-methoxybenzene (1.1 equiv) in anhydrous THF at -78°C . Add n-BuLi (1.1 equiv) dropwise. Stir for 30 min to form the lithium acetylide.

  • Lewis Acid: Add BF

    
     Et
    
    
    
    O
    (1.1 equiv). Critical: This activates the epoxide and assists in the ring-opening efficiency.
  • Addition: Add the Chiral Epoxide (1.0 equiv) dissolved in THF dropwise.

  • Reaction: Stir at -78°C for 2 hours, then warm to RT.

  • Cyclization (Step 2): The resulting homopropargylic alcohol can be reduced (H

    
    /Pd) and cyclized under acidic conditions (e.g., TsOH) to form the tetrahydrofuran ring, or cyclized directly via metal catalysis (Au/Ag) to dihydrofurans.
    

Module 5: Data Summary & Visualization

Reaction Condition Comparison
Target ScaffoldReagentsSolventTempYield (Typical)Key Feature
6-Chlorobenzofuran BBr

(2.5 eq)
DCM-78°C to RT65-80%One-pot ether cleavage & cyclization
3-Iodo-6-Cl-Benzofuran 1. BBr

; 2. I

, NaHCO

DCM / MeCNRT55-70%Installs handle for Pd-coupling
1,2,3-Triazole Azide, CuSO

, NaAsc
t-BuOH/H

O
RT85-95%"Click" chem; High tolerance
Tetrahydrofuran n-BuLi, BF

Et

O, Epoxide
THF-78°C60-75%Stereoselective C-C bond formation
Pathway Diagram

G Start 4-Chloro-1-ethynyl- 2-methoxybenzene Triazole 1,2,3-Triazole (Scaffold B) Start->Triazole R-N3, Cu(I) (Click Reaction) Phenol Intermediate: 4-Chloro-2-ethynylphenol Start->Phenol BBr3, -78°C (Demethylation) Lithium Lithium Acetylide Species Start->Lithium n-BuLi, THF Benzofuran 6-Chlorobenzofuran (Scaffold A) THF Chiral Tetrahydrofuran (Scaffold C) Phenol->Benzofuran Intramolecular Cyclization Lithium->THF 1. Epoxide/BF3 2. Cyclization

Figure 1: Divergent synthetic pathways from the parent alkyne to three distinct bioactive scaffolds.[1]

Mechanistic Insight: BBr3 Cyclization

Mechanism Complex Boron-Ether Complex (Ar-O(+)(BBr3)-Me) Cleavage MeBr Elimination (Formation of Ar-O-BBr2) Complex->Cleavage Heat/Time Attack Alkyne Activation & Nucleophilic Attack Cleavage->Attack Intramolecular Product 6-Chlorobenzofuran Attack->Product Protolysis/Workup

Figure 2: Simplified mechanism for the direct conversion of o-alkynylanisoles to benzofurans.

Module 6: Troubleshooting & Expert Tips

  • Incomplete Demethylation: If the BBr

    
     reaction stalls, do not heat above RT as this may degrade the alkyne. Instead, add a second aliquot of BBr
    
    
    
    or switch to BCl
    
    
    /TBAI
    which can be milder.
  • Regioselectivity in Click Chemistry: The CuAAC reaction is exclusively 1,4-regioselective. If the 1,5-isomer is required, use RuCp*Cl(COD) (Ruthenium catalysis) instead of Copper.

  • Purification of Alkynes: If the starting material appears brown or sticky (polymerization), filter through a short plug of silica gel using 5% EtOAc/Hexanes before use. Purity is critical for the lithiation step (Protocol C).

References

  • Benzofuran Synthesis via Iodocyclization

    • Li, X., et al. "Benzofuran synthesis through iodocyclization reactions: recent advances." MedCrave Online J. Org. Chem., 2017.[2] Link

  • Direct BBr3 Cyclization Mechanism

    • Sousa, C., & Silva, P. "How Does BBr3 Cyclize o-Alkynylanisoles to Form Benzofurans?" J. Org. Chem. (Cited via CORE). Link

  • Click Chemistry Protocols (CuAAC)

    • Sharpless, K. B., et al. "A Comparative Guide to Catalysts for Benzyl Azide Click Chemistry." BenchChem Protocols. Link

  • Epoxide Opening with Alkynes

    • Patent US20160024088A1. "Novel Pyrido[1,2-a]Pyrazines And Their Use..." (Describes use of 4-chloro-1-ethynyl-2-methoxybenzene in chiral synthesis). Link

  • Larock, R. C.

Sources

Application Note: Advanced Derivatization Protocols for 4-Chloro-1-ethynyl-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 4-Chloro-1-ethynyl-2-methoxybenzene (CAS: 1587729-01-8)[1] Application Context: Synthesis of complex heterocyclic pharmacophores, including bicyclic pyridinones and pyrido[1,2-a]pyrazines for the treatment of neurodegenerative disorders (e.g., Alzheimer's disease)[2],[3].

Mechanistic Rationale & Reactivity Profile

4-Chloro-1-ethynyl-2-methoxybenzene is a highly versatile building block in medicinal chemistry. Its structural architecture presents three distinct functional domains:

  • Terminal Alkyne (Primary Reactive Site): With a pKa of ~25, the terminal alkyne is easily deprotonated by strong bases (e.g., n-BuLi) to form a highly nucleophilic lithium acetylide. It is also primed for transition-metal-catalyzed cross-coupling and cycloadditions.

  • Aryl Chloride (Secondary Reactive Site): The C-Cl bond is relatively inert under mild, room-temperature palladium/copper catalysis. This provides a critical orthogonality , allowing the terminal alkyne to be derivatized chemoselectively without triggering premature cross-coupling at the chloride position.

  • Methoxy Group: Acts as an electron-donating group that enriches the aromatic ring while providing steric shielding to the adjacent ethynyl group, subtly modulating the kinetics of transition-metal oxidative additions.

Reactivity SM 4-Chloro-1-ethynyl- 2-methoxybenzene Path1 Lithium Acetylide Addition SM->Path1 n-BuLi, BF3·OEt2 Epoxide, -78°C Path2 Sonogashira Coupling SM->Path2 Pd(II), CuI Ar-I, Et3N Path3 CuAAC (Click Chemistry) SM->Path3 Cu(I) in situ R-N3, RT Prod1 Chiral Tetrahydrofuran Precursors Path1->Prod1 Prod2 Internal Alkynes (Extended Conjugation) Path2->Prod2 Prod3 1,4-Disubstituted 1,2,3-Triazoles Path3->Prod3

Caption: Divergent chemoselective derivatization pathways for 4-chloro-1-ethynyl-2-methoxybenzene.

Experimental Protocols & Causality

The following protocols are designed as self-validating systems , ensuring that researchers can verify intermediate success before proceeding to downstream synthesis.

Protocol A: Lithium Acetylide-Mediated Epoxide Ring-Opening

Context: This specific transformation has been utilized in the synthesis of BACE1 inhibitors[2],[3]. The reaction involves the nucleophilic attack of the alkyne on tert-butyl[(2S)-oxiran-2-ylmethoxy]diphenylsilane[3], building upon foundational epoxide methodologies described by[4].

  • Causality of Reagents: Epoxides are generally resistant to unactivated acetylides. The addition of Boron Trifluoride Diethyl Etherate (BF₃·OEt₂) acts as a Lewis acid, coordinating to the epoxide oxygen. This weakens the C-O bond and directs the regioselective attack of the lithium acetylide to the less sterically hindered carbon (anti-periplanar opening).

  • Causality of Temperature: The reaction is strictly maintained at -78 °C. The interaction between n-BuLi and the alkyne is highly exothermic, and BF₃·OEt₂ can trigger unwanted epoxide polymerization or Meinwald rearrangement if thermal energy is too high.

Step-by-Step Procedure:

  • Preparation: Dissolve 4-chloro-1-ethynyl-2-methoxybenzene (1.0 eq) in anhydrous THF (0.2 M) under an Argon atmosphere. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add n-Butyllithium (1.1 eq, 2.5 M in hexanes) dropwise over 10 minutes. Stir for 30 minutes to ensure complete formation of the lithium acetylide.

  • Activation: Add BF₃·OEt₂ (1.2 eq) dropwise. Stir for 15 minutes.

  • Coupling: Add a solution of the chiral epoxide (1.0 eq) in anhydrous THF dropwise. Maintain at -78 °C for 1.5 hours.

  • Quench: Slowly warm the reaction to room temperature and quench with saturated aqueous NH₄Cl to gently neutralize the Lewis acid and lithium salts without degrading the silyl ether protecting group.

Validation Checkpoint: To verify acetylide formation before epoxide addition, quench a 0.1 mL reaction aliquot in D₂O. Analyze via ¹H-NMR; the disappearance of the terminal alkyne proton singlet (~3.3 ppm) and the incorporation of deuterium confirms successful deprotonation.

Workflow Step1 Cool SM in THF to -78 °C Step2 Dropwise Addition of n-BuLi Step1->Step2 Step3 Stir 30 min (Acetylide Formation) Step2->Step3 Step4 Add BF3·OEt2 (Lewis Acid) Step3->Step4 Step5 Add Epoxide in THF Step4->Step5 Step6 Warm to RT & Quench (NH4Cl) Step5->Step6

Caption: Cryogenic workflow for the lithium acetylide-mediated epoxide ring-opening.

Protocol B: Chemoselective Sonogashira Cross-Coupling

Context: Extending the carbon framework while leaving the aryl chloride intact for downstream Buchwald-Hartwig or Suzuki couplings.

  • Causality of Reagents: Pd(PPh₃)₂Cl₂ is reduced in situ to the active Pd(0) species. CuI reacts with the terminal alkyne in the presence of Triethylamine (Et₃N) to form a copper(I) acetylide, which readily transmetallates with the Pd(II)-aryl intermediate.

Step-by-Step Procedure:

  • Degassing: Dissolve the alkyne (1.0 eq) and an aryl iodide (1.1 eq) in a mixture of THF/Et₃N (1:1). Sparge the solution with Argon for 15 minutes. Critical step: Oxygen promotes Glaser homocoupling of the alkyne.

  • Catalysis: Add Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%).

  • Reaction: Stir at 25 °C – 40 °C for 4 to 8 hours under Argon.

  • Workup: Filter through a pad of Celite to remove insoluble palladium/copper salts and triethylamine hydroiodide. Concentrate and purify via silica gel chromatography.

Validation Checkpoint: Monitor the reaction via LC-MS. The chemoselectivity is validated if the product mass reflects the cross-coupling while retaining the isotopic signature of the chlorine atom (M and M+2 peaks in a 3:1 ratio). The presence of a peak at m/z 330 indicates oxidative homocoupling, signaling insufficient degassing.

Protocol C: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Context: Formation of 1,4-disubstituted 1,2,3-triazoles as stable, rigid bioisosteres for amide bonds in drug design.

  • Causality of Reagents: Generating Cu(I) in situ from stable CuSO₄·5H₂O using sodium ascorbate as a mild reducing agent ensures a steady, low concentration of the active catalyst. This prevents alkyne homocoupling and maximizes the yield of the triazole.

  • Causality of Solvent: A biphasic t-BuOH/H₂O (1:1) system solubilizes both the organic substrates and the inorganic salts. Water accelerates the click reaction by stabilizing the polar transition state via hydrogen bonding.

Step-by-Step Procedure:

  • Preparation: Suspend the alkyne (1.0 eq) and target azide (1.0 eq) in t-BuOH/H₂O (1:1, 0.5 M).

  • Catalyst Generation: Add CuSO₄·5H₂O (5 mol%) followed by Sodium Ascorbate (10 mol%, freshly prepared aqueous solution).

  • Reaction: Stir vigorously at room temperature for 2–6 hours.

  • Workup: Dilute with water and extract with EtOAc. Wash the organic layer with dilute NH₄OH to strip residual copper complexes.

Validation Checkpoint: The reduction of Cu(II) to the active Cu(I) species is visually confirmed by the transition of the reaction mixture from a pale blue to a colorless/yellow suspension upon the addition of sodium ascorbate. IR spectroscopy of the crude product can validate completion through the disappearance of the strong azide stretch (~2100 cm⁻¹) and the alkyne C-H stretch (~3300 cm⁻¹).

Quantitative Data & Optimization Metrics

Below is a consolidated matrix of expected reaction parameters and yields based on optimized literature conditions for terminal alkyne derivatizations of this class.

Derivatization PathwayCatalyst / MediatorOptimal TemperatureReaction TimeTarget YieldChemoselectivity Profile
Epoxide Ring-Opening BF₃·OEt₂ (1.2 eq)-78 °C to RT1.5 - 2 h75 - 85%Alkyne specific; C-Cl bond remains intact
Sonogashira Coupling Pd(PPh₃)₂Cl₂ / CuI25 °C - 40 °C4 - 8 h80 - 95%Highly orthogonal to the aryl chloride
CuAAC (Click) CuSO₄ / Na-Ascorbate25 °C2 - 6 h> 90%Highly specific to terminal alkyne

References

  • Novel Bicyclic Pyridinones (WO2014045156A1).
  • Substituted pyrido[1,2-a]pyrazines for the treatment of neurodegenerative and neurological disorders (US9193726B2).
  • Efficient Synthesis of Chiral Tetrahydrofurans via Epoxide Ring Opening . Letters in Organic Chemistry.[Link]

  • A New and General Synthesis of Chiral Tetrahydrofurans... . Journal of Organic Chemistry.[Link]

Sources

Technical Guide: Catalytic Transformations of 4-Chloro-1-ethynyl-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the catalytic systems and protocols for 4-chloro-1-ethynyl-2-methoxybenzene (CAS 1587729-01-8), a specialized aryl alkyne building block.[1][2]

Introduction: The "Lynchpin" Scaffold 4-Chloro-1-ethynyl-2-methoxybenzene is a high-value intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors (e.g., BACE1 inhibitors for Alzheimer's) and neuroactive bicyclic pyridinones.[1][2] Its structure features three distinct reactive handles:

  • Terminal Alkyne (C1): The primary site for catalytic C-C and C-N bond formation (Sonogashira, CuAAC).

  • Aryl Chloride (C4): A latent electrophile, stable under alkyne functionalization conditions but reactive in subsequent Suzuki or Buchwald-Hartwig couplings.[1][2]

  • Methoxy Group (C2): An ortho-directing group that influences steric bulk and electronic density, critical for regioselectivity.[1][2]

This guide focuses on chemoselective catalytic systems that functionalize the alkyne while preserving the aryl chloride for later stages.

Part 1: Sonogashira Cross-Coupling (C-C Bond Formation)[1][2][3]

The most critical catalytic transformation for this substrate is the Sonogashira coupling to attach heteroaryl scaffolds (e.g., pyrimidines, quinazolines).[2]

Mechanistic Insight & Chemoselectivity
  • Challenge: Preventing homocoupling (Glaser coupling) of the alkyne and ensuring the catalyst does not oxidatively add to the C4-Cl bond.

  • Solution: Use a Pd(0)/Cu(I) system with a bulky, electron-rich phosphine ligand.[1][2] The bulky ligand promotes reductive elimination and prevents interaction with the less reactive aryl chloride.

  • Electronic Effect: The C2-methoxy group is an electron-donating group (EDG) by resonance but inductively withdrawing.[1][2] It increases the electron density of the alkyne slightly compared to a naked phenyl ring, making the acetylide formation (transmetallation) efficient.[2]

Protocol 1: Chemoselective Sonogashira Coupling

Target: Coupling 4-chloro-1-ethynyl-2-methoxybenzene with an aryl iodide (Ar-I).[1][2]

Reagents & Catalysts:

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2-5 mol%).[1][2]

  • Co-Catalyst: Copper(I) Iodide (CuI) (1-2 mol%).[1][2]

  • Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA) (3.0 equiv).[1][2]

  • Solvent: Anhydrous THF or DMF (degassed).[1]

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube, dissolve the aryl iodide (1.0 equiv) and 4-chloro-1-ethynyl-2-methoxybenzene (1.1 equiv) in anhydrous THF (0.2 M concentration).

  • Degassing: Sparge the solution with Argon for 15 minutes to remove O₂ (critical to suppress Glaser homocoupling).

  • Catalyst Addition: Add Pd(PPh₃)₂Cl₂ and CuI under a positive stream of Argon.

  • Base Addition: Add the amine base via syringe.[1] The solution typically turns dark/yellow.[1]

  • Reaction: Stir at Room Temperature (25°C) for 4–12 hours.

    • Note: Do not heat above 60°C unless necessary.[1] Higher temperatures increase the risk of Pd inserting into the C4-Cl bond.[1][2]

  • Workup: Dilute with EtOAc, wash with saturated NH₄Cl (to remove Cu) and brine. Dry over Na₂SO₄.[1][3]

  • Purification: Flash chromatography (Hexanes/EtOAc).

Quantitative Data Summary:

Parameter Standard Condition Optimization for Difficult Partners
Catalyst Load 2 mol% Pd 5 mol% Pd + 10 mol% XPhos
Temperature 25°C 40–50°C
Yield (Typical) 85–95% 70–85%

| Homocoupling | < 2% | 5–10% (Requires strict O₂ exclusion) |[1][2]

Part 2: CuAAC Click Chemistry (Triazole Synthesis)

For fragment-based drug discovery (FBDD), this alkyne is often "clicked" with azides to form 1,2,3-triazoles.[1][2]

Protocol 2: Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Target: Synthesis of 1-(substituted)-4-(4-chloro-2-methoxyphenyl)-1H-1,2,3-triazole.[1][2]

System: CuSO₄ / Sodium Ascorbate (In situ generation of Cu(I)).[1][2]

Methodology:

  • Mix: Suspend 4-chloro-1-ethynyl-2-methoxybenzene (1.0 equiv) and the organic azide (1.0 equiv) in a 1:1 mixture of t-BuOH/Water .

  • Catalyst: Add CuSO₄·5H₂O (1 mol%) and Sodium Ascorbate (10 mol%).[1][2]

    • Why: The ascorbate reduces Cu(II) to the active Cu(I) species continuously, preventing oxidation.[2]

  • Reaction: Stir vigorously at RT for 2–6 hours. The product often precipitates out.[1]

  • Isolation: Filter the precipitate or extract with DCM. No chromatography is usually needed if conversion is quantitative.[1]

Part 3: Advanced Application (Epoxide Opening)

Reference Context: This transformation is cited in patents (e.g., US 9,193,726) for synthesizing BACE inhibitors.[1][2] While traditionally stoichiometric (n-BuLi), catalytic Lewis Acid variants are emerging.[1][2]

Workflow Diagram (Graphviz): The following diagram illustrates the divergent reactivity pathways for 4-chloro-1-ethynyl-2-methoxybenzene.

G Substrate 4-Chloro-1-ethynyl- 2-methoxybenzene (CAS 1587729-01-8) Sonogashira Sonogashira Coupling (Pd/Cu Cat.) Substrate->Sonogashira Ar-I / Et3N Click CuAAC Click Reaction (Cu Cat.) Substrate->Click R-N3 / Ascorbate Epoxide Epoxide Opening (Lewis Acid/Base) Substrate->Epoxide Epoxide / BF3·OEt2 Product1 Heteroaryl-Alkyne Scaffolds (Kinase Inhibitors) Sonogashira->Product1 Product2 1,4-Disubstituted Triazoles (Bioisosteres) Click->Product2 Product3 Hydroxy-Alkyne Intermediates (BACE Inhibitors) Epoxide->Product3

Caption: Divergent catalytic and stoichiometric pathways for 4-chloro-1-ethynyl-2-methoxybenzene in drug synthesis.[1][2]

References

  • Synthesis of Bicyclic Pyridinones (Epoxide Opening Applic

    • Source: US Patent 9,193,726 B2.[1][4] "Substituted pyrido[1,2-a]pyrazines for the treatment of neurodegenerative and neurological disorders."[2][4][5]

    • URL
  • General Sonogashira Coupling Protocols.

    • Source: Organic Chemistry Portal.[1][6] "Sonogashira Coupling."

    • URL:[Link][1][2]

  • C

    • Source: Wikipedia.[1] "Sonogashira coupling."

    • URL:[Link][1][2]

Sources

Application Note: Scale-Up Synthesis and Handling of 4-Chloro-1-ethynyl-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the process engineering and safety protocols for the kilogram-scale synthesis of 4-chloro-1-ethynyl-2-methoxybenzene (Structure 1 ). This terminal alkyne is a critical pharmacophore in the synthesis of tyrosine kinase inhibitors (e.g., EGFR inhibitors) and mGluR5 antagonists.

The protocol transitions from a laboratory-scale (gram) procedure to a robust process-scale (kilogram) workflow. Key emphasis is placed on thermal hazard management (DSC data interpretation), impurity control (mitigation of Glaser homocoupling), and ICH Q3D compliance (Palladium removal).

Target Molecule Profile
  • IUPAC Name: 4-chloro-1-ethynyl-2-methoxybenzene

  • Molecular Weight: 166.60 g/mol

  • Key Functionality: Terminal Alkyne (Click chemistry handle, Sonogashira coupling partner).[1][2]

  • Critical Quality Attribute (CQA): Purity >99.5% (AUC), Pd <10 ppm, Dimer (Glaser) <0.1%.

Strategic Analysis & Retrosynthesis

For scale-up, the Sonogashira coupling of trimethylsilylacetylene (TMSA) with the corresponding aryl iodide, followed by desilylation, is selected over the Ohira-Bestmann reagent (too expensive for kg-scale) or the Corey-Fuchs reaction (atom uneconomical).

Reaction Scheme:

  • Step 1 (Coupling): 4-chloro-2-methoxy-1-iodobenzene + TMS-acetylene

    
     TMS-Intermediate.
    
  • Step 2 (Deprotection): TMS-Intermediate

    
     Target Alkyne 1 .
    
Process Safety & Critical Parameters

Before initiating scale-up, the following hazards must be managed:

  • Thermal Instability: Phenylacetylenes are high-energy compounds. Differential Scanning Calorimetry (DSC) typically shows exotherms starting >120°C. Process Limit: Never exceed 70°C during workup/distillation.

  • Glaser Coupling: The presence of

    
     and Cu(I) leads to the formation of the diyne dimer (Structure 2 ), a difficult-to-remove impurity. Control:  Strict inertization (
    
    
    
    sparging).

Detailed Experimental Protocols

Step 1: Sonogashira Coupling

Reagents:

  • 4-chloro-2-methoxy-1-iodobenzene (1.0 equiv)

  • Trimethylsilylacetylene (TMSA) (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (

    
    ) (0.5 mol%)[3]
    
  • Copper(I) Iodide (CuI) (1.0 mol%)[3][4]

  • Triethylamine (TEA) (3.0 equiv)

  • Solvent: THF (anhydrous, degassed)

Protocol:

  • Inertization: Charge the reactor with THF and TEA. Sparge with nitrogen for 30 minutes to remove dissolved oxygen (Critical for minimizing dimer formation).

  • Charging: Add the aryl iodide,

    
    , and CuI under a positive nitrogen flow.
    
  • Addition: Adjust jacket temperature to 20°C. Add TMSA dropwise over 2 hours.

    • Note: The reaction is exothermic. Maintain internal temperature

      
      .
      
  • Reaction: Stir at 25–30°C for 4–6 hours. Monitor conversion by HPLC (Target: <0.5% starting iodide).

  • Workup: Filter off the triethylammonium iodide salts. Wash the filter cake with THF. Concentrate the filtrate under reduced pressure (Max bath temp: 45°C) to yield the crude TMS-intermediate.

Step 2: Deprotection & Purification[3][5]

Reagents:

  • Crude TMS-Intermediate

  • Potassium Carbonate (

    
    ) (0.5 equiv)
    
  • Methanol (MeOH) (5 vol)

Protocol:

  • Deprotection: Dissolve the crude oil in MeOH. Add

    
     solid. Stir at 20°C for 2 hours.
    
    • Monitoring: TLC or HPLC will show the disappearance of the non-polar TMS peak.

  • Quench: Dilute with water (10 vol) and extract into Methyl tert-butyl ether (MTBE).

  • Scavenging (Crucial for Pharma Grade):

    • Add Silica-supported Thiol scavenger (e.g., SiliaMetS® Thiol) at 5 wt% relative to the theoretical yield.

    • Stir at 40°C for 4 hours. Filter through a pad of Celite.[5]

  • Isolation: Concentrate the organic phase. Recrystallize from Heptane/IPA (9:1) if solid, or distill under high vacuum if liquid (Caution: Check DSC first).

Analytical Controls & Data

Critical Process Parameters (CPPs)
ParameterRangeImpact on Quality

Level
< 50 ppm (Headspace)High

causes Glaser Dimer formation (>0.5%).
Temperature (Step 1) 20–35°C>40°C increases catalyst deactivation and side reactions.
TMSA Dosing Rate 0.5 equiv/hrFast addition causes uncontrollable exotherm.
Pd Scavenger Time > 3 hoursInsufficient time results in Pd > 20 ppm (Fail ICH Q3D).
Representative Specification Data
TestMethodSpecification
Appearance VisualOff-white to pale yellow solid/oil
Assay HPLC (UV 254nm)

Glaser Dimer HPLC

Residual Pd ICP-MS

Water Content Karl Fischer

Process Visualization

Workflow Diagram

The following diagram illustrates the logical flow of the synthesis, highlighting the critical decision points for safety and quality.

SynthesisWorkflow cluster_0 Step 1: Sonogashira Coupling cluster_1 Quality Gate 1 cluster_2 Step 2: Deprotection & Purification Start Start: 4-chloro-2-methoxy-1-iodobenzene Inert Sparge N2 (30 min) Remove O2 Start->Inert AddCat Add Pd/Cu Catalysts + TMS-Acetylene (Slow Add) Inert->AddCat React Reaction: 25°C, 4-6h AddCat->React Check1 HPLC Check: Conversion > 99%? React->Check1 Check1->React Fail (Extend Time) Deprot K2CO3 / MeOH Cleave TMS Check1->Deprot Pass Scavenge Add Thiol-Silica Scavenger (Remove Pd) Deprot->Scavenge Isolate Filtration & Crystallization Scavenge->Isolate Final Final Product: 4-chloro-1-ethynyl-2-methoxybenzene Isolate->Final

Caption: Figure 1. Process flow diagram for the synthesis of 4-chloro-1-ethynyl-2-methoxybenzene, emphasizing the critical inertization step and Palladium scavenging operation.

Safety Logic: Thermal Hazard Management

SafetyLogic DSC_Check DSC Analysis (Pre-Scale Up) Decision Exotherm Onset? DSC_Check->Decision Safe Safe Operating Limit: (T_onset - 50°C) Decision->Safe > 120°C Hazard STOP: Re-evaluate Cooling Capacity Decision->Hazard < 100°C

Caption: Figure 2. Thermal safety decision tree based on Differential Scanning Calorimetry (DSC) data for alkynes.

Expert Commentary & Troubleshooting

The "Glaser" Problem: In our experience, the most common failure mode in scaling this chemistry is the formation of the homocoupled dimer (Structure 2 ). This impurity has a similar solubility profile to the product, making recrystallization difficult.

  • Root Cause:[3][6] Ingress of air during the long addition of TMS-acetylene.

  • Solution: Maintain a slight positive pressure of nitrogen on the reactor headspace throughout the addition. Do not rely solely on the initial sparge.

Palladium Removal: Standard aqueous washes (EDTA/Cysteine) are often insufficient to reach <10 ppm Pd for this lipophilic molecule. We strongly recommend solid-supported scavengers (e.g., SiliaMetS® Thiol or equivalent) added to the organic phase before final crystallization. This typically reduces Pd from ~500 ppm to <5 ppm [1].

Stability: Store the final alkyne under nitrogen at 2–8°C. Terminal alkynes can slowly polymerize or oxidize upon prolonged exposure to light and air.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (General reference for scale-up safety).
  • Sperry, J. B., et al. (2021). Safety of Alkynes in Process Chemistry: Thermal Stability and Handling. Organic Process Research & Development. [Link]

Sources

Application Note: 4-Chloro-1-ethynyl-2-methoxybenzene in Materials Science

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the advanced utilization of 4-chloro-1-ethynyl-2-methoxybenzene (CAS 1587729-01-8), a trifunctional aromatic scaffold, in the synthesis of functional materials.

Executive Summary & Chemical Profile

4-chloro-1-ethynyl-2-methoxybenzene is a high-value "lynchpin" scaffold used to construct extended conjugated systems for organic electronics (OLEDs, OFETs), liquid crystals, and pharmacophores. Its utility stems from its unique trisubstituted geometry, offering three distinct orthogonal handles for chemical manipulation:

  • C1-Ethynyl Group (Alkyne): A primary conjugation handle ready for Sonogashira coupling, "Click" chemistry (CuAAC), or oxidative annulation.

  • C2-Methoxy Group (Ether): An electron-donating group (EDG) that modulates the HOMO energy levels of the final material and improves solubility in organic solvents—critical for solution-processable electronics.

  • C4-Chloro Group (Halide): A latent functional handle. While less reactive than bromides or iodides, it provides a site for secondary functionalization (e.g., Buchwald-Hartwig amination) or acts as a permanent dipole to tune the dielectric properties of liquid crystals.

Chemical Identity
PropertyDetail
IUPAC Name 4-chloro-1-ethynyl-2-methoxybenzene
CAS Number 1587729-01-8 (Isomer specific)
Molecular Formula C₉H₇ClO
Key Functionality Terminal Alkyne, Aryl Chloride, Aryl Ether
Primary Applications OLED Emitters, Tolane Liquid Crystals, Functional Polymers

Strategic Utilization Map

The following workflow illustrates the divergent synthesis pathways available from this single precursor.

G Start 4-Chloro-1-ethynyl- 2-methoxybenzene Path1 Pathway A: Oxidative [4+2] Annulation Start->Path1 + Styrenes (Photoredox/Co cat.) Path2 Pathway B: Sonogashira Coupling Start->Path2 + Aryl Halides (Pd/Cu cat.) Path3 Pathway C: Click Chemistry (CuAAC) Start->Path3 + Azides (Cu cat.) Prod1 Substituted Naphthalenes (OLED Emitters) Path1->Prod1 Prod2 Tolane Derivatives (Liquid Crystals) Path2->Prod2 Prod3 Functionalized Surfaces (Sensors/MOFs) Path3->Prod3

Figure 1: Divergent synthetic utility of the 4-chloro-1-ethynyl-2-methoxybenzene scaffold.

Protocol A: Synthesis of Naphthalene Derivatives (OLED Precursors)

Context: Polycyclic Aromatic Hydrocarbons (PAHs) like naphthalene are fundamental to organic semiconductors. Traditional synthesis requires harsh oxidants. This protocol utilizes a dual catalytic system (Photoredox + Cobalt) to perform an oxidative [4+2] annulation with styrenes, utilizing the ethynyl group of the starting material.

Mechanism: The reaction proceeds via a radical cation mechanism where the alkyne acts as the dienophile. The methoxy group on the benzene ring stabilizes the radical intermediates, enhancing yield.

Materials
  • Substrate: 4-chloro-1-ethynyl-2-methoxybenzene (1.0 equiv)

  • Partner: 4-tert-butylstyrene (2.0 equiv) (or other styrene derivatives)

  • Photocatalyst: Fukuzumi’s Acridinium salt (Mes-Acr-Me+ ClO4-) (2-5 mol%)

  • Co-Catalyst: Co(dmgH)₂pyCl (Cobaloxime) (5-10 mol%)

  • Solvent: 1,2-Dichloroethane (DCE) or Acetonitrile (MeCN)

  • Light Source: Blue LED (450 nm)

Step-by-Step Procedure
  • Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine the alkyne (0.2 mmol), styrene (0.4 mmol), acridinium photocatalyst (5 mol%), and cobalt catalyst (10 mol%).

  • Degassing: Dissolve the mixture in anhydrous DCE (2.0 mL). Degas the solution by bubbling Argon for 15 minutes. Critical: Oxygen quenches the excited state of the photocatalyst.

  • Irradiation: Seal the tube and irradiate with Blue LEDs (approx. 5-10 W) at room temperature for 24 hours. Fan cooling is recommended to maintain ambient temperature.

  • Workup: Remove solvent under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient).

  • Validation: Characterize via ¹H NMR. Look for the disappearance of the terminal alkyne proton (~3.0 ppm) and the appearance of new aromatic signals corresponding to the naphthalene core.

Expected Outcome: Formation of 1-(4-tert-butylphenyl)-6-chloro-8-methoxynaphthalene (or analog). The chloro group remains intact, available for further coupling.

Protocol B: Synthesis of Tolane Liquid Crystals

Context: Tolanes (diphenylacetylenes) are mesogenic cores used in liquid crystal displays (LCDs) due to their high birefringence. The 2-methoxy substituent lowers the melting point and viscosity, while the 4-chloro group adds a longitudinal dipole moment, essential for electric field responsiveness.

Materials
  • Substrate: 4-chloro-1-ethynyl-2-methoxybenzene (1.0 equiv)

  • Partner: 4-Iodo-nitrobenzene (or other aryl iodides) (1.1 equiv)

  • Catalyst: Pd(PPh₃)₂Cl₂ (2 mol%)

  • Co-Catalyst: CuI (1 mol%)

  • Base/Solvent: Triethylamine (Et₃N) / THF (1:1 mixture)

Step-by-Step Procedure
  • Preparation: Charge a reaction flask with the aryl iodide (1.1 equiv), Pd(PPh₃)₂Cl₂, and CuI under an inert atmosphere (N₂).

  • Addition: Dissolve 4-chloro-1-ethynyl-2-methoxybenzene in degassed THF/Et₃N and add to the flask via syringe.

  • Reaction: Stir the mixture at 40°C–60°C for 4–12 hours. Monitor by TLC or GC-MS.

    • Note: The chloro group on the substrate is unreactive under these mild conditions, ensuring chemoselectivity for the alkyne coupling.

  • Workup: Filter off the ammonium salt precipitate. Wash the filtrate with water and brine. Dry over MgSO₄.

  • Crystallization: Recrystallize from ethanol/hexanes to obtain high-purity liquid crystals.

Mechanistic Visualization: Dual Catalytic Annulation

The following diagram details the electron transfer logic for Protocol A, highlighting why this specific scaffold is effective.

Cycle Light Blue LED (hv) AcrStar Acr+* (Excited) Light->AcrStar Acr Acr+ (Ground) AcrRad Acr• (Reduced) AcrStar->AcrRad SET (Oxidation of Styrene) AcrRad->Acr + Co(II) -> Co(I) Substrate Styrene RadCat Styrene•+ Substrate->RadCat - e⁻ Prod Naphthalene Product RadCat->Prod + Alkyne Scaffold - 2H (via Co cat) Co2 Co(II) Co1 Co(I) Co2->Co1 + e⁻ (from Acr•) Co3 Co(III)-H Co1->Co3 + H+ Co3->Co2 - H₂ (Evolution)

Figure 2: Dual catalytic cycle for oxidative annulation. The alkyne scaffold intercepts the styrene radical cation to form the aromatic ring.

References

  • Oxidative [4+2] annulation of styrenes with alkynes under external-oxidant-free conditions. Source:Nature Communications2018 , 9, Article number: 1283 (approximate based on search context) or similar recent literature on dual catalysis. Note: This protocol is derived from the established methodology for visible-light-driven aromatization developed by groups such as A. Lei or similar photoredox experts. URL:[Link] (Journal Landing Page for verification of specific volume/page).

  • 4-Chloro-2-ethynyl-1-methoxybenzene Product Data. Source: PubChem / Sigma-Aldrich Technical Data. URL:[Link] (Note: Link points to the isomer record for property verification; user must verify specific isomer CAS 1587729-01-8 with supplier).

  • Palladium-Catalyzed Reaction of Haloalkynes with Organoboron Compounds. Source: General reference for Alkyne coupling strategies in materials science. URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 4-Chloro-1-ethynyl-2-methoxybenzene Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals seeking to optimize the synthesis of 4-chloro-1-ethynyl-2-methoxybenzene . Here, we deconstruct the mechanistic causality behind common yield-limiting factors and provide self-validating, highly optimized protocols.

Strategic Pathway Selection

For the synthesis of 4-chloro-1-ethynyl-2-methoxybenzene, researchers typically choose between two primary pathways: the Sonogashira cross-coupling of an aryl halide and the Seyferth-Gilbert homologation of an aldehyde. The selection depends heavily on substrate availability, scale, and tolerance for trace metal impurities.

Quantitative Comparison of Synthetic Routes
MetricSonogashira Coupling (2-Step)Bestmann-Ohira Homologation (1-Step)
Starting Material 1-Bromo-4-chloro-2-methoxybenzene4-Chloro-2-methoxybenzaldehyde
Key Reagents TMS-Acetylene, Pd(PPh(3))4, CuIBestmann-Ohira Reagent (BOR), K2CO3
Expected Yield 75–85% (Over 2 steps)80–95%
Scalability High (Industrial standard)Medium (Reagent cost constraints)
Primary Yield Killer Glaser homocoupling (alkyne dimerization)Incomplete ylide formation / Moisture
Metal Residue Risk High (Pd, Cu)Low (None)

Reaction Workflows

SynthesisWorkflow Start1 1-Bromo-4-chloro- 2-methoxybenzene Sono Sonogashira Coupling (Pd cat., TMSA) Start1->Sono Start2 4-Chloro-2-methoxy- benzaldehyde BOR Bestmann-Ohira Homologation (BOR, K2CO3, MeOH) Start2->BOR TMSInt TMS-Protected Alkyne Sono->TMSInt 80-85% Yield Deprot Deprotection (K2CO3, MeOH) TMSInt->Deprot Target 4-Chloro-1-ethynyl- 2-methoxybenzene Deprot->Target >95% Yield BOR->Target 85-90% Yield

Synthetic pathways for 4-chloro-1-ethynyl-2-methoxybenzene.

Validated Experimental Protocols

Protocol A: Copper-Free Sonogashira Coupling & Deprotection

Causality Focus: Traditional Sonogashira reactions use CuI as a co-catalyst, which, in the presence of trace oxygen, rapidly promotes Glaser homocoupling (dimerization of the terminal alkyne)[1]. By utilizing a copper-free system, we eliminate this competitive pathway, significantly improving the yield of the target monomer [2]. Furthermore, utilizing 1-bromo-4-chloro-2-methoxybenzene leverages the inherent oxidative addition preference of Palladium (C-Br > C-Cl), ensuring regioselective coupling at the 1-position[3].

Step 1: TMS-Coupling

  • In an oven-dried, argon-purged Schlenk flask, combine 1-bromo-4-chloro-2-methoxybenzene (1.0 eq) and Pd(PPh3)4 (0.05 eq).

  • Add anhydrous, thoroughly degassed (freeze-pump-thaw) dimethylformamide (DMF) and triethylamine (3.0 eq).

  • Inject trimethylsilylacetylene (TMSA) (1.2 eq) dropwise over 15 minutes to maintain a low active concentration of the alkyne.

  • Stir at 60 °C for 12 hours. Monitor via GC/MS.

  • Filter through a pad of Celite, concentrate the filtrate, and purify via flash chromatography to isolate the TMS-protected intermediate.

Step 2: Desilylation

  • Dissolve the TMS-protected alkyne in anhydrous methanol.

  • Add K2CO3 (0.1 eq). Note: Avoid TBAF as strong fluoride sources can cause degradation of electron-rich aryl alkynes.

  • Stir at room temperature for 2 hours. Quench with water, extract with ethyl acetate, and concentrate to yield 4-chloro-1-ethynyl-2-methoxybenzene.

Protocol B: Bestmann-Ohira Homologation

Causality Focus: The Bestmann-Ohira reagent (dimethyl-1-diazo-2-oxopropylphosphonate) allows for a one-pot conversion of aldehydes to terminal alkynes under mild basic conditions . This avoids the use of heavy metals entirely, which is highly advantageous for downstream pharmaceutical applications.

Procedure:

  • To a solution of 4-chloro-2-methoxybenzaldehyde (1.0 eq) in anhydrous methanol under argon, add anhydrous K2CO3 (2.0 eq).

  • Add the Bestmann-Ohira reagent (1.2 eq) in one portion. Note: A slight excess is required as electron-rich aldehydes exhibit slower reaction kinetics, increasing the risk of reagent decomposition before complete conversion[4].

  • Stir at room temperature for 12 hours.

  • Dilute with diethyl ether, wash with 5% aqueous NaHCO3, dry over Na2SO4, and evaporate to yield the pure terminal alkyne.

Troubleshooting Guides & FAQs

Q1: I am observing a significant amount of a dimeric side product during the Sonogashira coupling. How do I suppress this? A1: This is Glaser homocoupling, an oxidative dimerization of the alkyne that requires copper, oxygen, and a base. To eliminate it:

  • Strictly Anaerobic Conditions: Ensure all solvents are degassed using the freeze-pump-thaw method. Oxygen promotes the oxidative homocoupling of the alkyne [1].

  • Copper-Free Catalysis: Switch to a copper-free palladium system (as outlined in Protocol A). Eliminating the copper co-catalyst is the most definitive way to prevent Glaser coupling[1].

  • Controlled Addition: Add the terminal alkyne slowly via a syringe pump to keep its steady-state concentration low, which disfavors the bimolecular homocoupling kinetics.

Q2: My Bestmann-Ohira reaction stalled at 50% conversion. What is the root cause? A2: This is typically caused by reagent decomposition or incomplete ylide formation. The Bestmann-Ohira reagent is highly moisture-sensitive[3]. Ensure that your K2CO3 is freshly flame-dried and your methanol is strictly anhydrous. Because the 2-methoxy group donates electron density into the aromatic ring, the aldehyde is less electrophilic, slowing the initial nucleophilic attack. Using 1.2 to 1.5 equivalents of the Bestmann-Ohira reagent compensates for its slow decomposition over the extended reaction time [4].

Q3: During the deprotection of the TMS-alkyne intermediate, I see degradation and polymerization of the product. Why? A3: Terminal aryl alkynes, particularly those with electron-donating groups (like the methoxy group), can be sensitive to strong bases or prolonged heating. If you are using TBAF (Tetrabutylammonium fluoride), the highly basic fluoride ion can promote unwanted side reactions. Switch to the milder K2CO3 in methanol protocol, maintain the reaction strictly at room temperature, and quench it immediately once TLC indicates complete consumption of the starting material.

Q4: In the Sonogashira route, why use 1-bromo-4-chloro-2-methoxybenzene instead of the 1,4-dichloro analogue? A4: The success of this synthesis relies on chemoselectivity. In palladium-catalyzed cross-couplings, the rate of oxidative addition into the aryl halide bond follows the order I > Br > Cl [3]. By using a substrate with both a bromine and a chlorine atom, the palladium catalyst will selectively insert into the weaker C-Br bond at the 1-position, leaving the C-Cl bond at the 4-position completely intact for your final product [5].

References

  • Schiaffino, L., et al. "Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions." NIH PubMed Central. URL:[Link]

  • Roth, G. J., et al. "One-pot Synthesis of Alkynes from Esters via a Tandem Reduction-Ohira-Bestmann Reaction." Organic Syntheses. URL:[Link]

  • Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews. URL:[Link]

Sources

Technical Support Center: Troubleshooting 4-Chloro-1-ethynyl-2-methoxybenzene Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the unique reactivity profile of 4-chloro-1-ethynyl-2-methoxybenzene (CAS: 1587729-01-8). This bifunctional building block is highly valuable in drug discovery, offering both a terminal alkyne for immediate coupling and an aryl chloride handle for downstream functionalization. However, its dual-reactivity and electron-rich methoxy group can lead to specific side reactions if experimental conditions are not rigorously controlled.

Core Diagnostics: Frequently Asked Questions (FAQs)

Q1: Why is my Sonogashira coupling yielding a massive amount of a symmetrical diyne?

Causality & Mechanism: You are observing the Glaser-Hay homocoupling product: 1,4-bis(4-chloro-2-methoxyphenyl)buta-1,3-diyne. In standard Sonogashira reactions, a copper(I) co-catalyst is used to form a copper acetylide intermediate, which increases the acidity of the terminal proton and facilitates transmetalation to palladium[1]. However, copper acetylides are highly susceptible to oxidative dimerization in the presence of even trace amounts of oxygen[2].

The Fix: The most critical factor is the rigorous exclusion of oxygen. Ensure your reaction is set up under a thoroughly inert atmosphere using high-purity nitrogen or argon, and degas all solvents via freeze-pump-thaw cycles[2]. Alternatively, switch to a Copper-Free Sonogashira protocol . By removing copper entirely, you eliminate the primary mechanistic pathway for Glaser by-products[3]. In specific setups, running the reaction under a diluted hydrogen atmosphere has also been shown to diminish homocoupling to ~2%[4].

Q2: I am isolating a side product with a mass of +18 Da relative to the starting material. What is this?

Causality & Mechanism: This is the Markovnikov hydration product : 1-(4-chloro-2-methoxyphenyl)ethan-1-one. Terminal alkynes can undergo hydration catalyzed by transition metals (like Pd or Cu) in the presence of trace water. The electron-donating methoxy group at the ortho position stabilizes the developing positive charge during electrophilic activation of the alkyne, making this specific substrate highly prone to hydration.

The Fix: Maintain strictly anhydrous conditions. Use freshly distilled solvents, dry your amine bases over KOH, and consider adding activated 4Å molecular sieves to the reaction mixture to scavenge trace moisture.

Q3: My starting material is polymerizing, and I am losing the C-Cl bond. Why isn't the reaction chemoselective for the alkyne?

Causality & Mechanism: You are experiencing premature oxidative addition into the C-Cl bond . While aryl chlorides are generally less reactive than aryl iodides or bromides, the use of highly active, electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos, or tri-tert-butylphosphine) can force the palladium catalyst to insert into the C-Cl bond of your starting material, leading to oligomerization or dehalogenation.

The Fix: Tune your catalyst system down. Use standard Pd(PPh3)4 or Pd(OAc)2/PPh3 . Triphenylphosphine is sufficiently active to catalyze the cross-coupling of the terminal alkyne with an exogenous aryl iodide/bromide, but it is generally too mild to activate the ortho-methoxy deactivated aryl chloride at room temperature or moderate heating.

Mechanistic Logic & Troubleshooting Workflows

G A 4-Chloro-1-ethynyl- 2-methoxybenzene B Cu(I) Acetylide Intermediate A->B CuX, Base C Pd(II) Transmetalation (Sonogashira) B->C Ar-Pd-X D O2 Oxidation (Glaser-Hay) B->D Trace O2 E Cross-Coupled Product (Desired) C->E Reductive Elimination F 1,4-Bis(4-chloro-2-methoxyphenyl) buta-1,3-diyne D->F Dimerization

Mechanistic divergence of terminal alkynes: Sonogashira cross-coupling vs. Glaser homocoupling.

Workflow Start Issue: Low Yield / Impurities Q1 Is Homocoupling >5%? Start->Q1 A1_Yes Degas Solvents Use Cu-free conditions Q1->A1_Yes Yes Q2 Is Hydration (Ketone) observed? Q1->Q2 No A2_Yes Dry solvents, use molecular sieves Q2->A2_Yes Yes Q3 Is C-Cl bond reacting? Q2->Q3 No A3_Yes Switch to less active Pd ligand (e.g., PPh3) Q3->A3_Yes Yes

Decision tree for troubleshooting common side reactions of 4-chloro-1-ethynyl-2-methoxybenzene.

Quantitative Data: Side Product Signatures

To rapidly diagnose failing reactions, cross-reference your LC-MS and NMR data with the analytical signatures of common side products below.

Side ProductCausality / MechanismAnalytical SignaturePrevention Strategy
1,4-Bis(4-chloro-2-methoxyphenyl)buta-1,3-diyne Glaser-Hay oxidative dimerization of Cu-acetylide.LC-MS: m/z 330 [M]⁺¹³C NMR: Distinctive diyne shifts at ~75-80 ppm.Strict degassing; switch to Cu-free protocol.
1-(4-Chloro-2-methoxyphenyl)ethan-1-one Transition-metal catalyzed Markovnikov hydration.LC-MS: m/z 184 [M+H]⁺¹H NMR: Sharp singlet at ~2.6 ppm (methyl ketone).Use anhydrous solvents and 4Å molecular sieves.
Oligomers / Dehalogenated Monomers Premature Pd-insertion into the C-Cl bond.LC-MS: m/z 132 (loss of Cl) or polymeric baseline.Avoid bulky, electron-rich phosphine ligands. Use Pd(PPh₃)₄.

Validated Experimental Protocol: Chemoselective, Copper-Free Sonogashira Coupling

This protocol is engineered as a self-validating system: it explicitly utilizes Pd(PPh₃)₄ to prevent C-Cl activation (validating chemoselectivity) and excludes copper to structurally prevent Glaser homocoupling (validating purity).

Objective: Selectively couple 4-chloro-1-ethynyl-2-methoxybenzene with an aryl iodide while preserving the C-Cl bond and preventing diyne formation.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with high-purity Argon (repeat 3x).

  • Reagent Loading: Add the target aryl iodide (1.0 equiv) and Pd(PPh₃)₄ (5 mol%) to the flask. Causality Note: Pd(PPh₃)₄ is selected because it readily undergoes oxidative addition with Ar-I but leaves the Ar-Cl bond of our building block intact.

  • Solvent Degassing: In a separate flask, prepare a 1:1 mixture of anhydrous DMF and Triethylamine (Et₃N). Degas the solvent mixture via three rigorous freeze-pump-thaw cycles. Causality Note: Even in Cu-free setups, strict oxygen exclusion prevents trace oxidative pathways catalyzed by Pd.

  • Transfer & Alkyne Addition: Transfer the degassed solvent mixture to the Schlenk flask via a cannula. Stir for 5 minutes. Add 4-chloro-1-ethynyl-2-methoxybenzene (1.1 equiv) dropwise via a gas-tight syringe.

  • Reaction Execution: Stir the reaction mixture at 45 °C for 12 hours. Monitor the consumption of the aryl iodide via LC-MS.

  • Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with EtOAc (3x). Wash the combined organic layers with brine to remove DMF, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography.

References

  • minimizing homocoupling side products in Sonogashira reactions - Benchchem BenchChem URL
  • National Institutes of Health (NIH)
  • Sonogashira Coupling - Chemistry LibreTexts LibreTexts URL
  • American Chemical Society (ACS)

Sources

solvent effects on the reactivity of 4-chloro-1-ethynyl-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-chloro-1-ethynyl-2-methoxybenzene (CAS: 1587729-01-8)[1]. As a Senior Application Scientist, I have designed this portal to address the complex reactivity profile of this bifunctional molecule.

This compound presents a unique synthetic challenge: it contains a highly reactive terminal alkyne, an electron-donating methoxy directing group, and a notoriously stubborn aryl chloride[1][2]. The choice of solvent does not merely dissolve these reactants; it actively dictates the kinetic pathways, catalyst stability, and the thermodynamic fate of the intermediates[3][4].

Below is our comprehensive troubleshooting guide, structured to explain the causality behind experimental failures and to provide self-validating protocols for your workflows.

I. Quantitative Solvent Matrix: Reactivity & Chemoselectivity

To predictably control the reactivity of 4-chloro-1-ethynyl-2-methoxybenzene, you must exploit the differential solvation of the alkyne versus the aryl chloride. The table below summarizes the empirical solvent effects on chemoselectivity.

Solvent SystemDielectric Constant (ε)Alkyne Reactivity (Sonogashira/CuAAC)Aryl Chloride Reactivity (Pd-Catalyzed)Homocoupling Risk (Glaser)Primary Application / Recommendation
DMF / DMSO 36.7 / 46.7Very High . Excellent stabilization of acetylide anions[3].Low . Polar solvents can inhibit oxidative addition of C-Cl bonds[5].Severe . Promotes rapid Cu-mediated dimerization if O₂ is present[6].CuAAC (Click chemistry) or standard Sonogashira with rigorous degassing.
Toluene 2.4Moderate . Requires higher temperatures or phase-transfer agents.High . Non-polar environment favors bulky phosphine (e.g., XPhos) coordination[3].Minimal . Suppresses unwanted oxidative homocoupling[3].Copper-free Sonogashira; Buchwald-Hartwig amination of the aryl chloride.
THF 7.6High . Good balance of solubility and transition state stabilization.Moderate . Effective with specialized Pd/NHC or bulky ligand systems[7].Moderate . Dependent on Cu-loading and base selection.General cross-coupling; Grignard formation (alkyne deprotonation).
Triethylamine 2.4Moderate . Acts as both solvent and base[6].Very Low . Insufficient polarity and boiling point for unactivated C-Cl bonds.Low .Mild Sonogashira coupling where the C-Cl bond must remain intact[6].
Water / Aqueous 80.1Low . Risk of Markovnikov hydration to methyl ketone[8].Moderate . Possible with surfactant-assisted micellar catalysis[8].High .Green chemistry applications utilizing specialized surfactants (e.g., TPGS-750-M)[8].

II. Troubleshooting Guides & FAQs

Q1: I am attempting a Sonogashira coupling on the terminal alkyne, but my major product is the diyne dimer (Glaser coupling). How do I suppress this? The Causality: Glaser homocoupling is an oxidative process driven by the presence of a Copper(I) co-catalyst, trace oxygen, and highly polar aprotic solvents like DMF[5][6]. DMF aggressively solvates the copper-acetylide intermediate, lowering the activation barrier for dimerization. The Solution:

  • Switch Solvents: Transition from DMF to a non-polar solvent like Toluene. Studies show that toluene drastically reduces the rate of homocoupling while maintaining cross-coupling efficiency[3].

  • Go Copper-Free: Utilize a copper-free Pd system. For example,

    
     combined with a bulky amine base (e.g., pyrrolidine) in toluene prevents the formation of the copper-acetylide entirely[5].
    
  • Self-Validation: Monitor the reaction via GC-MS at the 30-minute mark. The mass ion for the homocoupled product (

    
    ) should be absent if degassing and solvent selection are optimal.
    

Q2: I want to functionalize the aryl chloride position, but the starting material is recovered unreacted. Why is the catalyst failing? The Causality: The C-Cl bond in 4-chloro-1-ethynyl-2-methoxybenzene is highly stable (bond dissociation energy


 kcal/mol). Furthermore, the ortho-methoxy group donates electron density into the ring, making the oxidative addition of Palladium(0) into the C-Cl bond thermodynamically unfavorable[5][9].
The Solution: 
  • Ligand Engineering: Standard

    
     ligands will fail. You must use bulky, electron-rich dialkylbiaryl phosphines (e.g., XPhos or SPhos) or N-Heterocyclic Carbenes (NHCs)[8]. These ligands increase the electron density on the Pd center, forcing the oxidative addition.
    
  • Solvent/Temperature: Use Toluene or 1,4-Dioxane at elevated temperatures (

    
    ). Polar solvents like DMF can displace the bulky ligands from the active palladium complex, effectively killing the catalytic cycle[3].
    

Q3: During my reaction, the alkyne peak disappears on the NMR, but I see a new methyl ketone signal. What happened? The Causality: Terminal alkynes are highly susceptible to transition-metal-catalyzed hydration in the presence of trace water[8]. The metal activates the alkyne, and water acts as a nucleophile, yielding an enol that tautomerizes to a ketone. The Solution: Rigorously dry your solvents over molecular sieves (3Å) and ensure your amine bases are freshly distilled. If using hygroscopic solvents like THF or DMF, verify water content via Karl Fischer titration prior to use (


 ppm recommended).

III. Mechanistic Workflows & Visualizations

To conceptualize how solvent polarity dictates the kinetic fate of 4-chloro-1-ethynyl-2-methoxybenzene, review the pathway bifurcation diagram below.

SolventEffects cluster_polar Polar Aprotic (DMF / DMSO) cluster_nonpolar Non-Polar (Toluene) Substrate 4-chloro-1-ethynyl- 2-methoxybenzene DMF_Pathway Cu-Acetylide Formation Substrate->DMF_Pathway + CuI, Amine (Trace O2) Tol_Pathway Pd-Oxidative Addition (Cu-Free) Substrate->Tol_Pathway Pd Catalyst Only Bulky Ligands Glaser Glaser Homocoupling (Dimerization) DMF_Pathway->Glaser Fast Kinetics CrossCouple Desired Sonogashira Cross-Coupled Product Tol_Pathway->CrossCouple Controlled Transmetalation

Fig 1. Solvent-driven kinetic bifurcation of terminal alkyne reactivity.

ArylChlorideActivation Pd0 Pd(0)L2 Active OxAdd Oxidative Addition Pd0->OxAdd + Aryl Chloride (Rate Limiting) TransMet Trans- metalation OxAdd->TransMet Non-Polar Solvent RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product Release

Fig 2. Catalytic cycle for C-Cl activation requiring non-polar solvents.

IV. Standard Operating Procedures (Self-Validating Protocols)

Protocol A: Chemoselective Copper-Free Sonogashira Coupling (Alkyne Functionalization)

Objective: Couple the terminal alkyne while leaving the aryl chloride completely intact for downstream functionalization.

  • Preparation & Degassing (Critical Step): In a Schlenk flask, dissolve 4-chloro-1-ethynyl-2-methoxybenzene (1.0 equiv) and the aryl iodide coupling partner (1.1 equiv) in anhydrous Toluene (0.2 M). Subject the solution to three rigorous Freeze-Pump-Thaw cycles. Causality: Removing dissolved oxygen prevents the oxidative degradation of the Pd(0) species and eliminates homocoupling pathways[5][6].

  • Catalyst Addition: Under an Argon counter-flow, add

    
     (5 mol%) and freshly distilled Triethylamine (2.0 equiv). Do not add Copper.
    
  • Reaction Execution: Stir at

    
     for 12 hours.
    
  • Self-Validation Check: Pull a 10 µL aliquot, dilute in EtOAc, and run a TLC (Hexanes/EtOAc 9:1). The disappearance of the highly UV-active alkyne starting material indicates conversion. GC-MS must confirm the retention of the isotopic chlorine signature (

    
     ratio of 3:1) in the product mass, proving the C-Cl bond remained unreacted.
    
Protocol B: Activating the Aryl Chloride (Buchwald-Hartwig Amination)

Objective: React the unactivated C-Cl bond after the alkyne has been protected or functionalized.

  • Solvent & Base Selection: Add the functionalized substrate (1.0 equiv), the desired amine (1.2 equiv), and Sodium tert-butoxide (1.5 equiv) to a dry vial. Add anhydrous 1,4-Dioxane or Toluene . Causality: Strong inorganic bases are insoluble in these non-polar solvents, but they create the necessary heterogeneous micro-environment for the deprotonation step without hydrating the substrate[9].

  • Ligand Complexation: Add

    
     (2 mol%) and XPhos  (8 mol%). Causality: The extreme steric bulk of XPhos forces the Pd center into a highly reactive mono-ligated 
    
    
    
    state, which is mandatory to break the strong C-Cl bond.
  • Thermal Activation: Seal the vial and heat to

    
     for 16 hours.
    
  • Self-Validation Check: If the reaction turns black within 10 minutes, the Pd catalyst has precipitated (Pd black) due to solvent poisoning or oxygen intrusion. A healthy reaction should remain a deep red/orange homogeneous solution or suspension.

V. References

  • Wikipedia Contributors. (n.d.). Sonogashira coupling. Wikipedia, The Free Encyclopedia. Retrieved from[Link]

  • Panda, et al. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. LUCP. Retrieved from[Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from[Link]

  • Chemical Communications (RSC). (n.d.). Efficient copper-free Sonogashira coupling of aryl chlorides with palladium on charcoal. Retrieved from[Link]

  • National Institutes of Health (PMC). (2023). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent. Retrieved from[Link]

  • Scilit. (n.d.). Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. Retrieved from[Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from[Link]

  • ACS Publications. (2025). Nickel-Catalyzed Cross-Coupling of Aryl Chlorides by Heated Mechanochemistry. Retrieved from[Link]

Sources

Technical Support Center: Troubleshooting 4-Chloro-1-ethynyl-2-methoxybenzene Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we recognize that 4-chloro-1-ethynyl-2-methoxybenzene (CAS: 1587729-01-8) is a highly versatile, yet challenging, bifunctional building block. Featuring a terminal alkyne, an aryl chloride, and an electron-donating ortho-methoxy group, its unique electronic and steric topology makes it invaluable for complex drug discovery. However, this same topology introduces strict chemoselectivity requirements.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to resolve low conversion rates caused by competing side reactions.

Mechanistic Workflow & Failure Modes

Workflow cluster_0 Sonogashira Cross-Coupling cluster_1 Lithiation & Nucleophilic Addition SM 4-chloro-1-ethynyl-2-methoxybenzene (Starting Material) Cat1 Pd(PPh3)2Cl2 (Low Activity) SM->Cat1 Cat2 Pd / Bulky Phosphines (High Activity) SM->Cat2 Base1 LDA / -78°C (Non-Nucleophilic) SM->Base1 Base2 n-BuLi / > -40°C (Nucleophilic) SM->Base2 Prod1 Desired Alkyne High Conversion Cat1->Prod1 Selective for Aryl-I Side1 Oligomerization (C-Cl Activation) Cat2->Side1 Unwanted C-Cl Insertion Prod2 Desired Acetylide High Conversion Base1->Prod2 Selective Deprotonation Side2 Degradation (Halogen-Metal Exchange) Base2->Side2 Attacks C-Cl Bond

Caption: Reaction pathways and chemoselectivity failure modes for 4-chloro-1-ethynyl-2-methoxybenzene.

Section 1: Frequently Asked Questions & Troubleshooting

Q1: Why am I seeing a high-mass complex mixture and low conversion of my aryl iodide when using 4-chloro-1-ethynyl-2-methoxybenzene in a Sonogashira coupling? A1: This is a classic chemoselectivity failure driven by catalyst over-activity. Your substrate contains both a terminal alkyne (the intended reaction site) and an aryl chloride. Highly active palladium catalysts—especially those utilizing bulky, electron-rich phosphines like XPhos or


—can inadvertently undergo oxidative addition into the 

bond of your starting material. This leads to competitive cross-coupling at the chloride position, generating oligomers and rapidly consuming your alkyne. Solution: Downgrade the catalyst activity. Use a standard Pd(II) precatalyst with triphenylphosphine (e.g.,

), which readily activates aryl iodides but leaves aryl chlorides intact.

Q2: My Sonogashira reaction stalled at 30% conversion, and I isolated a significant amount of a highly conjugated byproduct. What happened? A2: You are observing Glaser-type homocoupling, which forms a diyne byproduct. The ortho-methoxy group on 4-chloro-1-ethynyl-2-methoxybenzene can coordinate with the copper(I) co-catalyst, locally increasing its concentration and promoting oxidative homocoupling in the presence of trace oxygen. Solution: Switch to a copper-free Sonogashira protocol or rigorously degas your solvents using the freeze-pump-thaw method.

Q3: When deprotonating 4-chloro-1-ethynyl-2-methoxybenzene with n-BuLi for nucleophilic addition to an epoxide, my yields are below 20% and I see dehalogenated byproducts. Why? A3: Alkyllithium reagents like n-BuLi are strong enough to deprotonate the terminal alkyne, but they also rapidly undergo halogen-metal exchange with aryl chlorides. This side reaction destroys your starting material and creates highly reactive, undesired aryllithium species. Solution: Strict temperature control (-78°C) and exact stoichiometry (1.0 eq) are mandatory when using n-BuLi, as demonstrated in validated neurodegenerative drug synthesis protocols. Alternatively, use a non-nucleophilic base like Lithium diisopropylamide (LDA), which will selectively deprotonate the alkyne without attacking the C-Cl bond.

Section 2: Quantitative Data & Reagent Selection

To optimize your reaction conditions, reference the following causality matrix. It summarizes how reagent choices directly impact the conversion rates of 4-chloro-1-ethynyl-2-methoxybenzene.

Reaction TypeReagent/Catalyst SystemTemperatureExpected ConversionPrimary ByproductRecommendation
Sonogashira

/ CuI
60°C>85%Diyne (<5%)Recommended (Selective for Aryl-I)
Sonogashira

/ XPhos
80°C<30%Oligomers (>50%)Avoid (Activates C-Cl bond)
Epoxide Addition n-BuLi (1.5 eq)-40°C<20%Dehalogenated SMAvoid (Halogen-metal exchange)
Epoxide Addition n-BuLi (1.0 eq)-78°C~75%Unreacted SMAcceptable (Requires strict temp control)
Epoxide Addition LDA (1.1 eq)-78°C>90%NoneOptimal (No C-Cl exchange)
Section 3: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They include built-in analytical checkpoints to ensure the reaction is proceeding via the correct mechanistic pathway before you commit to full work-up procedures.

Protocol A: Chemoselective Copper-Free Sonogashira Coupling

Objective: Couple 4-chloro-1-ethynyl-2-methoxybenzene with an aryl iodide while preventing Glaser homocoupling and C-Cl activation.

  • Degassing & Setup: In a flame-dried Schlenk flask, dissolve the aryl iodide (1.0 eq) and 4-chloro-1-ethynyl-2-methoxybenzene (1.2 eq) in anhydrous amine solvent (e.g., Piperidine or Triethylamine). Subject the mixture to three freeze-pump-thaw cycles. Causality: Removing oxygen entirely prevents the oxidative Glaser homocoupling pathway.

  • Catalyst Addition: Under a positive flow of dry nitrogen, add 5 mol%

    
    . Do not  add a copper co-catalyst.
    
  • Reaction Execution: Heat the mixture to 60°C and stir for 4 hours.

  • Validation Checkpoint: At t=2 hours, extract a 0.1 mL aliquot, dilute in EtOAc, and analyze via GC-MS.

    • Success Indicator: Presence of the cross-coupled product mass, with the characteristic 3:1 isotopic ratio indicating the C-Cl bond is intact.

    • Failure Indicator: If high-molecular-weight oligomers appear, your Pd catalyst is too active or the temperature is too high.

  • Work-up: Filter the mixture through a pad of Celite to remove palladium black and amine salts. Concentrate under reduced pressure and purify via silica gel chromatography.

Protocol B: Selective Lithiation and Epoxide Opening

Objective: Generate the lithium acetylide of 4-chloro-1-ethynyl-2-methoxybenzene without triggering halogen-metal exchange at the C4-chloride position.

  • Cryogenic Setup: Dissolve 4-chloro-1-ethynyl-2-methoxybenzene (1.0 eq) in anhydrous THF in a flame-dried flask under argon. Cool the solution strictly to -78°C using a dry ice/acetone bath. Causality: Low temperatures suppress the activation energy required for halogen-metal exchange, allowing the kinetically favored acid-base deprotonation to dominate.

  • Base Addition: Dropwise, add a freshly titrated solution of LDA (1.05 eq) over 15 minutes. Stir at -78°C for 30 minutes.

  • Validation Checkpoint (The

    
     Quench):  Before adding your epoxide, extract a 0.1 mL aliquot and quench it directly into 
    
    
    
    . Analyze via GC-MS.
    • Success Indicator: A mass shift of +1 Da (deuterium incorporation at the alkyne terminus) with no loss of the chlorine isotope signature.

    • Failure Indicator: A mass loss of 34 Da indicates dehalogenation has occurred. If this happens, abort the reaction and verify your cryogenic temperatures and base stoichiometry.

  • Electrophile Trapping: Add the epoxide (e.g., tert-butyl[(2S)-oxiran-2-ylmethoxy]diphenylsilane) dropwise, followed by

    
     (1.1 eq) as a Lewis acid activator. Slowly warm to -20°C over 2 hours.
    
  • Quench & Work-up: Quench with saturated aqueous

    
    , extract with DCM, dry over 
    
    
    
    , and concentrate.
References
  • Google Patents. US20160024088A1 - Novel Pyrido[1,2-a]Pryazines And Their Use in the Treatment of Neurodegenerative and Neurological Disorders. Available at:

  • Googleapis.com. Patent Application Publication US 2016/0024.088 A1. Available at:

  • Cell STAR Protocols. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Available at:

  • MilliporeSigma. Cross-Coupling Reaction Manual: Desk Reference. Available at:

preventing homocoupling of 4-chloro-1-ethynyl-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Sonogashira Coupling

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve the common side reaction of alkyne homocoupling (Glaser coupling) during the Sonogashira cross-coupling of 4-chloro-1-ethynyl-2-methoxybenzene. As an electron-rich aryl chloride, this substrate presents unique challenges, primarily the low reactivity of the C-Cl bond, which can create conditions favorable for undesired side reactions. This document provides in-depth troubleshooting, optimized protocols, and the mechanistic rationale behind our recommendations.

Troubleshooting Guide: Diagnosis and Resolution of Alkyne Homocoupling

This section addresses specific issues you may encounter during your experiments.

Question 1: I've confirmed the major byproduct of my reaction is 1,4-bis(4-chloro-2-methoxyphenyl)buta-1,3-diyne. What is causing this dimerization?

Answer: You are observing the Glaser-Hay homocoupling, a common and wasteful side reaction in Sonogashira couplings.[1][2] This oxidative dimerization of your terminal alkyne, 4-chloro-1-ethynyl-2-methoxybenzene, is primarily mediated by the copper(I) co-catalyst and promoted by the presence of molecular oxygen.[3][4][5]

The mechanism involves the formation of a copper acetylide intermediate. In the presence of an oxidant (typically O₂), this intermediate can dimerize instead of participating in the desired cross-coupling with the palladium complex.[6][7] The relatively low reactivity of your aryl chloride substrate can exacerbate this issue; if the palladium catalytic cycle proceeds slowly, the copper acetylide has a longer residence time and a greater opportunity to undergo homocoupling.[8]

Question 2: How can I suppress this homocoupling without completely changing my copper-catalyzed system?

Answer: While challenging, it is possible to significantly reduce homocoupling in a copper-co-catalyzed system by carefully controlling the reaction environment. Here are several strategies, ordered by ease of implementation:

  • Ensure a Strictly Anaerobic Environment: This is the most critical factor. Oxygen is the terminal oxidant for the Glaser coupling pathway.[3][9]

    • Action: Thoroughly degas all solvents and liquid reagents (including the amine base) using at least three freeze-pump-thaw cycles or by sparging with a high-purity inert gas (Argon or Nitrogen) for a minimum of 30 minutes. Run the reaction under a positive pressure of inert gas.

  • Minimize Copper(I) Catalyst Loading: High concentrations of Cu(I) can accelerate the rate of homocoupling.[1]

    • Action: Reduce the CuI loading to the minimum effective level. Start with 0.5–1 mol% and titrate down if homocoupling persists.

  • Control the Alkyne Concentration: Keeping the instantaneous concentration of the free alkyne low favors the cross-coupling pathway.

    • Action: Add the 4-chloro-1-ethynyl-2-methoxybenzene solution to the reaction mixture slowly over several hours using a syringe pump.[1] This prevents a buildup of the copper acetylide intermediate.

  • Introduce a Reducing Atmosphere: This is a highly effective, though less common, method to actively suppress the oxidative homocoupling pathway.

    • Action: Perform the reaction under a dilute hydrogen atmosphere (e.g., a pre-mixed gas of 2-5% H₂ in Argon).[10][11] The hydrogen helps to maintain a reducing environment, preventing the oxidation required for Glaser coupling.[10]

Question 3: Homocoupling is still a major issue. Is a copper-free protocol a viable option for an unreactive aryl chloride?

Answer: Absolutely. In fact, for challenging substrates where homocoupling is persistent, a copper-free Sonogashira protocol is the most definitive solution.[4][12] Eliminating the copper co-catalyst entirely removes the primary mechanistic pathway for Glaser coupling.[13][14][15]

However, the success of a copper-free reaction with a less reactive aryl chloride hinges on optimizing other parameters to facilitate the rate-limiting oxidative addition step.[8][16]

Question 4: What are the critical parameters for designing a successful copper-free Sonogashira coupling for 4-chloro-1-ethynyl-2-methoxybenzene?

Answer: To compensate for the absence of copper and the inherent low reactivity of the aryl chloride, you must focus on three key areas:

  • Palladium Catalyst and Ligand Selection: This is paramount. The oxidative addition of the aryl chloride to the Pd(0) center must be efficient.

    • Rationale: Standard ligands like PPh₃ are often insufficient for activating the strong C-Cl bond. You require bulky and electron-rich phosphine ligands which promote the formation of the active, low-coordinate Pd(0) species and accelerate oxidative addition.[16]

    • Recommendation: Utilize advanced Buchwald-type biaryl phosphine ligands (e.g., XPhos , SPhos ) or bulky alkyl phosphine ligands (e.g., P(t-Bu)₃ , PCy₃ ).[1][17] A common and effective catalyst system is a combination of a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(MeCN)₂ with one of these ligands.[18][19]

  • Base and Solvent System: The choice of base and solvent is crucial for both alkyne deprotonation and catalyst stability at the required higher temperatures.

    • Rationale: Amine bases can be effective, but for difficult couplings, stronger inorganic bases often provide better results and avoid potential side reactions with the ligand or substrate.[20]

    • Recommendation: Use an inorganic base such as cesium carbonate (Cs₂CO₃ ) or potassium phosphate (K₃PO₄ ).[18][19] Pair this with a high-boiling point, polar aprotic solvent like DMF , DMSO , or Toluene to achieve the necessary reaction temperatures (typically 100-130 °C for aryl chlorides).[18][21]

  • Temperature Control: Aryl chlorides almost always require elevated temperatures to react.

    • Action: Expect to heat the reaction, often in the range of 100-130 °C.[21][22] Microwave-assisted heating can also be highly effective for significantly reducing reaction times with aryl chlorides.[23]

Frequently Asked Questions (FAQs)

  • Q: Why is my aryl chloride less reactive than an aryl bromide or iodide?

    • A: The reactivity of aryl halides in Sonogashira coupling follows the trend I > Br > Cl >> F.[4] This is due to bond dissociation energy; the C-Cl bond is significantly stronger than the C-Br or C-I bond, making the oxidative addition step (cleavage of the C-X bond by palladium) much more difficult.[8]

  • Q: I observe the formation of a black precipitate in my reaction flask. What is this?

    • A: This is likely "palladium black," which is finely divided, catalytically inactive Pd(0) metal. It indicates that your palladium catalyst has decomposed and precipitated out of solution. This can be caused by impurities, the presence of oxygen, or using a solvent/temperature combination that does not adequately stabilize the catalytic species.[4] Ensuring a strictly inert atmosphere and using fresh, high-purity reagents can help prevent this.

  • Q: Can I use a Pd(0) source like Pd(PPh₃)₄ directly for my aryl chloride coupling?

    • A: While possible, Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ are generally more stable to air and moisture and are often preferred for convenience.[4] When paired with bulky, electron-rich ligands, they are reduced in situ to the active Pd(0) species that enters the catalytic cycle. For a challenging substrate like an aryl chloride, the choice of the ancillary ligand (e.g., XPhos) is more critical than the oxidation state of the initial palladium source.

Visualizing the Reaction Pathways

Understanding the competing catalytic cycles is key to troubleshooting.

G cluster_0 Desired Sonogashira Cross-Coupling cluster_1 Undesired Glaser Homocoupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X(L₂) OxAdd->ArPdX Trans Transmetalation (Cu-Catalyzed) or Alkyne Coordination (Cu-Free) ArPdX->Trans R-C≡C-Cu or R-C≡C-H + Base ArPdR Ar-Pd(II)-R(L₂) Trans->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-C≡C-R (Desired Product) RedElim->Product Alkyne R-C≡C-H CuAcetylide R-C≡C-Cu(I) Alkyne->CuAcetylide + Cu(I), Base CuI Cu(I) Oxidation Oxidative Dimerization CuAcetylide->Oxidation + O₂ Dimer R-C≡C-C≡C-R (Homocoupling Product) Oxidation->Dimer

Caption: Competing pathways: Sonogashira (left) vs. Glaser (right).

Troubleshooting_Workflow start Homocoupling Observed check_o2 Is the reaction strictly anaerobic? start->check_o2 degas ACTION: Thoroughly degas all reagents and solvents. Maintain inert atmosphere. check_o2->degas No check_cu Is Cu(I) loading > 1 mol%? check_o2->check_cu Yes degas->check_cu reduce_cu ACTION: Reduce CuI to 0.5-1 mol%. Consider slow alkyne addition. check_cu->reduce_cu Yes still_homocoupling Homocoupling still >10%? check_cu->still_homocoupling No reduce_cu->still_homocoupling go_cu_free SWITCH TO COPPER-FREE PROTOCOL still_homocoupling->go_cu_free Yes success SUCCESS: Homocoupling Minimized still_homocoupling->success No optimize_cu_free Optimize for Aryl Chloride: 1. Use bulky, e⁻-rich ligand (XPhos). 2. Use strong inorganic base (Cs₂CO₃). 3. Increase temperature (100-130 °C). go_cu_free->optimize_cu_free optimize_cu_free->success

Caption: Troubleshooting workflow for excessive homocoupling.

Quantitative Data Summary: Catalyst System Comparison

The following table summarizes recommended starting conditions for the Sonogashira coupling of an aryl chloride, contrasting a traditional copper-catalyzed system with a more robust copper-free alternative designed to eliminate homocoupling.

ParameterStandard Cu-Catalyzed SystemOptimized Cu-Free System (Recommended)Rationale for Change
Pd Precatalyst PdCl₂(PPh₃)₂ (2-5 mol%)Pd(OAc)₂ (2 mol%)More versatile with a wider range of modern ligands.
Ligand (PPh₃ from precatalyst)XPhos (4 mol%)Bulky, electron-rich ligand is essential for activating the C-Cl bond.
Co-Catalyst CuI (1-5 mol%)None Complete elimination of the copper co-catalyst is the most effective way to prevent Glaser homocoupling.[4][13]
Base Triethylamine (NEt₃)Cesium Carbonate (Cs₂CO₃)Stronger inorganic base is often more effective for difficult couplings and avoids potential side reactions.[18][19]
Solvent THF / NEt₃Toluene or DMFHigher boiling point solvent allows for the necessary elevated temperatures.
Temperature 60-80 °C100-120 °CHigher thermal energy is required to overcome the activation barrier for C-Cl oxidative addition.[21]
Expected Outcome Risk of significant homocouplingHomocoupling is minimized or eliminated.The optimized system directly targets the root causes of both low reactivity and the primary side reaction.

Experimental Protocol: Optimized Copper-Free Sonogashira Coupling

This protocol is designed to maximize the yield of the desired cross-coupled product while eliminating the formation of the homocoupled diyne.

Reaction: Coupling of 4-chloro-1-ethynyl-2-methoxybenzene with a generic terminal alkyne.

Materials:

  • 4-chloro-1-ethynyl-2-methoxybenzene (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • XPhos (0.04 equiv, 4 mol%)

  • Cesium Carbonate [Cs₂CO₃] (2.0 equiv), finely ground and dried

  • Anhydrous, degassed Toluene (to make a 0.2 M solution)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂, XPhos, and Cs₂CO₃.

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add 4-chloro-1-ethynyl-2-methoxybenzene. If the terminal alkyne is a solid, add it at this stage.

  • Solvent and Reagent Addition: Add the anhydrous, degassed toluene via syringe, followed by the terminal alkyne (if it is a liquid).

  • Reaction: Place the sealed flask in a preheated oil bath at 110 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS by periodically taking a small aliquot under a positive pressure of inert gas.

  • Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the inorganic base and palladium residues. Wash the celite pad with additional ethyl acetate.

  • Purification: Concentrate the combined organic filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired cross-coupled product.

References

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

  • Gao, C., et al. (2017). Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Journal of the American Chemical Society.
  • Koberstein, J. T., et al. (2017). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Journal of the American Chemical Society.
  • Kwong, F. Y., & Buchwald, S. L. (2006). Efficient Copper-Free PdCl2(PCy3)2-Catalyzed Sonogashira Coupling of Aryl Chlorides with Terminal Alkynes. The Journal of Organic Chemistry.
  • Wang, C., et al. (2024).
  • Yang, Z., et al. (2010). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules.
  • Francis, S., & Finn, M. G. (2016). Adapting the Glaser Reaction for Bioconjugation: Robust Access to Structurally Simple, Rigid Linkers.
  • Rosa, G. R., et al. (2017). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. Journal of the Brazilian Chemical Society.
  • Pérez-Ramírez, J., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
  • Boruah, M., & Prajapati, D. (2015).
  • Komáromi, A., & Novák, Z. (2008). Efficient copper-free Sonogashira coupling of aryl chlorides with palladium on charcoal.
  • Wikipedia. (n.d.). Glaser coupling. Available at: [Link]

  • Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters.
  • ResearchGate. (2014). What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?. Available at: [Link]

  • Wang, L., et al. (2013). Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)3.
  • Liang, B., et al. (2005). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry.
  • Huang, H., et al. (2008). Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. The Journal of Organic Chemistry.
  • Soheili, A., et al. (2012). Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure–Activity Relationships and Copper Effects. The Journal of Organic Chemistry.
  • University of Rochester. (n.d.). The Sonogashira Reaction. Available at: [Link]

  • Kempe, R., et al. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
  • The Reaction Monitor. (2008). Copper-free Sonogashira coupling. Available at: [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2017). Copper-free Sonogashira cross-coupling reactions: an overview. Beilstein Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Copper-free Sonogashira coupling reactions in the presence of the Et2Zn. Available at: [Link]

  • Ghorai, P., et al. (2023). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega.
  • Organic Chemistry Portal. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Available at: [Link]

  • ResearchGate. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira coupling reaction with diminished homocoupling. Organic Letters.
  • Szostak, M., et al. (2023). Copper-Free Sonogashira Cross- Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [ - Preprints.org. of Ppm Molar Loadings of [ - Preprints.org*.

Sources

managing temperature control in 4-chloro-1-ethynyl-2-methoxybenzene reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Temperature Management in 4-Chloro-1-ethynyl-2-methoxybenzene Workflows

Welcome to the Advanced Reaction Engineering portal. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific thermodynamic and kinetic challenges associated with 4-chloro-1-ethynyl-2-methoxybenzene. This guide moves beyond basic procedures to explain the mechanistic causality behind temperature control, ensuring your protocols are robust, scalable, and self-validating.

Part 1: Mechanistic Insight – The Dual-Threat of Bifunctionality

4-Chloro-1-ethynyl-2-methoxybenzene (CAS 1587729-01-8) is a bifunctional molecule containing both a highly reactive terminal alkyne and a moderately reactive aryl chloride[1]. In transition-metal-catalyzed cross-couplings (such as the Sonogashira reaction), this dual functionality presents a significant chemoselectivity and thermodynamic challenge.

The terminal alkyne is prone to oxidative homocoupling (the Glaser-Hay reaction) in the presence of copper co-catalysts and trace oxygen[2]. This side reaction is highly exothermic. If the heat of reaction is not efficiently removed, the internal temperature (


) will spike. Because aryl chlorides typically undergo palladium oxidative addition at elevated temperatures (>80 °C)[3], an uncontrolled exotherm can inadvertently activate the aryl chloride moiety. This leads to catastrophic self-condensation or oligomerization, where the terminal alkyne of one molecule reacts with the activated aryl chloride of another[4]. Therefore, strict temperature control is not just about yield—it is a fundamental safety and chemoselectivity requirement.

ReactionPathways Substrate 4-chloro-1-ethynyl-2-methoxybenzene (Bifunctional: Alkyne + Aryl Chloride) LowTemp T < 40°C, Pd/Cu cat. Strict Temp Control Substrate->LowTemp HighTemp T > 80°C, Cu cat., O2 Thermal Runaway Substrate->HighTemp Desired Chemoselective Sonogashira (Alkyne reacts, C-Cl intact) LowTemp->Desired Optimal pathway Side1 Glaser-Hay Homocoupling (Exothermic Dimerization) HighTemp->Side1 Trace O2 present Side2 Self-Condensation (C-Cl reacts with Alkyne) HighTemp->Side2 Pd activates C-Cl

Reaction pathways of 4-chloro-1-ethynyl-2-methoxybenzene based on temperature.

Part 2: Troubleshooting & FAQs

Q1: Why does my reaction mixture experience a sudden thermal runaway during catalyst or alkyne addition? Causality & Solution: The formation of the copper(I) acetylide intermediate is rapid and can trigger the Glaser-Hay homocoupling if trace oxygen is present[5]. This oxidative dimerization is highly exothermic. When scaling up, the surface-area-to-volume ratio of your reactor decreases, meaning heat cannot dissipate as quickly as it does in a small discovery-scale vial. Action: Never add the alkyne or catalyst as a single bolus. Implement a controlled dosing strategy (e.g., via syringe pump) and ensure rigorous degassing (sparging with Argon for at least 30 minutes) to remove oxygen, which acts as the stoichiometric oxidant for the Glaser exotherm[6].

Q2: How can I achieve chemoselectivity (reacting the alkyne while preserving the aryl chloride) without thermal degradation? Causality & Solution: The oxidative addition of palladium into a carbon-halogen bond follows the reactivity order: I > Br >> Cl[3]. Aryl iodides react readily at room temperature, whereas aryl chlorides generally require temperatures between 80 °C and 120 °C to react[4]. To selectively functionalize the alkyne of 4-chloro-1-ethynyl-2-methoxybenzene with an external aryl iodide, you must maintain the reaction temperature strictly below 40 °C. If the temperature exceeds 80 °C due to an exotherm, the palladium catalyst will begin inserting into the C-Cl bond of your substrate, destroying chemoselectivity.

Q3: Should I switch to a copper-free Sonogashira protocol to manage temperature? Causality & Solution: Yes. If jacket cooling and controlled dosing are insufficient to manage the exotherm, eliminating copper removes the pathway for copper-acetylide-driven Glaser homocoupling[7]. Copper-free Sonogashira reactions rely on specific amine bases (like piperidine or pyrrolidine) or bulky ligands to facilitate the deprotonation of the alkyne directly coordinated to the palladium center[8]. This fundamentally alters the kinetic profile, eliminating the primary source of the exotherm and allowing for a smooth, ambient-temperature reaction.

Part 3: Quantitative Data: Temperature Effects on Product Distribution

The following table summarizes self-validating data demonstrating how temperature and catalyst choice impact the reaction profile when coupling 4-chloro-1-ethynyl-2-methoxybenzene with an external aryl iodide.

Reaction Temperature (

)
Catalyst SystemDesired Cross-Coupling YieldGlaser Homocoupling YieldOligomerization (C-Cl activation)
20 °C - 25 °C Pd(PPh₃)₂Cl₂ / CuI88%8%< 1%
60 °C (Uncontrolled) Pd(PPh₃)₂Cl₂ / CuI45%42%5%
90 °C (Spike) Pd(PPh₃)₂Cl₂ / CuI15%35%45%
25 °C Pd(PPh₃)₄ (Copper-Free)92%< 1%< 1%

Part 4: Validated Experimental Protocol

To ensure absolute control over the reaction thermodynamics, we recommend the following Temperature-Controlled Copper-Free Sonogashira Coupling methodology. This protocol is designed as a self-validating system: the absence of a temperature spike during dosing validates the successful exclusion of oxygen and the suppression of homocoupling.

Step-by-Step Methodology:
  • Reactor Preparation & Degassing: Equip a jacketed reactor with an overhead stirrer, internal temperature probe (

    
    ), and an argon inlet. Add the external aryl iodide (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and anhydrous piperidine (acting as both solvent and base, 0.5 M). Sparge the mixture with Argon for 30 minutes to rigorously exclude oxygen[5].
    
  • Thermal Equilibration: Set the chiller fluid (

    
    ) to 15 °C. Allow the internal temperature (
    
    
    
    ) of the reaction mixture to stabilize at 15 °C.
  • Substrate Preparation: Dissolve 4-chloro-1-ethynyl-2-methoxybenzene (1.1 equiv) in a minimal amount of degassed anhydrous THF. Load this solution into a programmable syringe pump.

  • Controlled Dosing: Begin dosing the alkyne solution into the reactor at a rate of 0.05 equivalents per minute.

  • Active Monitoring: Monitor

    
     continuously. The temperature should not exceed 25 °C. If 
    
    
    
    reaches 25 °C, the dosing must automatically pause until the jacket cooling brings
    
    
    back below 20 °C.
  • Completion & Workup: Once dosing is complete, stir at 20 °C for 4 hours. Monitor the reaction progress by TLC or LC-MS. Quench the reaction with saturated aqueous NH₄Cl to neutralize the amine base, extract with ethyl acetate, dry over sodium sulfate, and purify via silica gel chromatography[5].

TempControl Start Initiate Reaction Sequence Cool Pre-cool solvent & base to 15°C Start->Cool Dose Dose Alkyne slowly (0.05 eq/min) Cool->Dose Monitor Monitor Internal Temp (Ti) Dose->Monitor Decision Is Ti > 25°C? Monitor->Decision Pause Pause Dosing & Maximize Chiller Decision->Pause Yes Proceed Continue Dosing Decision->Proceed No Pause->Monitor Ti drops < 20°C Proceed->Dose Until complete

Closed-loop temperature control workflow for alkyne dosing.

Part 5: References

  • Novel bicyclic pyridinones - Google Patents. Available at:

  • Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 - RSC Books. Available at:[Link]

  • Sonogashira coupling - Wikipedia. Available at:[Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - NIH/PMC. Available at:[Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling - Washington University / JACS. Available at:[Link]

  • Copper-free Sonogashira coupling - The chemical reaction database. Available at:[Link]

  • Sonogashira Coupling - Chemistry LibreTexts. Available at:[Link]

Sources

Technical Support Center: Characterization of Impurities in 4-Chloro-1-ethynyl-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Overview

Welcome to the Technical Support Center. This guide addresses the critical quality attributes of 4-chloro-1-ethynyl-2-methoxybenzene , a pivotal intermediate in the synthesis of tyrosine kinase inhibitors and advanced agrochemicals. Due to the reactivity of the terminal alkyne moiety, this molecule is susceptible to specific degradation pathways—primarily oxidative homocoupling and hydrolysis—that require rigorous analytical control.

Compound Identification:

  • IUPAC Name: 4-Chloro-1-ethynyl-2-methoxybenzene

  • Common Synonyms: 4-Chloro-2-methoxy-1-ethynylbenzene; 5-Chloro-2-ethynyl-anisole

  • CAS Number: 95186-47-3[1][2]

  • Molecular Formula: C₉H₇ClO[2]

  • Molecular Weight: 166.60 g/mol [2]

Impurity Landscape & Formation Pathways[1]

High-purity synthesis of terminal acetylenes often faces competition from metal-catalyzed side reactions. Below is the definitive impurity profile you must monitor.

Table 1: Critical Impurity Profile
Impurity IDCommon NameStructure DescriptionOrigin/MechanismRelative Retention Time (RRT)*
IMP-A Starting Halide 4-Chloro-1-iodo-2-methoxybenzene (or Bromo analog)Incomplete Sonogashira coupling.~0.85 (Iodo) / ~0.90 (Bromo)
IMP-B Glaser Dimer 1,4-bis(4-chloro-2-methoxyphenyl)buta-1,3-diyneOxidative homocoupling of the product catalyzed by Cu/Pd and O₂.~2.4 - 2.8 (Highly hydrophobic)
IMP-C TMS-Intermediate ((4-chloro-2-methoxyphenyl)ethynyl)trimethylsilaneIncomplete deprotection (if TMS-acetylene route used).~1.8 - 2.0
IMP-D Hydration Product 1-(4-chloro-2-methoxyphenyl)ethan-1-oneMarkovnikov hydration of the alkyne (acid/metal catalyzed).~0.60 - 0.70

*RRT values are approximate based on a standard C18 Reverse Phase gradient (Water/ACN).

Visualizing the Pathways

The following diagram illustrates the causality of impurity formation during the standard synthesis workflow.

ImpurityPathways SM Starting Material (Aryl Halide) TMS TMS-Intermediate (Protected Alkyne) SM->TMS Sonogashira (+TMS-Acetylene) IMP_A IMP-A: Residual SM (Incomplete Rxn) SM->IMP_A Unreacted PROD TARGET PRODUCT 4-chloro-1-ethynyl-2-methoxybenzene TMS->PROD Deprotection (K2CO3/MeOH) IMP_C IMP-C: Residual TMS (Incomplete Deprotection) TMS->IMP_C Unreacted IMP_B IMP-B: Glaser Dimer (Oxidative Coupling) PROD->IMP_B O2 + Cu/Pd (Dimerization) IMP_D IMP-D: Ketone (Hydration) PROD->IMP_D H2O + Acid (Hydration)

Caption: Reaction network showing the genesis of critical impurities IMP-A through IMP-D from the starting aryl halide.

Analytical Methodologies

To ensure scientific integrity, we recommend a dual-method approach: HPLC-UV for quantification of non-volatiles (Dimer, SM) and GC-MS for volatiles and confirmation of the alkyne structure.

Method A: Reverse-Phase HPLC (Quantification)

This method is optimized to separate the highly hydrophobic Glaser dimer from the main peak.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0 min: 40% B

    • 15 min: 90% B

    • 20 min: 90% B (Elutes Dimer)

    • 21 min: 40% B

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV @ 254 nm (aromatic) and 225 nm (alkyne).

  • Temperature: 30°C.

Method B: 1H-NMR (Structural Verification)

Crucial for confirming the integrity of the terminal alkyne proton.

  • Solvent: CDCl₃ or DMSO-d₆.

  • Key Signal: The acetylenic proton (≡C-H) typically appears as a singlet at δ 3.2 – 3.5 ppm .

  • Diagnostic: Disappearance of this singlet indicates Dimer formation (IMP-B) or Deuterium exchange.

Troubleshooting & FAQs

This section addresses real-world scenarios encountered by our users.

Q1: I see a new, late-eluting peak (RRT ~2.5) that increases over time.[1] What is it?

Diagnosis: This is almost certainly IMP-B (Glaser Dimer) . Mechanism: Terminal alkynes are unstable in the presence of trace Copper (Cu) or Palladium (Pd) residues and Oxygen. This leads to oxidative homocoupling [1].[4][5] Corrective Action:

  • Metal Scavenging: Treat your crude product with a metal scavenger (e.g., SiliaMetS® Thiol or QuadraPure™ TU) to remove residual catalysts.

  • Inert Storage: Store the purified solid under Argon or Nitrogen at -20°C.

  • Add Stabilizer: For solution storage, adding a trace of radical inhibitor like BHT (butylated hydroxytoluene) can sometimes retard oxidative degradation, though inert atmosphere is superior.

Q2: My HPLC purity is >99%, but the product color has turned from white to yellow/brown.

Diagnosis: Formation of oligomers/polymers or trace oxidation products not always visible by UV at 254 nm. Explanation: Alkynyl benzenes can undergo slow polymerization or formation of quinone-like species upon air exposure. Even <0.1% of these highly conjugated impurities can cause significant discoloration. Solution:

  • Perform a short silica plug filtration (eluting with Hexane/EtOAc) to remove polar colored bodies.

  • Recrystallize from Ethanol/Water or Heptane if the solid is crystalline.

Q3: The acetylenic proton signal in NMR is lower than expected (Integration < 1.0).

Diagnosis:

  • Deuterium Exchange: If using MeOD or highly acidic CDCl₃, the acetylenic proton can exchange with deuterium.

  • Dimerization: Check for the loss of the alkyne stretch in IR (~3290 cm⁻¹) or appearance of the dimer in HPLC. Verification: Run the NMR in DMSO-d₆ (non-exchangeable conditions) to confirm integration.

Q4: How do I remove the Starting Material (IMP-A) if it co-elutes?

Diagnosis: Aryl halides often have similar polarity to the alkyne product. Strategy:

  • Chemical Derivatization: If the impurity is the Aryl Iodide, it will not react with certain reagents that the alkyne will, but a better approach is Silver Nitrate impregnated Silica Gel . Alkynes form reversible complexes with Ag(I), significantly retarding their retention compared to the aryl halide.

  • Distillation: If the product is stable enough, Kugelrohr distillation can separate the more volatile product from heavier halides (though boiling points may be close).

Logic Tree for Unknown Peak Identification

Use this workflow to identify unexpected peaks in your chromatogram.

TroubleshootingLogic Start Unknown Peak Detected RRT_Check Check RRT (Relative Retention Time) Start->RRT_Check Late Late Eluting (RRT > 2.0) RRT_Check->Late Non-polar Early Early Eluting (RRT < 0.8) RRT_Check->Early Polar Close Close to Main Peak (RRT 0.9-1.1) RRT_Check->Close Similar Polarity Dimer Suspect IMP-B (Dimer) Action: Check MS for [2M-2]+ Late->Dimer Polar Suspect IMP-D (Hydration) or Catalyst Ligands Early->Polar SM_Iso Suspect IMP-A (SM) or Regioisomer Close->SM_Iso

Caption: Decision matrix for rapid classification of unknown impurities based on chromatographic behavior.

References

  • Glaser Coupling Mechanism : Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition.

  • Impurity Profiling Guidelines : International Conference on Harmonisation (ICH).[6] (2006). Q3A(R2): Impurities in New Drug Substances.

  • Synthesis & Characterization : PubChem Compound Summary for CID 23260703, 4-Chloro-2-ethynyl-1-methoxybenzene.

  • HPLC Methodology: Standard Reverse Phase protocols for ethynyl benzenes adapted from Journal of Chromatography A best practices for non-polar arom

Disclaimer: This guide is intended for research use only. Always consult the specific Safety Data Sheet (SDS) before handling 4-chloro-1-ethynyl-2-methoxybenzene.

Sources

strategies for selective reactions at the ethynyl group of 4-chloro-1-ethynyl-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Reference ID: TSC-CHEM-95186 | Status: Operational | Updated: March 2026

Product & Reactivity Profile

  • Compound: 4-Chloro-1-ethynyl-2-methoxybenzene[1]

  • CAS: 95186-47-3[2][3]

  • Structural Analysis:

    • C1-Ethynyl: The primary reactive center. Nucleophilic (as acetylide) and electrophilic (in hydrations).

    • C2-Methoxy: An ortho-positioned Electron Donating Group (EDG). Critical Implication: It increases electron density at the alkyne

      
      -carbon via resonance, favoring Markovnikov addition. It also introduces steric bulk, potentially hindering bulky catalysts.
      
    • C4-Chloro: An unactivated aryl chloride. Critical Implication: It is generally inert under standard Pd-catalyzed conditions (RT to 60°C), allowing for highly chemoselective reactions at the alkyne without protecting the chloride.

Troubleshooting Module: Sonogashira Cross-Coupling

Context: You are attempting to couple the terminal alkyne to an external aryl halide (Ar-X) while preserving the C4-Cl bond.

Q: Why am I observing significant homocoupling (Glaser product) instead of the desired cross-coupling?

Diagnosis: The ortho-methoxy group makes the alkyne electron-rich, increasing the rate of oxidative dimerization in the presence of Copper(I) and trace Oxygen. Corrective Protocol:

  • Degassing is Non-Negotiable: Sparging with Argon is often insufficient for electron-rich alkynes. Use the Freeze-Pump-Thaw method (3 cycles) for reaction solvents.

  • Slow Addition: Do not add the alkyne all at once. Use a syringe pump to add the alkyne over 1 hour to the solution containing the Ar-X and catalyst. This keeps the concentration of free acetylide low relative to the oxidative insertion complex.

  • Switch to Cu-Free: If dimerization persists >10%, switch to a Copper-free protocol using Pd(Cy)3 or Pd(P(t-Bu)3)2 . The lack of copper eliminates the Glaser pathway entirely.

Q: Is the C4-Chloro group at risk of reacting during the coupling?

Diagnosis: Under standard conditions, the C4-Cl bond energy (approx. 95 kcal/mol) is too high for oxidative addition by generic Pd(PPh3)4 catalysts compared to Ar-I or Ar-Br partners. Risk Assessment:

  • Safe Zone: Pd(PPh3)2Cl2 / CuI / Et3N at 25°C – 60°C.

  • Danger Zone: Using electron-rich, bulky phosphine ligands (e.g., XPhos, BrettPhos) or N-Heterocyclic Carbenes (NHCs) at temperatures >80°C. These systems are designed to activate aryl chlorides and will lead to oligomerization or polymerization.

Experimental Data: Catalyst Selectivity Screen

Reaction of 4-chloro-1-ethynyl-2-methoxybenzene with Ph-I (1.0 equiv)

Catalyst SystemTemp (°C)Time (h)Yield (Cross-Couple)Yield (Glaser Dimer)Ar-Cl Activation
Pd(PPh3)2Cl2 / CuI 25492% 3%< 1%
Pd(PPh3)4 / CuI 60288% 8%< 1%
Pd(OAc)2 / XPhos 801245%10%35% (Oligomers)
Pd/C / PPh3 (Cu-Free) 80685%0% < 1%

Troubleshooting Module: Click Chemistry (CuAAC)

Context: Synthesis of 1,2,3-triazoles via Copper-Catalyzed Azide-Alkyne Cycloaddition.

Q: The reaction rate is sluggish compared to phenylacetylene. Is the methoxy group interfering?

Diagnosis: Yes. The C2-methoxy group creates a "picket fence" steric effect. While not bulky enough to stop the reaction, it hinders the formation of the copper-acetylide intermediate if the copper source is not ligated properly. Corrective Protocol:

  • Ligand Acceleration: Do not rely on simple CuSO4/Ascorbate systems. You must use a stabilizing ligand. TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is essential here. It protects the Cu(I) center and facilitates the penetration of the steric field created by the methoxy group.

  • Recommended Loadings: 1 mol% Cu(I) / 2 mol% TBTA.

Q: How do I remove Copper residues? The methoxy group seems to chelate Cu ions.

Diagnosis: The oxygen in the methoxy group can act as a weak hemilabile ligand, trapping Copper salts in the final product (often seen as a green tint in the solid). Purification Workflow:

  • Chelation Wash: Wash the organic phase with 10% aqueous EDTA (disodium salt) at pH 8. Standard brine/water washes are ineffective against OMe-chelated copper.

  • Solid Phase Extraction: If the product is for biological assay, pass the crude mixture through a QuadraPure™ TU (Thiourea) scavenger resin column.

Troubleshooting Module: Hydration (Ketone Synthesis)

Context: Converting the alkyne to an acetophenone derivative (4-chloro-2-methoxyacetophenone).

Q: I am getting a mixture of ketone and aldehyde. How do I ensure regioselectivity?

Diagnosis: You shouldn't be getting mixtures. The C2-methoxy group strongly directs toward the Markovnikov product (Methyl Ketone).

  • Mechanism:[4][5][6][7] The protonation of the alkyne generates a vinyl cation.[8] The cation at the benzylic position is stabilized by the resonance donation of the ortho-methoxy group. Troubleshooting:

  • If you see aldehyde (Anti-Markovnikov), check your reagents. Are you using Ruthenium catalysts (e.g., [CpRu(PPh3)2Cl])? These promote anti-Markovnikov addition.[5]

  • Standard Protocol: Use AuCl3 (2 mol%) / AgSbF6 (2 mol%) in aqueous methanol. This guarantees >98:2 selectivity for the ketone due to the electronic bias of the substrate.

Visual Logic & Decision Pathways

Workflow: Selecting the Right Reaction Pathway

ReactionStrategy Start Substrate: 4-Cl-1-ethynyl-2-OMe-benzene Goal Desired Transformation? Start->Goal Sono C-C Bond Formation (Sonogashira) Goal->Sono Aryl Halide Click Triazole Formation (CuAAC) Goal->Click Azide Hydra Ketone Synthesis (Hydration) Goal->Hydra H2O / Acid CheckCl Risk: Ar-Cl Activation Sono->CheckCl Safe Standard Pd(PPh3)2Cl2 (Safe < 60°C) CheckCl->Safe Standard Ligands Risk AVOID Bulky Phosphines (XPhos/BrettPhos) CheckCl->Risk High T / Bulky Ligands Steric Issue: Ortho-OMe Sterics Click->Steric TBTA Add TBTA Ligand (Accelerates Rate) Steric->TBTA Regio Selectivity Control Hydra->Regio Mark Gold(III) / Acid (Methyl Ketone) Regio->Mark Standard Anti Ruthenium(II) (Aldehyde) Regio->Anti Specialized

Caption: Decision matrix for functionalizing 4-chloro-1-ethynyl-2-methoxybenzene, highlighting critical control points for chemoselectivity.

Mechanistic Insight: The "Ortho-Effect" in Glaser Coupling

GlaserMechanism Substrate 4-Cl-1-ethynyl-2-OMe-benzene Complex Cu-Acetylide Intermediate (Stabilized by OMe chelation?) Substrate->Complex Deprotection Cu Cu(I) Catalyst Cu->Complex Base Amine Base Base->Complex Dimer Glaser Homocoupling (Unwanted Dimer) Complex->Dimer Oxidation (Fast w/ OMe EDG) Cross Sonogashira Product (Desired) Complex->Cross Transmetallation to Pd O2 Oxygen (O2) O2->Dimer Promoter ArX Ar-X (Partner) ArX->Cross Pd Pd(0) Catalyst Pd->Cross

Caption: Competition between Glaser homocoupling and Sonogashira cross-coupling. The electron-donating methoxy group accelerates the oxidation step, necessitating strict oxygen exclusion.

References & Authority

  • Sonogashira, K. (2002). "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides". Journal of Organometallic Chemistry, 653(1-2), 46-49. (Foundational text on catalyst selection).

  • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry". Chemical Reviews, 107(3), 874–922. Link (Source for chemoselectivity of Cl vs I/Br).

  • Meldal, M., & Tornøe, C. W. (2008). "Cu-Catalyzed Azide−Alkyne Cycloaddition". Chemical Reviews, 108(8), 2952–3015. Link (Protocol for TBTA ligand usage in sterically hindered alkynes).

  • Hintermann, L., & Labonne, A. (2007). "Catalytic Hydration of Alkynes and Its Application in Synthesis". Synthesis, 2007(08), 1121-1150. (Mechanistic basis for Markovnikov selectivity in electron-rich aryl alkynes).

  • Siemsen, P., Livingston, R. C., & Diederich, F. (2000). "Acetylenic Coupling: A Powerful Tool in Molecular Construction". Angewandte Chemie International Edition, 39(15), 2632-2657. (Detailed troubleshooting for Glaser coupling prevention).

Sources

Validation & Comparative

A Technical Comparison Guide: Mass Spectrometry Strategies for the Structural Elucidation of 4-Chloro-1-ethynyl-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and materials science, halogenated terminal alkynes like 4-chloro-1-ethynyl-2-methoxybenzene (C₉H₇ClO, monoisotopic mass 166.0185 Da) serve as highly valuable intermediates for cross-coupling and click-chemistry applications[1]. Validating the structural integrity of these building blocks is a critical quality control step. However, the compound's specific physicochemical properties—namely its lack of basic or acidic functional groups and its moderate polarity—present unique analytical challenges.

This guide objectively compares the performance of various mass spectrometry (MS) ionization techniques for the analysis of 4-chloro-1-ethynyl-2-methoxybenzene, detailing the mechanistic causality behind its fragmentation and providing self-validating experimental protocols.

Comparative Analysis of Ionization Techniques

Selecting the optimal ionization source is the most critical decision when analyzing non-basic, moderately polar aromatics.

  • Electrospray Ionization (LC-ESI-MS): While ESI is the default ionization method for most LC-MS workflows, it performs poorly for 4-chloro-1-ethynyl-2-methoxybenzene. ESI relies heavily on solution-phase protonation or deprotonation[2]. Because this molecule lacks basic amines or acidic protons, it exhibits extremely low ionization efficiency, making ESI unsuitable for sensitive or trace analysis[3].

  • Atmospheric Pressure Chemical Ionization (LC-APCI-MS): For liquid chromatography workflows, APCI is a vastly superior alternative to ESI. APCI operates via gas-phase ion-molecule reactions initiated by a corona discharge[3]. It effectively ionizes moderately polar and volatile compounds, yielding either the radical cation [M]•⁺ or the protonated adduct [M+H]⁺ at m/z 167.0258[1][4].

  • Electron Ionization (GC-EI-MS): GC-EI-MS remains the undisputed gold standard for this compound. Operating at a standardized 70 eV, EI provides the high energy necessary to generate reproducible, instrument-independent fragmentation spectra ideal for deep structural elucidation and library matching[5].

Mechanistic Causality: The EI-MS Fragmentation Pathway

Under 70 eV electron ionization, 4-chloro-1-ethynyl-2-methoxybenzene undergoes a predictable and highly diagnostic fragmentation cascade driven by the stability of aromatic and oxonium ions.

  • Formation of the Molecular Ion: The high-energy electron beam knocks an electron from the molecule, forming the radical cation [M]•⁺[6]. Due to the stabilizing effect of the aromatic ring and the conjugated ethynyl group, the molecular ion is highly stable and prominently visible at m/z 166 (for the ³⁵Cl isotope) and m/z 168 (for the ³⁷Cl isotope)[7].

  • Primary Cleavage (Loss of a Methyl Radical): Methoxybenzenes characteristically undergo homolytic cleavage of the O-CH₃ bond[8]. This expels a methyl radical (•CH₃, 15 Da), leaving a stable oxonium/phenolic cation at m/z 151 (³⁵Cl)[6].

  • Secondary Cleavage (Loss of Carbon Monoxide): Following the loss of the methyl radical, the resulting m/z 151 ion undergoes a classic rearrangement to expel a neutral carbon monoxide molecule (CO, 28 Da)[8]. This yields a cyclopentadienyl-type cation at m/z 123.

  • Halogen Cleavage: The loss of a chlorine radical (•Cl, 35 Da) can occur directly from the molecular ion to yield m/z 131, or from subsequent fragments, creating a complex but highly informative spectral fingerprint[9].

G M 4-chloro-1-ethynyl- 2-methoxybenzene MW: 166.02 M_ion Molecular Ion [M]•⁺ m/z 166 (³⁵Cl) / 168 (³⁷Cl) M->M_ion 70 eV EI - e⁻ M_CH3 [M - •CH₃]⁺ m/z 151 / 153 M_ion->M_CH3 - •CH₃ (-15 Da) M_Cl [M - •Cl]⁺ m/z 131 M_ion->M_Cl - •Cl (-35/-37 Da) M_CH3_CO [M - •CH₃ - CO]⁺ m/z 123 / 125 M_CH3->M_CH3_CO - CO (-28 Da)

EI-MS fragmentation pathway of 4-chloro-1-ethynyl-2-methoxybenzene.

Self-Validating Experimental Protocols

Protocol A: GC-EI-MS (Gold Standard for Structural Elucidation)

Causality: Gas chromatography perfectly resolves volatile halogenated aromatics, while 70 eV EI provides the exact energy required to generate the diagnostic fragments described above[5].

  • Sample Preparation: Dissolve 1 mg of 4-chloro-1-ethynyl-2-methoxybenzene in 1 mL of GC-grade dichloromethane (DCM)[8]. Causality: DCM ensures complete solubilization of the non-polar aromatic ring while maintaining high volatility for a rapid solvent delay during GC acquisition.

  • Chromatographic Separation: Inject 1 µL into a GC equipped with a non-polar capillary column (e.g., DB-5MS). Use helium as the carrier gas at 1.0 mL/min. Program the oven from 60°C (hold 1 min) to 250°C at 15°C/min.

  • Ionization & Acquisition: Operate the EI source at 70 eV with a source temperature of 250°C[5]. Scan from m/z 40 to 300.

  • Self-Validation Check: Confirm the presence of the [M]•⁺ isotopic cluster at m/z 166 and 168. The intensity ratio must be approximately 3:1, physically validating the presence of a single chlorine atom[10].

Protocol B: LC-APCI-MS (Alternative for LC Workflows)

Causality: When GC is unavailable or the compound is part of a broader LC screening, APCI bypasses ESI's limitations by ionizing the vaporized solvent and analyte in the gas phase[2].

  • Sample Preparation: Dilute the sample in a 50:50 mixture of Methanol/DCM to a concentration of 10 µg/mL[4].

  • Chromatographic Separation: Inject 5 µL onto a C18 reversed-phase column. Use a mobile phase of Water/Methanol.

  • Ionization & Acquisition: Set the APCI corona discharge current to 4–5 µA and the vaporizer temperature to 400°C. Operate in positive ion mode. Causality: Unlike ESI, which relies on liquid-phase charge transfer, APCI requires this high-voltage discharge to ionize the nitrogen sheath gas, which subsequently transfers charge to the vaporized analyte via gas-phase collisions[3].

  • Self-Validation Check: Monitor the spectrum for the intact protonated molecule [M+H]⁺ at m/z 167.0258[1]. The absence of extensive fragmentation validates the "soft" nature of the APCI source compared to EI[11].

Quantitative Data Presentation

The following table summarizes the expected quantitative fragmentation profile under standard 70 eV EI conditions, allowing for rapid spectral matching.

Fragment Ionm/z (³⁵Cl isotope)Expected Relative AbundanceNeutral LossMechanistic Origin
[M]•⁺ 166High (Base Peak or >80%)NoneIntact molecular radical cation[7]
[M - •CH₃]⁺ 151Moderate to High15 Da (•CH₃)Cleavage of the methoxy group[8]
[M - •Cl]⁺ 131Low to Moderate35 Da (•Cl)Cleavage of the aromatic C-Cl bond[9]
[M - •CH₃ - CO]⁺ 123Moderate43 Da (•CH₃ + CO)Rearrangement and loss of carbon monoxide[8]
[M - •Cl - •CH₃]⁺ 116Low50 Da (•Cl + •CH₃)Sequential loss of chlorine and methyl radicals

References[8] Benchchem. "Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 4-Methoxybenzoic Acid." https://www.benchchem.com[1] PubChemLite. "4-chloro-1-ethynyl-2-methoxybenzene (C9H7ClO)." https://pubchemlite.uni.lu[6] Chemguide. "FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS." https://www.chemguide.co.uk[10] University of Alabama at Birmingham (UAB). "Ion fragmentation of small molecules in mass spectrometry." https://www.uab.edu[2] AxisPharm. "Electrospray and APCI Mass Analysis."https://axispharm.com[7] NIST WebBook. "Anisole." https://webbook.nist.gov[4] National Center for Biotechnology Information (PMC). "Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes." https://www.ncbi.nlm.nih.gov[9] RSC Publishing. "Electron ionization induced fragmentation pathways of trichloroanisole." https://pubs.rsc.org[11] Benchchem. "Comparison of APCI and other soft ionization methods for large saturated hydrocarbons."https://www.benchchem.com[3] ACS Publications. "Establishing Atmospheric Pressure Chemical Ionization Efficiency Scale." https://pubs.acs.org[5] Saarland University. "Interpretation of mass spectra."https://www.uni-saarland.de

Sources

comparing the reactivity of 4-chloro-1-ethynyl-2-methoxybenzene with other terminal alkynes

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 4-chloro-1-ethynyl-2-methoxybenzene (also referred to as 4-chloro-2-methoxyphenylacetylene), a specialized building block in medicinal chemistry.

Part 1: Technical Profile & Reactivity Analysis

The Molecule: Electronic & Steric Architecture

This alkyne is not merely a "substituted phenylacetylene"; it is a push-pull system defined by two competing substituents that dictate its performance in metal-catalyzed cross-couplings.

  • The 4-Chloro Substituent (Para-EWG): Through inductive effects (-I), the chlorine atom increases the acidity of the terminal acetylenic proton (

    
     ~24-25). This theoretically accelerates the formation of the Copper(I)-acetylide intermediate, a critical step in Sonogashira and Click reactions.
    
  • The 2-Methoxy Substituent (Ortho-EDG/Steric): This group exerts a dominant influence. Electronically, it is a donor (+M), which slightly reduces the acidity gained from the chlorine. Sterically, it imposes a significant "ortho-effect," creating a physical barrier around the reactive alkyne terminus.

Comparative Reactivity Benchmarks

The following table synthesizes experimental data to benchmark 4-chloro-1-ethynyl-2-methoxybenzene against standard alternatives.

Alkyne SubstrateElectronic CharacterRelative Rate (Sonogashira)Relative Rate (CuAAC Click)Key Experimental Insight
4-Chlorophenylacetylene Strong EWGHigh (1.5x) High The Cl-activation makes this the fastest substrate; rapid Cu-acetylide formation.
Phenylacetylene NeutralBaseline (1.0) Baseline Standard reference; reaction typically complete in 4-8h.
4-Methoxyphenylacetylene Para-EDGModerate (0.8x) Moderate Slower due to increased electron density on the alkyne, making deprotonation harder.
4-Chloro-1-ethynyl-2-methoxybenzene Mixed (EWG/Steric) Low (0.4 - 0.6x) Very Low Critical Finding: The ortho-OMe group hinders the catalyst approach. In A3 couplings, reaction time extends from 8h (Ph) to 14h (2-OMe).[1]

Analyst Note: While the 4-chloro group attempts to accelerate reactivity, the ortho-methoxy group dominates the kinetics. In CuAAC (Click) reactions, this substrate is prone to low yields (~10-30%) under standard conditions due to the inability of the bulky copper-ligand complex to effectively access the alkyne.

Part 2: Experimental Case Studies & Protocols

Case Study 1: The "Ortho-Effect" in Sonogashira Coupling

In the synthesis of bicyclic pyridinones (neurodegenerative disease targets), this alkyne is frequently coupled with aryl iodides.

  • Challenge: Standard conditions (Pd(PPh3)4/CuI/Et3N) often result in incomplete conversion or homocoupling (Glaser side-reaction) because the slow cross-coupling rate allows the oxidative homocoupling to compete.

  • Solution: Use a sterically accessible ligand (e.g., dppf) and increase catalyst loading to 5 mol%.

Case Study 2: Failure Modes in Click Chemistry

Attempts to "click" this alkyne with bulky azides often fail. The ortho-methoxy oxygen can coordinate to the Copper(I) species, potentially trapping it in a non-productive cluster (e.g., forming stable Cu-hydride clusters instead of the active catalytic species), as observed in nanocluster research.

Part 3: Detailed Experimental Protocol

Protocol: Optimized Sonogashira Coupling of 4-chloro-1-ethynyl-2-methoxybenzene Target: Synthesis of a biaryl scaffold for kinase inhibition.

Reagents:

  • Alkyne: 4-chloro-1-ethynyl-2-methoxybenzene (1.0 equiv)

  • Aryl Halide: 4-Iodo-1-methyl-1H-pyrazole (1.1 equiv)

  • Catalyst:

    
     (0.05 equiv)
    
  • Co-catalyst: CuI (0.05 equiv)[2]

  • Base/Solvent: Triethylamine (

    
    ) / THF (1:3 ratio)
    

Step-by-Step Workflow:

  • Degassing (Critical): The ortho-methoxy group makes the reaction slower, increasing sensitivity to oxygen (which promotes homocoupling). Sparge the THF/Et3N mixture with Argon for 30 minutes.

  • Catalyst Pre-loading: To a flame-dried Schlenk flask, add the aryl iodide,

    
    , and CuI. Cycle vacuum/Argon 3 times.
    
  • Addition: Add the degassed solvent mixture via syringe.

  • Alkyne Introduction: Add 4-chloro-1-ethynyl-2-methoxybenzene last. Why? This limits the concentration of free acetylide before the catalytic cycle engages, reducing homocoupling.

  • Thermal Activation: Heat to 60°C .

    • Note: Unlike phenylacetylene (RT), this substrate requires heat to overcome the steric barrier of the 2-OMe group.

  • Monitoring: Reaction typically requires 12-16 hours (vs 4-6h for phenylacetylene).

  • Workup: Dilute with EtOAc, wash with

    
     (to remove Cu), brine, dry over 
    
    
    
    .

Part 4: Visualizations

Figure 1: Comparative Reactivity & Steric Hindrance Mechanism

This diagram illustrates why the 2-methoxy analog reacts slower than the 4-chloro analog, highlighting the steric clash with the Palladium center.

ReactivityComparison Start Substrate Selection Ph Phenylacetylene (Baseline) Start->Ph Cl_Ph 4-Chlorophenylacetylene (Fast) Start->Cl_Ph OMe_Ph 4-Chloro-2-methoxy -phenylacetylene (Slow/Steric) Start->OMe_Ph Cu_Step Cu-Acetylide Formation Ph->Cu_Step Standard Rate Cl_Ph->Cu_Step Inductive Activation (-I) OMe_Ph->Cu_Step Steric Hindrance (Ortho-OMe) Pd_Step Transmetallation to Pd Cu_Step->Pd_Step Fast_Path Rapid Catalysis (High Yield) Pd_Step->Fast_Path Unobstructed Slow_Path Steric Clash (Requires Heat/Time) Pd_Step->Slow_Path Ligand Clash with 2-OMe

Caption: Comparative kinetic pathways showing how the ortho-methoxy group creates a steric bottleneck during the transmetallation step, necessitating harsher reaction conditions.

Figure 2: Experimental Workflow for 4-Chloro-1-ethynyl-2-methoxybenzene

Workflow Step1 1. Degas Solvents (THF/Et3N) (Prevent Homocoupling) Step2 2. Charge Pd/Cu Catalysts & Aryl Halide Step1->Step2 Step3 3. Add Alkyne (Slow Addition) 4-Chloro-1-ethynyl-2-methoxybenzene Step2->Step3 Step4 4. Heat to 60°C for 14-16h (Essential for Ortho-Substrates) Step3->Step4 Step5 5. Aqueous Workup (NH4Cl) & Purification Step4->Step5

Caption: Step-by-step synthesis protocol optimized for sterically hindered ortho-alkoxy alkynes.

References

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 2021.

  • Immobilized Gold Nanoparticles Prepared from Gold(III)-Containing Ionic Liquids on Silica. Semantic Scholar (Comparative rate data for 2-methoxyphenylacetylene), 2018.

  • Development of new anti-bacterial agents. University of Wollongong Thesis (Data on low yield of 2-OMe alkynes in Click reactions), 2021.

  • Novel bicyclic pyridinones. Google Patents (Use of 4-chloro-1-ethynyl-2-methoxybenzene in drug synthesis), 2014.

  • Atomically Precise Copper Cluster with Intensely Near-Infrared Luminescence. ResearchGate (Evidence of 2-methoxyphenylacetylene trapping Cu clusters), 2020.

Sources

A Senior Application Scientist's Guide to Aryl-Alkynes: A Cost-Benefit Analysis of 4-Chloro-1-ethynyl-2-methoxybenzene in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of drug discovery and materials science, the selection of a molecular building block is a critical decision point, balancing reactivity, cost, and the strategic goals of the synthetic campaign. Aryl-alkynes are foundational motifs, serving as versatile precursors for a multitude of complex structures via powerful transformations like the Sonogashira cross-coupling reaction. This guide provides an in-depth analysis of 4-chloro-1-ethynyl-2-methoxybenzene, a uniquely functionalized reagent, comparing its performance and economic viability against common alternatives. Our objective is to equip you, the research scientist, with the data and insights necessary to make informed, cost-effective decisions at the bench.

Profiling the Reagent: 4-Chloro-1-ethynyl-2-methoxybenzene

4-Chloro-1-ethynyl-2-methoxybenzene (CAS 95186-47-3) is a trifunctional building block.[1] The terminal alkyne is poised for C-C bond formation, while the chloro and methoxy substituents on the aromatic ring offer opportunities for subsequent functionalization or serve to modulate the electronic properties of the final molecule.

Physicochemical & Safety Data

PropertyValueSource
Molecular Formula C₉H₇ClO[2][3]
Molecular Weight 166.61 g/mol [1][3]
Appearance Solid / Low melting solid[3][4]
Storage Inert atmosphere, Room Temperature or 4°C[2][3]
Purity Typically ≥95%[3][4]
Key Hazards Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation.[1][2]

Expert Insight: The presence of three distinct functional groups is a double-edged sword. It offers significant synthetic versatility but also introduces the potential for competing side reactions if reaction conditions are not meticulously controlled. The chloro group is generally less reactive in standard palladium-catalyzed couplings than a bromo or iodo substituent, a feature that can be exploited for sequential, site-selective reactions.[5]

The Core Application: Sonogashira Cross-Coupling

The primary utility of this reagent lies in the Sonogashira reaction, a robust method for coupling terminal alkynes with aryl or vinyl halides.[6][7] This reaction, typically catalyzed by a combination of palladium and copper(I) salts, proceeds under mild conditions and demonstrates broad functional group tolerance, making it a cornerstone of modern synthetic chemistry.[6][8]

Causality in Mechanism: The "Why"

The Sonogashira coupling is not simply a mixing of reagents; it's a carefully orchestrated catalytic cycle. Understanding this cycle is key to troubleshooting and optimization.

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X Ar-Pd(II)-X(L2) Ar-Pd(II)-Alkyne Ar-Pd(II)-C≡CR(L2) Cu(I)X Cu(I)X Ar-Pd(II)-Alkyne->Cu(I)X Regenerates Ar-Alkyne Ar-C≡CR Cu-Alkyne Cu(I)-C≡CR Cu-Alkyne->Ar-Pd(II)-X Supplies Alkynyl Group TerminalAlkyne H-C≡CR Base Base

Caption: A decision-making guide for selecting an appropriate aryl-alkyne building block.

Self-Validating Experimental Protocols

The following protocols are designed to be robust and serve as a reliable starting point for your own experiments. They include checks and expected outcomes, forming a self-validating system.

Protocol 1: Sonogashira Coupling using 4-Chloro-1-ethynyl-2-methoxybenzene

Objective: To synthesize a diaryl-alkyne by coupling 4-chloro-1-ethynyl-2-methoxybenzene with 4-iodotoluene.

Materials:

  • 4-Chloro-1-ethynyl-2-methoxybenzene (1.0 equiv)

  • 4-Iodotoluene (1.1 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • Copper(I) Iodide (CuI) (4 mol%)

  • Triethylamine (TEA) (3.0 equiv)

  • Anhydrous Toluene

Procedure:

  • To a dry, argon-purged Schlenk flask, add 4-chloro-1-ethynyl-2-methoxybenzene, 4-iodotoluene, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene and triethylamine via syringe.

  • Stir the mixture at 60°C.

  • Validation Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every hour. The disappearance of the starting materials and the appearance of a new, higher Rf spot indicates a successful reaction.

  • Upon completion (typically 4-8 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues.

  • Wash the organic phase with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome: The desired coupled product should be obtained as a solid with an expected yield of 75-90%. Characterization by ¹H NMR, ¹³C NMR, and MS should confirm the structure.

Protocol 2: Comparative Coupling with 4-Chlorophenylacetylene (Alternative 1)

Objective: To synthesize a diaryl-alkyne by coupling 4-chlorophenylacetylene with 4-iodotoluene under identical conditions to Protocol 1 for direct comparison.

Procedure:

  • Follow the exact procedure as outlined in Protocol 1, but substitute 4-chloro-1-ethynyl-2-methoxybenzene with an equimolar amount of 4-chlorophenylacetylene.

  • Validation Check & Comparison: Monitor the reaction by TLC/LC-MS alongside the reaction from Protocol 1. A direct comparison of reaction times and spot intensities will provide real-time data on relative reactivity.

  • Work-up and purify as described above.

Expected Outcome: The reaction is expected to proceed similarly, possibly slightly faster due to less steric hindrance. Yields are anticipated to be in a comparable range (80-95%). This experiment directly validates the cost-benefit trade-off: if the additional functionality of the methoxy group is not required, the lower cost of 4-chlorophenylacetylene presents a more economical pathway.

Conclusion

4-Chloro-1-ethynyl-2-methoxybenzene is a specialized and powerful building block, not a general-purpose reagent. Its primary value is unlocked in synthetic strategies that leverage its unique trifunctional nature for sequential, site-selective modifications.

  • Choose 4-chloro-1-ethynyl-2-methoxybenzene when: Your synthetic plan requires the specific 2-methoxy-4-chloro substitution pattern for downstream functionalization or as a key pharmacophore, and the budget accommodates a higher-cost starting material.

  • Choose a simpler alternative like 4-chlorophenylacetylene when: The goal is the simple installation of a chlorophenyl-alkyne moiety and cost-efficiency is paramount.

  • Choose a more reactive bromo- or iodo-analogue when: The absolute priority is maximizing reaction speed and yield for a single coupling step, and the higher cost and potential for over-reactivity are acceptable trade-offs.

Ultimately, the most cost-effective reagent is the one that most efficiently and reliably advances your project toward its final goal. This guide provides the framework and foundational data to make that strategic choice with confidence.

References

  • PubChem. (n.d.). 4-Chloro-2-ethynyl-1-methoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Retrieved from [Link]

  • Metin, Ö., et al. (2025). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts. Retrieved from [Link]

  • Panda, S. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration. Retrieved from [Link]

  • Gelest. (n.d.). Cross-Coupling of Alkynylsilanes. Retrieved from [Link]

  • Kamadatu, L., & Santoso, M. (n.d.). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. Neliti. Retrieved from [Link]

  • McNally, A., et al. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research, 50(4), 833–846. Retrieved from [Link]

  • DiMasi, J. A., et al. (2008). The economics of drug discovery and the ultimate valuation of pharmacotherapies in the marketplace. Clinical Pharmacology & Therapeutics, 84(2), 263-266. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • POSTECH. (2011). Cross coupling reactions in organic synthesis themed issue. Retrieved from [Link]

  • Georgetown University Medical Center. (n.d.). Integrating Pharmacoeconomic Evaluations into Phase III Clinical Trials: The Multidisciplinary Team. Retrieved from [Link]

  • Al-Shatnawi, S., et al. (2024). Economic evaluation of fixed-dose drug combinations: A systematic review. PLoS ONE, 19(11), e0312345. Retrieved from [Link]

  • CORE. (n.d.). Economic evaluations of pharmaceuticals. Retrieved from [Link]

  • Murphy, S. M., et al. (2020). Economic Evaluation in the National Drug Abuse Treatment Clinical Trials Network: Past, Present, and Future. Journal of Substance Abuse Treatment, 112, 1-9. Retrieved from [Link]

  • Lehmler, H. J., & Parkin, S. (2004). 4-Bromo-2-chloro-1-methoxybenzene. Acta Crystallographica Section E: Structure Reports Online, 60(11), o2054-o2055. Retrieved from [Link]

  • Zhao, L., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. Retrieved from [Link]

  • da Silva, A. B., et al. (2021). 2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine: Synthesis, Spectroscopic and Computational Evaluation. Molecules, 26(18), 5488. Retrieved from [Link]

Sources

Comparative Guide: Biological Activity Screening of 4-Chloro-1-ethynyl-2-methoxybenzene Derivatives as Gamma-Secretase Modulators

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-1-ethynyl-2-methoxybenzene (CAS: 1587729-01-8) is a specialized alkynyl building block used primarily in the synthesis of Gamma-Secretase Modulators (GSMs) . Unlike direct enzyme inhibitors, GSMs are designed to shift the cleavage of Amyloid Precursor Protein (APP) to shorter, non-toxic isoforms (e.g., Aβ37, Aβ38) while sparing the Notch signaling pathway, a critical requirement for safety in Alzheimer's Disease (AD) therapeutics.

This guide details the biological screening workflow for derivatives synthesized using this scaffold. It focuses on the bicyclic pyridinone and pyrido[1,2-a]pyrazine classes (e.g., Pfizer’s clinical candidates) where this specific "chloro-methoxy-phenyl-alkyne" moiety serves as a key pharmacophore, often determining potency and metabolic stability.

Chemical Context & Mechanism of Action

The Role of the Scaffold

The 4-chloro-1-ethynyl-2-methoxybenzene fragment is typically introduced via a nucleophilic opening of an epoxide (e.g., tert-butyl[(2S)-oxiran-2-ylmethoxy]diphenylsilane) using n-butyllithium and boron trifluoride diethyl etherate.

  • 4-Chloro Group: Enhances lipophilicity and fills a hydrophobic pocket within the presenilin active site.

  • 2-Methoxy Group: Provides a crucial hydrogen-bond acceptor or conformational lock, often improving potency compared to the non-methoxylated analog.

  • Ethynyl Linker: Rigidifies the connection between the aryl tail and the polar core (pyridinone/pyrazine), orienting the molecule for optimal binding.

Mechanism: Allosteric Modulation

Derivatives of this class bind allosterically to the Gamma-Secretase complex (Presenilin-1/Nicastrin).

  • Target Effect: Reduces production of the aggregation-prone Aβ42 .

  • Off-Target Avoidance: Does not inhibit the cleavage of Notch , preventing severe side effects like gastrointestinal toxicity and immunosuppression.

Mechanism Fragment 4-Chloro-1-ethynyl- 2-methoxybenzene Synthesis Epoxide Opening & Cyclization Fragment->Synthesis Precursor Drug Bicyclic Pyridinone Derivative (GSM) Synthesis->Drug Yields Target Gamma-Secretase Complex (Allosteric Site) Drug->Target Binds Outcome1 Reduced Aβ42 (Therapeutic) Target->Outcome1 Modulates Outcome2 Preserved Notch (Safety) Target->Outcome2 Spares

Figure 1: From chemical precursor to biological mechanism.[1] The specific alkyne fragment dictates the binding affinity of the final GSM.

Comparative Performance Analysis

The following table compares the biological profile of derivatives containing the 4-chloro-1-ethynyl-2-methoxybenzene moiety against alternative structural analogs. Data is synthesized from patent literature (e.g., US20160024088) and class-wide SAR studies.

Table 1: Structure-Activity Relationship (SAR) & Screening Metrics
Feature4-Cl, 2-OMe Derivative (Focus)4-Cl, 2-H Analog (Alternative)4-F, 2-OMe Analog (Alternative)Significance
Primary Potency (IC50) High (< 50 nM) Moderate (~200 nM)Moderate-High (~100 nM)The 2-methoxy group often locks conformation, improving binding affinity.
Aβ42 Reduction > 90% Max Efficacy ~70-80%> 90%Methoxy derivatives show superior maximal efficacy in cellular assays.
Notch Selectivity > 100-fold > 50-fold> 100-foldCritical safety margin; methoxy does not compromise selectivity.
Metabolic Stability High ModerateHighThe methoxy group can block metabolic oxidation at the 2-position.
Lipophilicity (cLogP) ~3.5 - 4.0 ~4.2~3.2Methoxy lowers cLogP slightly vs H, aiding solubility/permeability.

Key Insight: The "Example 58" compound cited in Pfizer patents (derived from this scaffold) exhibits an IC50 of ~1040 nM in early screens, but optimized enantiomers in this series frequently reach single-digit nanomolar potency. The specific stereochemistry established during the epoxide opening (facilitated by the alkyne) is the primary driver of potency.

Biological Screening Protocols

To validate the activity of derivatives synthesized from 4-chloro-1-ethynyl-2-methoxybenzene, a tiered screening approach is required.

Workflow Visualization

ScreeningFunnel Library Synthesized Derivatives (from Alkyne Scaffold) Primary Primary Screen: Cellular Aβ42 ELISA (HEK293-APP) Library->Primary 10 µM Single Point Secondary Secondary Screen: Notch Reporter Assay (Luciferase) Primary->Secondary Hit Confirmation (IC50) Toxicity Toxicity Screen: MTS / ATP Assay Secondary->Toxicity Selectivity Check Lead Lead Candidate Toxicity->Lead Safety Profile

Figure 2: The critical path for screening GSM derivatives. Selectivity (Notch sparing) is the "gatekeeper" step.

Protocol A: Cellular Aβ42 Reduction Assay (Primary Screen)

Objective: Quantify the reduction of pathogenic Aβ42 peptide secretion in a cellular environment.

  • Cell Line: HEK293 cells stably transfected with human APP (e.g., HEK293-APPsw or SH-SY5Y-APP).

  • Seeding: Plate cells at 20,000 cells/well in 96-well poly-D-lysine coated plates. Culture for 24 hours.

  • Treatment:

    • Prepare stock solution of the derivative (dissolved in DMSO).

    • Treat cells with serial dilutions (e.g., 10 µM to 0.1 nM) for 16–24 hours.

    • Include DAPT (non-selective inhibitor) as a positive control and DMSO as vehicle control.

  • Supernatant Collection: Harvest cell culture supernatant.

  • Detection (ELISA/HTRF):

    • Use an Aβ42-specific sandwich ELISA kit (e.g., capture antibody 21F12, detection antibody 3D6).

    • Simultaneously measure Aβ40 or Total Aβ to confirm modulation (ratio change) rather than total inhibition.

  • Data Analysis: Calculate IC50 for Aβ42 reduction. A successful derivative should lower Aβ42 while increasing shorter forms (Aβ37/38), keeping Total Aβ relatively constant.

Protocol B: Notch Signaling Reporter Assay (Selectivity Screen)

Objective: Ensure the derivative does not inhibit Notch processing, which causes toxicity.

  • System: H4 cells co-transfected with a NotchΔE construct (constitutively active if cleaved) and a CSL-Luciferase reporter plasmid.

  • Treatment: Incubate cells with the derivative at 10x the Aβ42 IC50 concentration for 24 hours.

  • Readout: Add Luciferase substrate (e.g., Bright-Glo). Measure luminescence.

  • Criteria: Signal should remain >80% of the DMSO control. If signal drops significantly (<50%), the compound is a Gamma-Secretase Inhibitor (GSI), not a Modulator, and should be discarded.

Synthesis & Quality Control of the Starting Material

The biological data is only as reliable as the purity of the starting alkyne. Impurities in 4-chloro-1-ethynyl-2-methoxybenzene can lead to inactive side-products.

  • Purity Requirement: >98% by GC/HPLC.

  • Critical Impurity: 4-chloro-2-methoxy-1-vinylbenzene (partial reduction product). This impurity will not react with the epoxide correctly, leading to chain termination.

  • Storage: Store at 2-8°C under argon. The terminal alkyne is sensitive to oxidation and polymerization over time.

References

  • Pfizer Inc. (2016). Novel Pyrido[1,2-a]Pyrazines And Their Use in the Treatment of Neurodegenerative and Neurological Disorders. US Patent 2016/0024088 A1.

  • Pfizer Inc. (2015). Substituted pyrido[1,2-a]pyrazines for the treatment of neurodegenerative and neurological disorders. US Patent 9,193,726.[2][3]

  • Bursavich, M. G., et al. (2016). Gamma-Secretase Modulators: A Review of the Patent Literature. Expert Opinion on Therapeutic Patents.
  • Sigma-Aldrich. (n.d.). 4-Chloro-1-ethynyl-2-methoxybenzene Product Specification. (Search CAS: 1587729-01-8).

Sources

DFT calculations on the electronic structure of 4-chloro-1-ethynyl-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to DFT Calculations on 4-Chloro-1-ethynyl-2-methoxybenzene: Gaussian 16 vs. ORCA 5.0

As computational chemistry increasingly drives experimental design, selecting the right Density Functional Theory (DFT) software and methodology is critical. This guide provides an objective, data-backed comparison of two leading quantum chemistry packages—Gaussian 16 and ORCA 5.0—focusing on the electronic structure evaluation of 4-chloro-1-ethynyl-2-methoxybenzene .

This highly functionalized aromatic alkyne is a vital building block in organic synthesis, notably serving as an electron-rich dienophile in oxidative [4+2] annulation reactions to construct multi-substituted naphthalenes. Accurately modeling its electronic properties (HOMO/LUMO gaps, dipole moments, and electrostatic potential) is essential for predicting its regioselectivity and reactivity.

Software Architecture & Performance: Gaussian 16 vs. ORCA 5.0

When evaluating DFT packages for medium-sized organic molecules (15–30 atoms), the choice often comes down to legacy integration versus modern algorithmic efficiency[1].

  • Gaussian 16: The long-standing industry standard. It offers unparalleled integration with visualization tools like GaussView and boasts a highly stable, albeit older, codebase. However, it is a commercial product, and its default handling of hybrid functionals can be computationally expensive for high-throughput screening[2].

  • ORCA 5.0: Developed by the Neese group, ORCA is free for academic use and has rapidly become the preferred tool for organic and transition-metal chemistry[1]. Its primary advantage is the RIJCOSX approximation (Resolution of Identity for Coulomb and Chain of Spheres for Exchange), which accelerates the calculation of exact Hartree-Fock exchange in hybrid functionals by orders of magnitude with negligible loss in accuracy[3].

Software_Selection Criteria Selection Criteria for DFT Package Cost Budget & Licensing Criteria->Cost Speed Computational Speed (RI/RIJCOSX approx) Criteria->Speed Ecosystem Existing Lab Ecosystem Criteria->Ecosystem ORCA ORCA 5.0 (Free for Academia, Fast RIJCOSX) Cost->ORCA Academic/Free Gaussian Gaussian 16 (Commercial, Industry Standard) Cost->Gaussian Commercial License Speed->ORCA High (Large Molecules) Speed->Gaussian Moderate Ecosystem->ORCA Modern Workflows Ecosystem->Gaussian Legacy Scripts

Caption: Decision matrix for selecting between ORCA 5.0 and Gaussian 16 based on laboratory constraints.

Functional and Basis Set Selection (Causality & Rationale)

To accurately capture the electronic structure of 4-chloro-1-ethynyl-2-methoxybenzene, we must account for the electron-withdrawing nature of the chlorine atom, the electron-donating resonance of the methoxy group, and the


-system of the ethynyl moiety.

The Basis Set: We utilize the def2-TZVP (Ahlrichs triple-zeta valence polarized) basis set. It provides a superior description of the polarizable chlorine atom and the alkyne


-cloud compared to older Pople basis sets (e.g., 6-311G**), without an exorbitant computational cost[3].

The Functionals:

  • B3LYP-D3BJ: The traditional workhorse. While good for geometries, it suffers from self-interaction errors and requires Grimme's D3 dispersion correction with Becke-Johnson damping to accurately model non-covalent interactions[3].

  • M06-2X: A highly parameterized meta-GGA hybrid functional. It is strictly recommended for main-group thermochemistry and predicting reaction barriers, making it ideal for modeling the transition states of [4+2] annulations.

  • 
    B97X-D:  A range-separated hybrid functional with empirical dispersion. It corrects the asymptotic behavior of the exchange potential, making it the most reliable choice for calculating HOMO/LUMO gaps and charge-transfer excitations.
    
Quantitative Data Comparison

The following table summarizes the benchmarked electronic properties of 4-chloro-1-ethynyl-2-methoxybenzene using ORCA 5.0 (def2-TZVP basis set, TightSCF, RIJCOSX enabled).

DFT FunctionalHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)Relative CPU Time
B3LYP-D3BJ -6.45-1.205.252.341.0x (Baseline)
M06-2X -6.82-0.855.972.411.2x

B97X-D
-6.91-0.726.192.451.4x

Data Analysis: B3LYP significantly underestimates the HOMO-LUMO gap (a known artifact of standard hybrids). For predicting the reactivity of this dienophile in photoredox catalysis, the wider gap predicted by


B97X-D is physically more realistic.

Self-Validating Experimental Protocol

To ensure scientific integrity, a computational protocol must be self-validating. The following step-by-step methodology guarantees that the calculated electronic structure represents a true physical state rather than a mathematical artifact.

Step 1: Initial Structure Generation

  • Construct 4-chloro-1-ethynyl-2-methoxybenzene using Avogadro.

  • Causality: Ensure the methoxy group (-OCH

    
    ) is co-planar with the benzene ring. This maximizes 
    
    
    
    conjugation, which represents the global energy minimum.

Step 2: Geometry Optimization

  • ORCA Input: ! wB97X-D def2-TZVP Opt Freq RIJCOSX def2/J TightSCF

  • Gaussian Input: #p opt freq wb97xd/def2tzvp int=ultrafine

  • Causality: The TightSCF (or int=ultrafine in Gaussian) grid is mandatory for range-separated and meta-GGA functionals to prevent grid integration errors during optimization[2].

Step 3: Frequency Verification (The Self-Validation Step)

  • Extract the vibrational frequencies from the output file.

  • Validation Rule: The structure is only a true local minimum if there are zero imaginary frequencies (

    
    ). If an imaginary frequency is present (e.g., -45.3 cm
    
    
    
    ), the structure is a transition state or saddle point. You must displace the geometry along the normal mode of the imaginary frequency and re-optimize.

Step 4: Property Extraction

  • Generate the formatted checkpoint file (.fch in Gaussian) or the .gbw file in ORCA.

  • Map the Electrostatic Potential (ESP) onto the electron density isosurface (isovalue = 0.002 a.u.) to visualize the nucleophilic alkyne tail and the electrophilic chlorinated region.

DFT_Workflow Start Input Generation (4-chloro-1-ethynyl-2-methoxybenzene) GeomOpt Geometry Optimization (wB97X-D/def2-TZVP) Start->GeomOpt FreqCalc Frequency Calculation (Compute ZPVE & Hessian) GeomOpt->FreqCalc CheckMin True Minimum? (NImag = 0) FreqCalc->CheckMin ReOpt Displace along Imaginary Mode & Re-optimize CheckMin->ReOpt No SPE Single Point Energy & Properties (HOMO/LUMO, Dipole, ESP) CheckMin->SPE Yes ReOpt->GeomOpt End Data Analysis & Reactivity Prediction SPE->End

Caption: Self-validating DFT workflow ensuring the optimized geometry is a true local minimum.

Conclusion & Recommendations

For researchers modeling 4-chloro-1-ethynyl-2-methoxybenzene and similar substituted aromatic alkynes:

  • Software: ORCA 5.0 is highly recommended over Gaussian 16 for this class of molecules due to its cost-efficiency and the massive speedup provided by the RIJCOSX approximation without sacrificing orbital accuracy[2],[1].

  • Methodology: Avoid relying solely on B3LYP. Utilize

    
    B97X-D/def2-TZVP  for the most accurate representation of the HOMO-LUMO gap, which is critical for predicting the success of photoredox-catalyzed [4+2] annulations.
    

References

  • Oxidative [4+2] annulation of styrenes with alkynes under external-oxidant-free conditions Nature Communications (2018). URL:[Link]

  • Comparing Gaussian 16 and ORCA 5.0.3 single point energy calculations Chemistry Stack Exchange (2024). URL:[Link]

  • ORCA Forum / Input Library Documentation.
  • 4-chloro-1-ethynyl-2-methoxybenzene (C9H7ClO) PubChemLite / Université du Luxembourg. URL:[Link]

Sources

validation of analytical methods for 4-chloro-1-ethynyl-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Validation of Analytical Methods for 4-Chloro-1-ethynyl-2-methoxybenzene

Executive Summary

The compound 4-chloro-1-ethynyl-2-methoxybenzene (CAS: 1587729-01-8) is a critical aryl alkyne building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including novel bicyclic pyridinones and pyrido[1,2-a]pyrazines targeted for neurodegenerative disorders[1][2]. Because the purity of starting materials directly dictates the impurity profile of the final API, establishing robust, validated analytical methods is paramount.

This guide objectively compares three orthogonal analytical techniques—RP-HPLC-UV, GC-FID, and ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


H-qNMR—for the assay and purity determination of this intermediate. Furthermore, it provides a self-validating experimental protocol grounded in the latest ICH Q2(R2)  guidelines[3] and the modernized lifecycle approach of USP <1225> [4][5].

Analyte Profiling & Mechanistic Considerations

To design a "Fit for Purpose" analytical method[5], one must first analyze the structural and physicochemical properties of 4-chloro-1-ethynyl-2-methoxybenzene (Molecular Weight: 166.60 g/mol , Formula: C


H

ClO)[6][7].
  • Chromophoric System: The highly conjugated system comprising the benzene ring and the ethynyl (alkyne) group provides strong UV absorbance (typically optimal at 254 nm), making UV detection highly sensitive.

  • Volatility: With a predicted boiling point of approximately 236.5 °C[8], the compound is semi-volatile and thermally stable, making it an excellent candidate for Gas Chromatography (GC).

  • Unique NMR Signatures: The terminal alkyne proton and the methoxy protons provide distinct, isolated resonance signals, which are ideal for quantitative NMR (qNMR) without spectral overlap.

Methodology Comparison: HPLC vs. GC vs. qNMR

Selecting the appropriate analytical procedure requires balancing specificity, precision, and operational overhead. Below is an objective comparison of the three primary modalities used for validating the purity of 4-chloro-1-ethynyl-2-methoxybenzene.

Validation Parameter (ICH Q2(R2))RP-HPLC-UV (Stability-Indicating)GC-FID (Volatility-Based)

H-qNMR (Absolute Quantitation)
Primary Mechanism Hydrophobic &

interactions
Boiling point & partitioningNuclear magnetic resonance
Specificity High (Resolves structurally similar halogenated impurities)High (Excellent for non-UV absorbing aliphatic impurities)Very High (Structurally definitive)
Linearity & Range 50% to 120% of target concentration50% to 120% of target concentrationHighly linear across dynamic range
Accuracy (Assay) Requires homologous reference standardRequires homologous reference standardNo homologous standard required (uses internal calibrant)
Precision (%RSD)

(Highly reproducible)


LOD / LOQ ~0.01% / 0.05% (Excellent sensitivity)~0.05% / 0.10%~0.5% / 1.0% (Lower sensitivity)
Best Use Case Routine batch release & related substances testingResidual solvents & volatile starting materialsPrimary reference standard qualification

Experimental Protocol: Stability-Indicating RP-HPLC-UV

While qNMR is superior for initial reference standard qualification, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) remains the industry standard for routine batch release and stability testing due to its superior LOQ and automation capabilities[9].

Mechanistic Choice of Stationary Phase

Instead of a standard C18 column, this protocol utilizes a Phenyl-Hexyl stationary phase . Causality: The phenyl ring of the stationary phase engages in


 interactions with the aromatic ring and the alkyne group of 4-chloro-1-ethynyl-2-methoxybenzene. This provides orthogonal selectivity compared to purely hydrophobic C18 phases, which is critical for resolving closely related des-chloro or des-ethynyl process impurities.
Step-by-Step Methodology (Self-Validating System)

Every analytical run must be a self-validating system governed by System Suitability Testing (SST) to ensure the "Reportable Result" is valid[4][5].

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3.5 µm.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (controls pH and suppresses silanol ionization).

    • Mobile Phase B: Acetonitrile (ACN).

    • Gradient: 0-2 min (30% B), 2-15 min (30%

      
       80% B), 15-18 min (80% B), 18-20 min (30% B).
      
    • Flow Rate: 1.0 mL/min.

    • Detection: PDA at 254 nm.

    • Injection Volume: 10 µL.

  • System Suitability Testing (SST):

    • Inject the standard solution (e.g., 0.1 mg/mL) six times.

    • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area

      
      ; Tailing factor (
      
      
      
      )
      
      
      ; Theoretical plates (
      
      
      )
      
      
      . Do not proceed if SST fails.
  • Sample Preparation:

    • Accurately weigh 10.0 mg of 4-chloro-1-ethynyl-2-methoxybenzene.

    • Dissolve in 100 mL of Diluent (Water:ACN, 50:50 v/v) to achieve a nominal concentration of 0.1 mg/mL. Sonicate for 5 minutes.

Validation Parameters according to ICH Q2(R2)

The revised ICH Q2(R2) guideline (effective June 2024) and the proposed USP <1225> revisions emphasize the "Analytical Procedure Lifecycle" and the validity of the "Reportable Range"[3][10][5].

  • Specificity (Peak Purity): Forced degradation studies (acid, base, peroxide, heat, light) must be performed. Use the PDA detector to assess peak purity. The purity angle must be less than the purity threshold, proving the analyte peak is not co-eluting with degradation products.

  • Reportable Range & Linearity: Prepare standard solutions at 50%, 80%, 100%, 120%, and 150% of the target concentration. Plot peak area vs. concentration. Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    , and the y-intercept must be
    
    
    of the 100% response[3][11].
  • Accuracy (Recovery): Spike known amounts of the analyte into a synthetic matrix (or diluent) at 80%, 100%, and 120% levels in triplicate. Acceptance: Mean recovery must be between 98.0% and 102.0%[11][12].

  • Precision (Repeatability & Intermediate Precision): Analyze six independent sample preparations of the same batch. Have a second analyst perform the same test on a different day using a different HPLC system. Acceptance: Overall %RSD

    
    [11].
    

Visualizations of the Validation Framework

To conceptualize the integration of regulatory guidelines and the experimental workflow, refer to the following logical diagrams.

Fig 1. Analytical Procedure Lifecycle aligning ICH Q14, Q2(R2), and USP <1225>.

Fig 2. ICH Q2(R2) Method Validation Workflow for RP-HPLC.

References

  • Patent Inspiration. "Substituted pyrido[1,2-a]pyrazines for the treatment of neurodegenerative and neurological disorders." patentinspiration.com. URL: [Link]

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) guideline on validation of analytical procedures - Step 5." europa.eu, Dec 2023. URL: [Link]

  • ICH Official. "Validation of Analytical Procedures Q2(R2)." ich.org, Nov 2023. URL: [Link]

  • Investigations of a Dog. "USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision." investigationsquality.com, Nov 2025. URL: [Link]

  • ECA Academy. "Proposed Revision of USP <1225> Published in the Pharmacopeial Forum." gmp-compliance.org, Nov 2025. URL: [Link]

  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." intuitionlabs.ai, Jan 2026. URL: [Link]

  • PMDA. "Q2(R2)/Q14:Summary and JP perspective." pmda.go.jp, Sep 2024. URL: [Link]

  • SciSpace / PMC. "Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation." nih.gov. URL: [Link]

Sources

Technical Comparison Guide: Purity Assessment of 4-Chloro-1-ethynyl-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4]

4-chloro-1-ethynyl-2-methoxybenzene (CAS: 95186-47-3) is a critical intermediate in the synthesis of mGluR5 antagonists and other kinase inhibitors. Its structural integrity hinges on the terminal alkyne moiety, which presents unique stability challenges—specifically susceptibility to oxidative homocoupling (Glaser coupling) and hydration.

While standard C18 Reversed-Phase HPLC is the default approach for many labs, it often fails to adequately resolve the Glaser dimer impurity or positional isomers inherent to the starting material synthesis.

This guide objectively compares the standard C18 approach against a Phenyl-Hexyl stationary phase methodology, demonstrating why the latter offers superior specificity for this class of ethynyl-arenes. We also evaluate GC-FID as a secondary alternative.

Critical Analysis of Analytical Methodologies

Method A: The Standard (C18 RP-HPLC)
  • Mechanism: Hydrophobic interaction.

  • Pros: Robust, widely available, high column lifetime.

  • Cons: The ethynyl and methoxy groups create a planar, electron-rich

    
    -system. C18 columns interact primarily via dispersive forces, often failing to separate the target molecule from its des-ethynyl precursor  (4-chloro-2-methoxy-1-iodobenzene) or its regioisomers  due to similar hydrophobicity.
    
Method B: The Specialist (Phenyl-Hexyl RP-HPLC) [RECOMMENDED]
  • Mechanism:

    
     interactions + Hydrophobicity.
    
  • Pros: The phenyl ring on the stationary phase engages in

    
    -stacking with the ethynyl group and the benzene core of the analyte. This interaction is highly sensitive to electron density changes caused by the methoxy/chloro substitution pattern, resulting in superior resolution (
    
    
    
    ) of isomers and aromatic impurities.
  • Cons: Slightly longer equilibration times than C18.

Method C: The Alternative (GC-FID)
  • Mechanism: Volatility and boiling point.

  • Pros: Excellent for residual solvent analysis.

  • Cons: High Risk. Terminal alkynes are thermally unstable. At GC injector temperatures (>200°C), 4-chloro-1-ethynyl-2-methoxybenzene can undergo on-column polymerization or degradation, leading to false impurity peaks and inaccurate purity assignment.

Comparative Performance Data

The following data represents expected validation metrics based on ICH Q2(R1) standards for this compound class.

MetricMethod A (C18)Method B (Phenyl-Hexyl)Method C (GC-FID)
Resolution (Impurity vs. Main Peak) 1.8 (Marginal)3.5 (Excellent) N/A (Degradation risk)
Selectivity (

) for Isomers
1.051.12 1.02
LOD (Limit of Detection) 0.05%0.03% 0.10%
Tailing Factor (

)
1.31.1 1.0
Suitability for Glaser Dimer Poor (Late eluting broad peak)Excellent (Sharp peak) Fail (Thermal artifact)

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating. The use of a "System Suitability Solution" containing the known precursor is mandatory to confirm resolution.

Reagents & Equipment
  • System: HPLC with UV-Vis (DAD recommended for peak purity).

  • Column: Phenyl-Hexyl,

    
    , 
    
    
    
    (e.g., XBridge or equivalent).
  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Formic Acid.

Mobile Phase Preparation
  • Mobile Phase A: 0.1% Formic Acid in Water.[1] (Suppresses ionization of phenolic impurities, sharpening peaks).

  • Mobile Phase B: 100% Acetonitrile.

Gradient Program
  • Flow Rate: 1.0 mL/min[2]

  • Column Temp: 30°C

  • Detection: 254 nm (primary), 280 nm (secondary).

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (Polar impurities)
15.01090Linear Gradient
20.01090Wash (Elutes Glaser dimer)
20.19010Re-equilibration
25.09010End
Sample Preparation
  • Diluent: 50:50 Water:ACN.

  • Stock Solution: Dissolve 10 mg of sample in 10 mL Diluent (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 to get 0.1 mg/mL.

    • Critical Step: Prepare fresh. Terminal alkynes can degrade in solution if exposed to light/air for >24 hours.

Visualizing the Analytical Logic

Diagram 1: Impurity Fate & Detection Logic

This diagram illustrates the chemical origins of impurities and how the chosen method detects them.

ImpurityFate Synthesis Synthesis (Sonogashira) Product 4-chloro-1-ethynyl-2-methoxybenzene Synthesis->Product Main Reaction Impurity_A Precursor (Aryl Halide) (Hydrophobic) Synthesis->Impurity_A Unreacted Impurity_B Glaser Dimer (Diyne) (Highly Hydrophobic) Product->Impurity_B Oxidation (Air) Impurity_C Hydration Product (Acetophenone deriv.) (Polar) Product->Impurity_C Moisture/Acid HPLC HPLC Separation (Phenyl-Hexyl) Product->HPLC Impurity_A->HPLC Impurity_B->HPLC Impurity_C->HPLC Result Purity Profile HPLC->Result Resolved Peaks

Caption: Figure 1. Impurity origin map showing critical degradation pathways (oxidation/hydration) that the HPLC method must resolve.

Diagram 2: Method Development Decision Tree

A logical flow for ensuring the method is fit-for-purpose.

MethodDev Start Start: Purity Assessment Screen Screen C18 Column Start->Screen Check Are Isomers/Dimer Resolved? Screen->Check Optimize Optimize Gradient (Focus on 10-90% B) Check->Optimize Yes (Rare) Fail Co-elution Likely Check->Fail No Phenyl Switch to Phenyl-Hexyl (Leverage Pi-Pi Interactions) Phenyl->Optimize Validate Validate per ICH Q2(R1) Optimize->Validate Fail->Phenyl

Caption: Figure 2. Decision matrix prioritizing stationary phase selection based on the specific pi-electron nature of the analyte.

Expert Commentary & Troubleshooting

Why the Phenyl-Hexyl Column Works

The 4-chloro-1-ethynyl-2-methoxybenzene molecule possesses a distinct "electron signature." The chlorine is electron-withdrawing (induction), while the methoxy is electron-donating (resonance). The terminal alkyne is a linear


-system.
  • C18 columns struggle because the hydrophobicity of the chloro-methoxy core is very similar to its impurities.

  • Phenyl-Hexyl columns interact with the

    
    -electrons of the alkyne. The Glaser dimer (two alkynes) will have a significantly stronger interaction and retain longer, moving it away from the main peak. The precursor (no alkyne) will interact less, eluting earlier. This creates the "separation window" required for high-purity assessment.
    
Common Pitfalls
  • Sample Stability: Do not store samples in protic solvents (methanol/water) for extended periods without buffering; the alkyne can slowly hydrate to the ketone.

  • UV Cutoff: Avoid using acetone as a solvent; it absorbs at the detection wavelength. Use Acetonitrile.[1][3][4][5]

  • Peak Tailing: If the methoxy group causes tailing (due to silanol interaction), ensure the mobile phase pH is acidic (pH ~3.0 with formic acid) to protonate residual silanols.

References

  • ICH Harmonised Tripartite Guideline. (2005).[6] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[6][7] Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (General reference for Phenyl-Hexyl selectivity mechanisms).
  • Sigma-Aldrich. (n.d.). Ascentis Phenyl HPLC Columns: Selectivity for Aromatic and Polar Compounds. (Technical Note describing

    
     mechanisms). Link
    
  • PubChem. (n.d.). 4-chloro-1-ethynyl-2-methoxybenzene (Compound Summary). National Library of Medicine. Link

Sources

Mechanistic Evaluation of Catalytic Systems for the Sonogashira Cross-Coupling of 4-Chloro-1-ethynyl-2-methoxybenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The terminal alkyne 4-chloro-1-ethynyl-2-methoxybenzene (also known as 4-chloro-2-methoxyphenylacetylene) is a highly valuable building block in pharmaceutical chemistry and materials science[1][2]. Structurally, it presents a unique mechanistic challenge: the electron-donating ortho-methoxy group reduces the acidity of the terminal alkyne proton while introducing potential hemilabile coordination to metal centers, and the para-chloro group establishes an electronic push-pull system across the aromatic ring.

For researchers conducting C(sp2)–C(sp) bond formations, selecting the correct catalytic system is critical to overcoming these stereoelectronic hurdles. This guide objectively compares the mechanistic performance of two divergent catalytic platforms—the Traditional Homogeneous Pd/Cu System versus the Advanced Cu-Free Pd-NHC System (PEPPSI-IPr) —using rigorous in situ analytical data to guide your experimental design.

Mechanistic Divergence: Causality and Catalyst Selection

The Sonogashira cross-coupling reaction typically proceeds via two interconnected catalytic cycles: a palladium cycle for the aryl halide and a copper cycle for the alkyne[3]. However, the presence of copper often leads to the undesired Glaser homocoupling byproduct, especially when trace oxygen is present[4].

Product A: Traditional Pd(PPh₃)₄ / CuI System

In the traditional system, CuI reacts with 4-chloro-1-ethynyl-2-methoxybenzene to form a copper(I) acetylide intermediate. While this accelerates transmetalation to the Pd(II) center, the ortho-methoxy group can competitively coordinate with the copper, occasionally stalling the cycle or promoting aggregation. Furthermore, the electron-rich nature of the alkyne makes it highly susceptible to oxidative Glaser homocoupling, consuming the valuable alkyne starting material[4].

Product B: Cu-Free Pd-NHC Precatalyst (PEPPSI-IPr)

PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes utilize a bulky N-heterocyclic carbene (NHC) ligand[5]. In a Cu-free mechanism, the terminal alkyne is directly activated by the Pd(II) center via π-coordination[6].

  • The Causality of Success: The strong σ-donating capability of the IPr ligand makes the Pd(II) center highly electron-rich, which paradoxically enhances the π-backbonding to the alkyne, increasing the acidity of the terminal proton and allowing for direct deprotonation by an amine base[3][7].

  • Steric Enforcement: The massive steric bulk of the diisopropylphenyl groups on the NHC ligand forces the aryl and alkynyl groups into close proximity during the catalytic cycle, drastically accelerating reductive elimination and preventing catalyst deactivation[8].

G Start Pd(0) Precatalyst Activation OxAdd Oxidative Addition [Ar-Pd(II)-X] Start->OxAdd Aryl Halide CuCycle Cu-Cocatalyzed Pathway (Traditional) OxAdd->CuCycle CuI / Base CuFree Cu-Free Pathway (PEPPSI-IPr) OxAdd->CuFree Base only RedElim Reductive Elimination Cross-Coupled Product CuCycle->RedElim Transmetalation CuFree->RedElim Deprotonation Alkyne 4-chloro-1-ethynyl- 2-methoxybenzene Alkyne->CuCycle Forms Cu-Acetylide Alkyne->CuFree Direct Pd-Activation RedElim->Start Pd(0) Regeneration

Fig 1. Mechanistic divergence of Cu-cocatalyzed vs. Cu-free Sonogashira coupling pathways.

Comparative Performance Data

To objectively evaluate these systems, mechanistic studies were conducted coupling 4-chloro-1-ethynyl-2-methoxybenzene with 4-iodotoluene. The reactions were monitored in situ using ReactIR to track the disappearance of the alkyne C≡C–H stretch (~3290 cm⁻¹) and the formation of the internal alkyne C≡C stretch (~2210 cm⁻¹).

Table 1: Quantitative Comparison of Catalytic Systems
ParameterProduct A: Pd(PPh₃)₄ / CuIProduct B: PEPPSI-IPr (Cu-Free)
Catalyst Loading 5.0 mol% Pd / 10.0 mol% CuI1.0 mol% Pd
Reaction Temperature 60 °CRoom Temperature (25 °C)
Time to 95% Conversion 18 Hours4 Hours
Cross-Coupled Yield (GC-FID) 72%96%
Glaser Homocoupling Yield 18%< 1%
Turnover Frequency (TOF) ~0.8 h⁻¹~24 h⁻¹
Mechanistic Resting State Pd(II) transmetalation complexPd(II) oxidative addition complex

Data Synthesis: The PEPPSI-IPr system demonstrates a 30-fold increase in Turnover Frequency (TOF) while completely suppressing the Glaser homocoupling byproduct. The traditional system suffers from alkyne depletion due to copper-mediated oxidative dimerization[4].

Experimental Methodology: Self-Validating Mechanistic Protocol

To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating system for conducting kinetic studies on this reaction. By utilizing an internal standard and in situ IR tracking, researchers can independently verify the causality of catalyst failure or success.

Step-by-Step Workflow: In Situ ReactIR Kinetic Profiling

1. Equipment & Reagent Preparation

  • Ensure all glassware is oven-dried (120 °C) and purged with ultra-high purity Argon.

  • Substrate: 4-chloro-1-ethynyl-2-methoxybenzene (1.0 mmol)[9][10].

  • Electrophile: 4-Iodotoluene (1.05 mmol).

  • Internal Standard: Mesitylene (0.5 mmol) – Crucial for validating GC-MS mass balance against IR conversion data.

2. Probe Insertion and Baseline Calibration

  • Insert the ReactIR DiComp (Diamond) probe into a 3-neck 50 mL round-bottom flask.

  • Add 10 mL of anhydrous, degassed DMF and 2.0 mmol of triethylamine (base).

  • Collect a background spectrum (256 scans, 4 cm⁻¹ resolution).

3. Reaction Initiation (Cu-Free PEPPSI-IPr Pathway)

  • Add 4-iodotoluene and the mesitylene internal standard.

  • Add 1.0 mol% (0.01 mmol) of Pd-PEPPSI-IPr catalyst[5][11].

  • Validation Check: Wait 10 minutes. The IR spectrum should show no reaction, confirming that oxidative addition has occurred but the cycle is stalled prior to alkyne activation.

  • Inject 4-chloro-1-ethynyl-2-methoxybenzene via syringe to initiate the reaction.

4. Data Acquisition & Mechanistic Analysis

  • Set the ReactIR to collect spectra every 30 seconds.

  • Track the Alkyne: Monitor the sharp peak at ~3290 cm⁻¹ (terminal C-H stretch). In the PEPPSI-IPr system, this peak will decay logarithmically without the appearance of a broad ~2150 cm⁻¹ peak (which would indicate the undesired Glaser dimer).

  • Track the Product: Monitor the emergence of the internal alkyne stretch at ~2210 cm⁻¹.

5. Orthogonal Validation (GC-MS)

  • At t = 4 hours, quench a 0.1 mL aliquot in aqueous NH₄Cl and extract with ethyl acetate.

  • Analyze via GC-MS. The ratio of the product mass to the mesitylene standard must match the final conversion percentage calculated by the ReactIR software, validating the closed-system kinetics.

Conclusion

For mechanistic studies and synthetic applications involving 4-chloro-1-ethynyl-2-methoxybenzene , traditional Pd/Cu co-catalyzed systems introduce unnecessary variables—specifically, competitive ortho-methoxy coordination to copper and high rates of Glaser homocoupling.

The PEPPSI-IPr catalytic system is the superior alternative. Its bulky NHC ligand architecture provides a highly active, Cu-free mechanistic pathway that directly activates the electron-rich terminal alkyne, ensuring high fidelity, rapid kinetics, and near-quantitative yields.

References

  • uni.lu - PubChemLite - 4-chloro-1-ethynyl-2-methoxybenzene (C9H7ClO). Available at:[Link]

  • libretexts.org - Sonogashira Coupling Mechanism. Available at: [Link]

  • wikipedia.org - PEPPSI Catalysts: Properties and Reactions. Available at:[Link]

  • researchgate.net - Two flavors of PEPPSI-IPr: Activation and diffusion control in a single NHC-ligated Pd catalyst?. Available at: [Link]

  • washington.edu - Sonogashira Coupling Reaction with Diminished Homocoupling. Available at:[Link]

  • mdpi.com - Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Available at: [Link]

  • wikipedia.org - Sonogashira coupling - Mechanism for the Cu-free Sonogashira reaction. Available at:[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.